tert-Butyl 3-methyl-4-nitro-1H-pyrazole-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 3-methyl-4-nitropyrazole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O4/c1-6-7(12(14)15)5-11(10-6)8(13)16-9(2,3)4/h5H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDFNCVSBBDMLAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1[N+](=O)[O-])C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00733482 | |
| Record name | tert-Butyl 3-methyl-4-nitro-1H-pyrazole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00733482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
847139-22-4 | |
| Record name | tert-Butyl 3-methyl-4-nitro-1H-pyrazole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00733482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
tert-Butyl 3-methyl-4-nitro-1H-pyrazole-1-carboxylate synthesis pathway
An In-depth Technical Guide to the Synthesis of tert-Butyl 3-methyl-4-nitro-1H-pyrazole-1-carboxylate
Introduction
tert-Butyl 3-methyl-4-nitro-1H-pyrazole-1-carboxylate is a functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The pyrazole core is a prevalent scaffold in numerous pharmacologically active molecules, valued for its metabolic stability and versatile substitution patterns.[1][2] The inclusion of a nitro group introduces a key electronic and structural feature, often utilized as a synthetic handle for further functionalization or as a pharmacophore in its own right. The tert-butyloxycarbonyl (Boc) protecting group on the pyrazole nitrogen ensures regiochemical control in subsequent reactions and enhances solubility in organic solvents, making it an ideal building block for complex molecular architectures.[3][4]
This guide provides a comprehensive, technically-grounded overview of a reliable and efficient two-step pathway for the synthesis of this target molecule. As senior application scientists, our focus is not merely on the procedural steps but on the underlying chemical principles, the rationale for specific experimental choices, and the critical parameters that ensure a successful and reproducible outcome.
Retrosynthetic Analysis & Strategic Overview
A logical retrosynthetic analysis of the target molecule suggests a two-step sequence. The final synthetic step is the protection of the pyrazole nitrogen with a Boc group. This is a standard transformation, typically achieved using di-tert-butyl dicarbonate (Boc₂O).[5] This disconnection reveals the key intermediate: 3-methyl-4-nitro-1H-pyrazole .
Further disconnection of this intermediate involves the removal of the nitro group, which points to an electrophilic aromatic substitution reaction. The most direct approach is the nitration of the commercially available starting material, 3-methyl-1H-pyrazole .
Therefore, the forward synthesis is designed as follows:
-
Step 1: Regioselective Nitration. Electrophilic nitration of 3-methyl-1H-pyrazole to install a nitro group at the C4 position.
-
Step 2: N-Boc Protection. Protection of the N1-H of the pyrazole ring in 3-methyl-4-nitro-1H-pyrazole using di-tert-butyl dicarbonate.
This strategy is efficient and relies on well-established, high-yielding reactions common in heterocyclic chemistry.
Visualized Synthesis Pathway
Caption: A two-step synthesis of the target compound from 3-methyl-1H-pyrazole.
Part 1: Synthesis of 3-Methyl-4-nitro-1H-pyrazole
Mechanistic Insight and Rationale
The nitration of a pyrazole ring is a classic electrophilic aromatic substitution. The choice of nitrating agent—typically a mixture of concentrated nitric acid and sulfuric acid—is critical as it generates the highly electrophilic nitronium ion (NO₂⁺) in situ.
The regioselectivity of this reaction is governed by the electronic properties of the pyrazole ring and its substituents. The pyrazole ring itself is an electron-rich heterocycle. However, under the strongly acidic conditions required for nitration, the ring nitrogens are protonated. The resulting pyrazolium cation is significantly deactivated towards electrophilic attack. The methyl group at the C3 position is a weak activating group. The most influential factor is the deactivating effect of the protonated nitrogen atoms, which directs the incoming electrophile to the C4 position, the position least deactivated by induction. Precise temperature control is paramount; the reaction is highly exothermic, and temperatures exceeding 10°C can lead to the formation of dinitrated byproducts or decomposition, drastically reducing the yield and purity of the desired product.[6]
Detailed Experimental Protocol
-
Preparation of Nitrating Mixture: In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath, cautiously add concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (3-4 volumes relative to the pyrazole) while ensuring the internal temperature is maintained below 10°C.
-
Reaction Setup: In a separate three-necked flask fitted with a thermometer, a dropping funnel, and a mechanical stirrer, dissolve 3-methyl-1H-pyrazole (1.0 equivalent) in concentrated sulfuric acid. Cool this solution to 0-5°C using an ice-salt bath.
-
Addition: Slowly add the pre-cooled nitrating mixture dropwise to the pyrazole solution. The rate of addition must be carefully controlled to keep the internal reaction temperature below 10°C.[6]
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5°C for 2-3 hours. The reaction's progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Work-up and Isolation: Carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. The product will precipitate as a solid.
-
Purification: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with copious amounts of cold water until the filtrate is neutral (pH ~7). Dry the crude product under vacuum. If necessary, the product can be further purified by recrystallization from an ethanol/water mixture to yield 3-methyl-4-nitro-1H-pyrazole as a pale yellow solid.
Part 2: Synthesis of tert-Butyl 3-methyl-4-nitro-1H-pyrazole-1-carboxylate
Mechanistic Insight and Rationale
This step involves the protection of the pyrazole's acidic N-H proton with a tert-butyloxycarbonyl (Boc) group. The reaction proceeds via nucleophilic attack of the pyrazole nitrogen on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O).[4][5]
To facilitate this, a non-nucleophilic organic base, such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA), is required. The base deprotonates the pyrazole N-H, generating the corresponding pyrazolate anion. This anion is a significantly stronger nucleophile than the neutral pyrazole, enabling a rapid and efficient reaction with Boc₂O at room temperature.[7] Dichloromethane (CH₂Cl₂) is an excellent solvent choice due to its inert nature and its ability to dissolve both the starting materials and reagents. The primary byproduct, di-tert-butyl carbonate, and any excess reagents are easily removed during aqueous work-up.
Detailed Experimental Protocol
-
Reaction Setup: To a solution of 3-methyl-4-nitro-1H-pyrazole (1.0 equivalent) in dichloromethane (DCM), add triethylamine (1.5 equivalents). Stir the solution at room temperature until the pyrazole has completely dissolved.
-
Addition of Boc₂O: Add di-tert-butyl dicarbonate (1.2 equivalents) to the solution portion-wise or as a solution in DCM.[7]
-
Reaction Monitoring: Stir the reaction mixture at room temperature overnight. Monitor the reaction's completion via TLC.
-
Work-up and Isolation: Upon completion, wash the reaction mixture sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and then with deionized water.[7]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the final product, tert-butyl 3-methyl-4-nitro-1H-pyrazole-1-carboxylate.
Data Summary
The following table summarizes representative data for the key compounds in this synthesis. Actual results may vary based on experimental conditions and scale.
| Compound | Molecular Formula | Mol. Weight ( g/mol ) | Typical Yield | Appearance |
| 3-Methyl-1H-pyrazole | C₄H₆N₂ | 82.10 | - | Colorless liquid/solid |
| 3-Methyl-4-nitro-1H-pyrazole | C₄H₅N₃O₂ | 127.10 | 75-85% | Pale yellow solid |
| tert-Butyl 3-methyl-4-nitro-1H-pyrazole-1-carboxylate | C₉H₁₃N₃O₄ | 227.22 | 80-90% | White to off-white solid |
Troubleshooting & Optimization
-
Low Yield in Nitration: This is often due to poor temperature control. Ensure the reaction temperature never exceeds 10°C to prevent degradation. Also, verify the purity and concentration of the nitric and sulfuric acids.
-
Formation of Multiple Isomers: While the C4 position is strongly favored, minor amounts of other isomers can form. Purification by recrystallization is usually effective at removing these impurities.
-
Incomplete Boc Protection: If the starting pyrazole persists, ensure that the base is anhydrous and that a sufficient excess (at least 1.2 equivalents) of Boc₂O is used. A catalytic amount of 4-dimethylaminopyridine (DMAP) can be added to accelerate the reaction if it is sluggish.[4][8]
Conclusion
The synthesis of tert-butyl 3-methyl-4-nitro-1H-pyrazole-1-carboxylate is reliably achieved through a robust two-step sequence involving regioselective nitration followed by N-Boc protection. The success of this pathway hinges on a solid understanding of electrophilic substitution mechanisms and careful control of key experimental parameters, most notably temperature during the nitration step. This guide provides the necessary technical detail and mechanistic rationale to empower researchers to confidently and efficiently produce this valuable synthetic intermediate for applications in drug discovery and materials science.
References
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- Barry, W. J., Birkett, P., & Finar, I. L. (1969). Nitration of 3-methyl-1,5-diphenylpyrazole and related compounds. Journal of the Chemical Society C: Organic, 10, 1328.
- BenchChem. (2025). Minimizing impurities in the synthesis of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole. BenchChem Technical Support.
- Sci-Hub. (1969). Nitration of 3-methyl-1,5-diphenylpyrazole and related compounds. Journal of the Chemical Society C: Organic.
- ARKIVOC. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. ARKIVOC, 2014(vi), 54-71.
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Zhang, C., et al. (2021). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 26(11), 3253. Available from: [Link]
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- Chand, D., et al. (2023). Manipulating nitration and stabilization to achieve high energy. Science Advances, 9(1).
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Kumpf, S., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(16), 4983. Available from: [Link]
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- Japsonline.com. (2020). Green approach toward protection of secondary amine in pyrazole nucleus by PEG-400 and Boc catalyst. Journal of Applied Pharmaceutical Science, 10(05), pp. 102-108.
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JACS Au. (2022). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration: The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. JACS Au, 2(7), 1646-1655. Available from: [Link]
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An In-depth Technical Guide to tert-Butyl 3-methyl-4-nitro-1H-pyrazole-1-carboxylate: Properties, Synthesis, and Applications
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of tert-butyl 3-methyl-4-nitro-1H-pyrazole-1-carboxylate. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis who are interested in leveraging the unique characteristics of this functionalized pyrazole derivative.
Introduction: The Strategic Value of Functionalized Pyrazoles
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents.[1][2] The strategic placement of various functional groups on the pyrazole ring allows for the fine-tuning of its physicochemical and pharmacological properties. tert-Butyl 3-methyl-4-nitro-1H-pyrazole-1-carboxylate is a bespoke building block designed for advanced organic synthesis, particularly in the construction of complex heterocyclic systems for drug discovery.
The inherent structure of this compound, featuring a nitro group and a tert-butoxycarbonyl (Boc) protecting group, offers a unique combination of reactivity and stability. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the pyrazole ring, while the Boc group provides a means for controlled derivatization at the N1 position. This guide will delve into the nuanced chemical properties that arise from this specific arrangement of functional groups.
Physicochemical Properties
The physical and chemical properties of tert-butyl 3-methyl-4-nitro-1H-pyrazole-1-carboxylate are dictated by the interplay of its constituent parts: the pyrazole core, the methyl group, the nitro group, and the tert-butyl carboxylate moiety.
| Property | Value/Description | Source/Rationale |
| Molecular Formula | C9H13N3O4 | Calculated |
| Molecular Weight | 227.22 g/mol | [3] |
| Appearance | Expected to be a crystalline solid, potentially pale yellow in color. | Inferred from related nitro-pyrazole compounds which are often crystalline solids.[4] |
| Solubility | Limited solubility in water. Higher solubility in organic solvents like ethanol, acetone, and chloroform. | The hydrophobic pyrazole ring and the tert-butyl group reduce water solubility, while the overall structure is compatible with organic solvents.[4] |
| Stability | Stable under normal laboratory conditions. | N-Boc protected pyrazoles and nitro-pyrazoles are generally stable compounds.[4][5] |
Synthesis and Reactivity
The synthesis of tert-butyl 3-methyl-4-nitro-1H-pyrazole-1-carboxylate is not explicitly detailed in the provided search results. However, a logical synthetic route can be proposed based on established methods for the N-protection of pyrazoles.
Proposed Synthetic Pathway
The most plausible synthetic route involves the N-acylation of 3-methyl-4-nitro-1H-pyrazole with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.
Experimental Protocol: Synthesis of tert-Butyl 3-methyl-4-nitro-1H-pyrazole-1-carboxylate
Materials:
-
3-methyl-4-nitro-1H-pyrazole
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or 4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM) or Acetonitrile (MeCN)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 3-methyl-4-nitro-1H-pyrazole (1 equivalent) in dichloromethane, add triethylamine (1.5 equivalents).
-
Slowly add a solution of di-tert-butyl dicarbonate (1.2 equivalents) in dichloromethane to the reaction mixture at room temperature.
-
Stir the reaction overnight at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with a saturated solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired tert-butyl 3-methyl-4-nitro-1H-pyrazole-1-carboxylate.
Key Aspects of Reactivity
The chemical reactivity of tert-butyl 3-methyl-4-nitro-1H-pyrazole-1-carboxylate is governed by the electron-deficient nature of the pyrazole ring, a consequence of the strongly electron-withdrawing nitro group.
-
Electrophilicity of the Pyrazole Ring: The C5 position of the pyrazole ring is expected to be the most electrophilic and susceptible to nucleophilic attack.
-
Reactivity of the Nitro Group: The nitro group can undergo reduction to an amino group, providing a key handle for further functionalization. This transformation opens up avenues for the synthesis of a diverse library of pyrazole derivatives.
-
Deprotection of the Boc Group: The tert-butoxycarbonyl group can be readily removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane), liberating the N1 position for subsequent reactions such as N-alkylation or N-arylation.
Caption: Key reaction pathways of the title compound.
Potential Applications in Drug Discovery
Functionalized pyrazoles are prevalent in pharmaceuticals due to their ability to act as bioisosteres for other functional groups and their capacity for diverse biological activities.[1][2] tert-Butyl 3-methyl-4-nitro-1H-pyrazole-1-carboxylate serves as a versatile intermediate for the synthesis of novel therapeutic agents.
-
Scaffold for Kinase Inhibitors: The pyrazole core is a common feature in many kinase inhibitors. The amino-pyrazole derivatives, obtained after the reduction of the nitro group, can be further elaborated to target the ATP-binding site of various kinases.
-
Precursor for Anti-inflammatory Agents: Some pyrazole derivatives exhibit anti-inflammatory properties. The functional handles on this molecule allow for the synthesis of analogs of known anti-inflammatory drugs.
-
Building Block for Agrochemicals: Pyrazole-containing compounds have also found applications in the agrochemical industry as herbicides and fungicides.
Safety and Handling
While specific safety data for tert-butyl 3-methyl-4-nitro-1H-pyrazole-1-carboxylate is not available, information from related compounds such as 3-methyl-4-nitro-1H-pyrazole suggests that it should be handled with care.[5]
-
General Precautions: Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5]
-
Stability: The compound is expected to be stable under normal conditions.[5]
-
Incompatibilities: Avoid strong oxidizing agents.[6]
Conclusion
tert-Butyl 3-methyl-4-nitro-1H-pyrazole-1-carboxylate is a strategically designed chemical entity with significant potential in synthetic and medicinal chemistry. Its unique combination of a reactive nitro group and a labile Boc protecting group on a pyrazole scaffold provides chemists with a powerful tool for the construction of complex and biologically active molecules. This guide has outlined its core chemical properties, a plausible synthetic route, and its potential applications, providing a solid foundation for researchers looking to utilize this versatile building block in their scientific endeavors.
References
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- Zarudnitskii, E. V., et al. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
- Jakubczyk, D., et al. Copper-catalyzed direct C–H arylselenation of 4-nitro-pyrazoles and other heterocycles with selenium powder and aryl iodides. Access to unsymmetrical heteroaryl selenides. RSC Advances, 2017.
- Hüttel, R. and Büchele, F. Pyrazoles. 19. Selective thermolysis reactions of bromo-1-nitro-1H-pyrazoles. Formation of 3-nitro-1H- vs. 4-nitro-1H-pyrazoles. The Journal of Organic Chemistry, 1958.
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- BLD Pharmatech. SAFETY DATA SHEET - tert-Butyl 3-amino-1-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)
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Spectroscopic Characterization of tert-Butyl 3-methyl-4-nitro-1H-pyrazole-1-carboxylate: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for tert-butyl 3-methyl-4-nitro-1H-pyrazole-1-carboxylate, a key heterocyclic building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its structural features as determined by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The causality behind experimental observations and interpretations is emphasized to provide field-proven insights.
Introduction
tert-Butyl 3-methyl-4-nitro-1H-pyrazole-1-carboxylate is a functionalized pyrazole derivative. The pyrazole core is a privileged scaffold in numerous FDA-approved drugs, valued for its diverse biological activities.[1] The introduction of a nitro group at the C4 position and a methyl group at the C3 position, along with the tert-butoxycarbonyl (Boc) protecting group at the N1 position, creates a versatile intermediate for further chemical transformations. Accurate spectroscopic characterization is paramount for confirming its identity, purity, and for guiding its use in complex synthetic pathways.
Molecular Structure and Key Spectroscopic Features
The structural framework of tert-butyl 3-methyl-4-nitro-1H-pyrazole-1-carboxylate dictates its characteristic spectroscopic signature. The following sections will dissect the expected data from primary analytical techniques.
Diagram of the Molecular Structure
Caption: Molecular structure of tert-butyl 3-methyl-4-nitro-1H-pyrazole-1-carboxylate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule.
¹H NMR Spectroscopy
The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For tert-butyl 3-methyl-4-nitro-1H-pyrazole-1-carboxylate, the following signals are anticipated.
Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.5 | Singlet | 1H | H5 (pyrazole ring) | The proton at the C5 position is expected to be significantly deshielded due to the electron-withdrawing effects of the adjacent Boc-protected nitrogen and the overall aromaticity of the pyrazole ring. |
| ~2.6 | Singlet | 3H | -CH₃ (at C3) | The methyl protons at the C3 position are expected to appear as a singlet in a region typical for methyl groups attached to an aromatic ring. |
| ~1.7 | Singlet | 9H | -C(CH₃)₃ (Boc group) | The nine equivalent protons of the tert-butyl group will produce a sharp singlet, a characteristic signal for the Boc protecting group.[2][3] |
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule.
Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~155 | C3 (pyrazole ring) | The carbon bearing the methyl group is expected at this chemical shift. |
| ~148 | C=O (Boc group) | The carbonyl carbon of the tert-butoxycarbonyl group typically resonates in this downfield region.[2] |
| ~145 | C5 (pyrazole ring) | The carbon atom bonded to the single proton in the pyrazole ring. |
| ~135 | C4 (pyrazole ring) | The carbon atom attached to the nitro group is expected to be significantly deshielded. |
| ~87 | -C (CH₃)₃ (Boc group) | The quaternary carbon of the tert-butyl group. |
| ~28 | -C(C H₃)₃ (Boc group) | The three equivalent methyl carbons of the tert-butyl group.[2] |
| ~14 | -CH₃ (at C3) | The methyl carbon at the C3 position is expected in the typical aliphatic region. |
Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying the functional groups present in the molecule. The key vibrational frequencies are summarized below.
Table 3: Key FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Characteristic Absorption |
| ~2980 | C-H stretch (aliphatic) | Associated with the methyl and tert-butyl groups. |
| ~1750 | C=O stretch (carboxylate) | A strong absorption characteristic of the carbonyl in the Boc protecting group.[4] |
| ~1550 and ~1350 | N-O stretch (nitro group) | Asymmetric and symmetric stretching vibrations of the C-NO₂ group, respectively.[4][5] |
| ~1580 | C=N stretch (pyrazole ring) | Characteristic stretching vibration of the pyrazole ring.[4] |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.
Table 4: Predicted Mass Spectrometry Data (ESI+)
| m/z (amu) | Fragment | Rationale |
| 242.1 | [M+H]⁺ | Protonated molecular ion. |
| 186.1 | [M - C₄H₈ + H]⁺ | Loss of isobutylene from the tert-butyl group is a characteristic fragmentation of Boc-protected compounds. |
| 142.1 | [M - Boc + H]⁺ | Loss of the entire tert-butoxycarbonyl group. |
| 57.1 | [C₄H₉]⁺ | The tert-butyl cation is a common and stable fragment. |
Diagram of Key Mass Spectrometry Fragmentation
Caption: Proposed ESI-MS fragmentation pathway.
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data discussed.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of tert-butyl 3-methyl-4-nitro-1H-pyrazole-1-carboxylate in ~0.7 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 500 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Set a spectral width of approximately 16 ppm.
-
Use a 30-degree pulse angle with a relaxation delay of 1-2 seconds.
-
Acquire 16-32 scans for adequate signal-to-noise.
-
-
¹³C NMR Acquisition:
-
Set a spectral width of approximately 220 ppm.
-
Use a 45-degree pulse angle with a relaxation delay of 2 seconds.
-
Acquire 1024 or more scans.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).
FT-IR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Utilize a mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode over a mass range of approximately 50-500 m/z.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Conclusion
The spectroscopic data for tert-butyl 3-methyl-4-nitro-1H-pyrazole-1-carboxylate are consistent with its proposed structure. The combination of NMR, IR, and MS provides a comprehensive and self-validating system for the unambiguous identification and characterization of this important synthetic intermediate. The insights provided in this guide, grounded in established spectroscopic principles and data from related structures, should serve as a valuable resource for researchers in the field.
References
- Akhtar, J., et al. (2013). Experimental and theoretical studies on the structure and vibrational properties of nitropyrazoles. Journal of Molecular Structure, 1048, 234-242.
- Janssen, J. W. A. M., et al. (1977). Pyrazoles. XII. Preparation of 3(5)-nitropyrazoles by thermal rearrangement of N-nitropyrazoles. The Journal of Organic Chemistry, 42(15), 2637–2641.
- Kanishchev, M. I., et al. (1988). Nitropyrazoles (review). Chemistry of Heterocyclic Compounds, 24(4), 353-370.
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MDPI. (2023). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Available at: [Link]
- ARKIVOC. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. ARKIVOC, 2014(vi), 54-71.
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Supporting Information - The Royal Society of Chemistry. (n.d.). Available at: [Link]
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Organic Syntheses. (n.d.). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Available at: [Link]
-
SpectraBase. (n.d.). 3-methyl-4-nitro-1H-pyrazole. Available at: [Link]
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An In-depth Technical Guide to 3-tert-Butyl-1-methylpyrazole-5-carboxylic Acid (CAS 175277-11-9): A Versatile Scaffold for Drug Discovery
Introduction: The Strategic Importance of the Pyrazole Core in Medicinal Chemistry
In the landscape of modern drug discovery, the pyrazole nucleus stands as a "privileged scaffold"—a molecular framework that has demonstrated the ability to bind to a wide range of biological targets, leading to a plethora of approved therapeutics. Its unique electronic properties, metabolic stability, and capacity for diverse chemical functionalization have made it a cornerstone in the design of novel bioactive agents. Within this esteemed class of compounds, 3-tert-Butyl-1-methylpyrazole-5-carboxylic acid (CAS 175277-11-9) has emerged as a particularly valuable building block for medicinal chemists and researchers.
This technical guide provides an in-depth exploration of the properties, synthesis, and, most critically, the synthetic utility of 3-tert-Butyl-1-methylpyrazole-5-carboxylic acid. While direct biological activity of this specific molecule is not extensively documented in public literature, its true value lies in its role as a versatile precursor for the creation of more complex and potent pharmaceutical candidates. We will delve into the chemical logic behind its use, providing actionable insights and protocols for its application in drug development programs.
Physicochemical Properties: A Foundation for Synthetic Strategy
A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective utilization. The key characteristics of 3-tert-Butyl-1-methylpyrazole-5-carboxylic acid are summarized below, providing a foundation for designing synthetic routes and predicting the properties of its derivatives.
| Property | Value | Reference |
| CAS Number | 175277-11-9 | [1] |
| Molecular Formula | C₉H₁₄N₂O₂ | [1] |
| Molecular Weight | 182.22 g/mol | [1] |
| Appearance | White to off-white powder | [2] |
| Melting Point | 151 °C | [1] |
| Boiling Point | 317.7 ± 30.0 °C (Predicted) | [1] |
| Synonyms | 5-tert-Butyl-2-methyl-2H-pyrazole-3-carboxylic acid | [1] |
The presence of a bulky tert-butyl group is a key feature of this molecule. In drug design, a tert-butyl group can serve several strategic purposes:
-
Steric Shielding: It can prevent unwanted metabolic transformations of the pyrazole core, thereby enhancing the compound's pharmacokinetic profile.
-
Lipophilicity: It increases the molecule's lipophilicity, which can improve its ability to cross cell membranes and interact with hydrophobic pockets in target proteins.
-
Conformational Restriction: The steric bulk can lock the molecule into a specific conformation, which can be advantageous for binding to a target receptor with high affinity and selectivity.
The carboxylic acid moiety provides a reactive handle for a wide array of chemical transformations, most notably amidation and esterification, allowing for the facile introduction of diverse functional groups to explore structure-activity relationships (SAR).
Synthetic Pathways: Accessing the Core Scaffold
The synthesis of 3-tert-Butyl-1-methylpyrazole-5-carboxylic acid is a multi-step process that leverages fundamental principles of heterocyclic chemistry. While various proprietary methods may exist, a general and plausible synthetic route, based on established chemical literature for similar pyrazole derivatives, is outlined below. This provides researchers with a conceptual framework for its preparation.
Figure 1. A plausible synthetic workflow for 3-tert-Butyl-1-methylpyrazole-5-carboxylic acid.
Conceptual Experimental Protocol:
-
Step 1: Formation of the Enaminonitrile Intermediate. Pivaloylacetonitrile is reacted with dimethylformamide dimethyl acetal (DMF-DMA). This condensation reaction forms an enaminonitrile, a key intermediate that sets the stage for the pyrazole ring formation. The reaction is typically carried out in an inert solvent and may be heated to drive it to completion.
-
Step 2: Cyclization to the Aminopyrazole. The enaminonitrile intermediate is then treated with methylhydrazine. This is a classic cyclization reaction that forms the pyrazole ring. The regioselectivity of this reaction is crucial for obtaining the desired 1-methyl isomer. Reaction conditions, such as solvent and temperature, are optimized to favor the desired product.
-
Step 3: Conversion to the Carboxylic Acid. The resulting 5-amino-3-tert-butyl-1-methylpyrazole is then converted to the carboxylic acid. This can be achieved through a Sandmeyer-type reaction, where the amino group is first diazotized and then displaced by a cyano group, followed by hydrolysis of the nitrile to the carboxylic acid. Alternatively, other methods for the conversion of an amino group to a carboxylic acid on a heterocyclic ring can be employed.
Applications in Drug Discovery: A Gateway to Bioactive Molecules
The primary utility of 3-tert-Butyl-1-methylpyrazole-5-carboxylic acid lies in its role as a versatile scaffold for the synthesis of a diverse array of biologically active compounds. The carboxylic acid functionality is a key reactive point for derivatization.
Figure 2. Synthetic utility of 3-tert-Butyl-1-methylpyrazole-5-carboxylic acid in generating diverse bioactive molecules.
Protocol for Amide Library Synthesis
The synthesis of an amide library from 3-tert-Butyl-1-methylpyrazole-5-carboxylic acid is a robust method for exploring SAR.
Objective: To generate a diverse set of amide derivatives for biological screening.
Materials:
-
3-tert-Butyl-1-methylpyrazole-5-carboxylic acid
-
A diverse panel of primary and secondary amines
-
A peptide coupling reagent (e.g., HATU, HOBt/EDC)
-
A non-nucleophilic base (e.g., DIPEA)
-
Anhydrous aprotic solvent (e.g., DMF, DCM)
Step-by-Step Methodology:
-
Activation of the Carboxylic Acid: In a dry reaction vessel under an inert atmosphere, dissolve 3-tert-Butyl-1-methylpyrazole-5-carboxylic acid (1 equivalent) in the chosen anhydrous solvent. Add the coupling reagent (e.g., HATU, 1.1 equivalents) and the non-nucleophilic base (e.g., DIPEA, 2 equivalents). Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the active ester.
-
Amine Addition: To the activated carboxylic acid solution, add the desired amine (1.1 equivalents).
-
Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up and Purification: Upon completion, quench the reaction with water or a mild aqueous acid. Extract the product with an appropriate organic solvent. The combined organic layers are then washed, dried, and concentrated. The crude product is purified by flash column chromatography or preparative HPLC to yield the pure amide derivative.
-
Characterization: Confirm the structure of the synthesized amide using spectroscopic methods such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
This parallel synthesis approach can be readily adapted for high-throughput synthesis to rapidly generate a large library of compounds for screening.
The Pyrazole Scaffold in Approved Drugs: A Context for Application
To fully appreciate the potential of derivatives from 3-tert-Butyl-1-methylpyrazole-5-carboxylic acid, it is instructive to examine the role of the pyrazole core in established pharmaceuticals.
-
Celecoxib (Celebrex®): An anti-inflammatory drug that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme. The pyrazole ring is central to its activity.
-
Sildenafil (Viagra®): A treatment for erectile dysfunction that acts as a phosphodiesterase type 5 (PDE5) inhibitor. The pyrazole moiety is a key component of its heterocyclic core.
-
Rimonabant (Acomplia®): A cannabinoid receptor type 1 (CB1) antagonist that was developed as an anorectic anti-obesity drug.
The success of these drugs underscores the therapeutic potential of the pyrazole scaffold and provides a strong rationale for the use of building blocks like 3-tert-Butyl-1-methylpyrazole-5-carboxylic acid in the development of new chemical entities.
Safety and Handling
As with any laboratory chemical, proper safety precautions should be observed when handling 3-tert-Butyl-1-methylpyrazole-5-carboxylic acid. It is known to cause skin and serious eye irritation, and may cause respiratory irritation. Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for comprehensive safety information.
Conclusion and Future Outlook
3-tert-Butyl-1-methylpyrazole-5-carboxylic acid is a strategically designed chemical building block with significant potential in medicinal chemistry and drug discovery. While its intrinsic biological activity is not yet a major focus, its true power lies in its utility as a versatile scaffold. The combination of a metabolically robust tert-butyl group and a readily functionalizable carboxylic acid on a privileged pyrazole core makes it an ideal starting point for the synthesis of novel, biologically active compounds.
Future research will likely focus on the exploration of the chemical space accessible from this scaffold. The development of new synthetic methodologies to further diversify the pyrazole core and the application of high-throughput screening to libraries derived from this compound will undoubtedly lead to the discovery of new therapeutic agents. For researchers and drug development professionals, 3-tert-Butyl-1-methylpyrazole-5-carboxylic acid represents a valuable tool in the ongoing quest for innovative medicines.
References
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A Comprehensive Guide to the Structural Elucidation of tert-Butyl 3-methyl-4-nitro-1H-pyrazole-1-carboxylate
Abstract
The definitive characterization of novel chemical entities is a cornerstone of modern drug discovery and materials science. This guide provides an in-depth, methodology-focused walkthrough for the structural elucidation of tert-Butyl 3-methyl-4-nitro-1H-pyrazole-1-carboxylate, a substituted heterocyclic compound. By integrating data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), we present a holistic and self-validating workflow. This document is intended for researchers and scientists in organic synthesis and medicinal chemistry, offering not just protocols, but the strategic reasoning behind the application of each analytical technique to build an unassailable structural proof.
Introduction: The Rationale for Rigorous Elucidation
Substituted pyrazoles are privileged scaffolds in medicinal chemistry, appearing in a wide array of therapeutic agents.[1] The title compound, tert-Butyl 3-methyl-4-nitro-1H-pyrazole-1-carboxylate, incorporates several key functional groups: a pyrazole core, a nitro group which acts as a potent electron-withdrawing group, and a tert-butyloxycarbonyl (Boc) protecting group.[2][3] The precise arrangement of these substituents is critical, as even minor isomeric variations can drastically alter a molecule's biological activity and physicochemical properties.
The Boc group is particularly significant in multi-step synthesis, serving to protect the pyrazole N-H during subsequent chemical transformations while offering a reliable method for deprotection under acidic conditions.[2][4] Therefore, confirming its successful and regioselective installation, alongside the positions of the methyl and nitro groups, is paramount. This guide will demonstrate how a multi-pronged spectroscopic approach provides unambiguous confirmation of the target structure.
Synthetic Strategy: Context for Characterization
To elucidate a structure, one must first obtain a pure sample. The synthesis of the title compound logically proceeds in two key steps: the nitration of the pyrazole ring followed by the protection of the remaining N-H proton. Understanding this pathway provides crucial context for the expected outcome and potential side products.
The electrophilic nitration of 3-methylpyrazole is expected to occur at the C4 position, which is activated for substitution. Subsequent protection of the N-H with di-tert-butyl dicarbonate ((Boc)₂O) yields the final product.[5][6] The following analytical sections will systematically prove this outcome.
Spectroscopic Analysis & Data Interpretation
The core of the structure elucidation relies on the synergistic interpretation of data from multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle.
Mass Spectrometry (MS): The Molecular Blueprint
Expertise: Mass spectrometry provides the most direct evidence of a compound's molecular weight and elemental formula. For our target, we anticipate a specific molecular ion peak and characteristic fragmentation patterns stemming from the lability of the Boc group and the stability of the pyrazole ring.
Expected Data & Interpretation: Using a technique like Electrospray Ionization (ESI), we would expect to see the protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺. The fragmentation pattern in MS/MS analysis is highly predictable. The most prominent fragmentation pathway for N-Boc protected heterocyles is the loss of the tert-butyl group or isobutylene, followed by the loss of carbon dioxide.[2]
| Ion | Formula | Calculated m/z | Description |
| [M+H]⁺ | C₉H₁₄N₃O₄⁺ | 228.0984 | Protonated molecular ion. Primary confirmation of successful synthesis. |
| [M-C₄H₈+H]⁺ | C₅H₆N₃O₄⁺ | 172.0358 | Loss of isobutylene from the Boc group. A very common and diagnostic fragmentation. |
| [M-Boc+H]⁺ | C₄H₄N₃O₂⁺ | 127.0355 | Loss of the entire Boc group (isobutylene + CO₂), yielding the protonated 3-methyl-4-nitropyrazole. |
The observation of these specific mass-to-charge ratios provides high confidence in the compound's elemental composition and the presence of the Boc protecting group.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
Expertise: IR spectroscopy is a rapid and powerful tool for identifying the presence of specific functional groups. The spectrum of our target molecule is expected to be dominated by strong absorptions from the nitro (NO₂) and carbonyl (C=O) groups.
Expected Data & Interpretation: The key is to look for characteristic stretching frequencies. The nitro group has two distinct, strong absorption bands, while the carbamate carbonyl of the Boc group has a strong, sharp signal.[7][8][9]
| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Rationale & Significance |
| Nitro (Ar-NO₂) | Asymmetric Stretch | 1550 - 1475 | Strong absorption, indicative of the N=O double bond character. Its presence is a primary confirmation of successful nitration.[8][10] |
| Nitro (Ar-NO₂) | Symmetric Stretch | 1360 - 1290 | Strong absorption, confirming the NO₂ group.[7][9] |
| Carbonyl (C=O) | Stretch (Carbamate) | 1750 - 1725 | Strong, sharp peak confirming the presence of the Boc group's carbonyl. This distinguishes it from other carbonyl types like ketones or amides. |
| C-H (sp³) | Stretch | 2980 - 2950 | Medium to strong peaks corresponding to the methyl and tert-butyl groups. |
| C-N / C-C | Ring Vibrations | 1600 - 1400 | Multiple bands in the fingerprint region, characteristic of the pyrazole ring structure. |
The simultaneous appearance of strong bands for both the nitro and carbamate carbonyl groups is compelling evidence for the presence of both key functionalities in the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structure
Expertise: NMR is the most powerful technique for elucidating the precise connectivity of atoms in an organic molecule. By analyzing the chemical shifts, integration, and coupling patterns of both ¹H and ¹³C nuclei, we can map out the entire carbon-hydrogen framework and confirm the substitution pattern on the pyrazole ring.[11][12]
Expected Data & Interpretation: The ¹H NMR spectrum should be relatively simple, showing three distinct singlet signals, each corresponding to a unique set of protons in the molecule.
| Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale & Interpretation |
| C₅-H | 8.5 - 9.0 | Singlet (s) | 1H | The sole proton on the pyrazole ring is highly deshielded due to the aromaticity of the ring and the strong electron-withdrawing effect of the adjacent nitro group at C4 and the Boc-protected nitrogen at N1. Its singlet nature confirms no adjacent protons. |
| C₃-CH₃ | 2.5 - 2.8 | Singlet (s) | 3H | The methyl group protons are attached to an sp² carbon of the pyrazole ring. They appear as a singlet as there are no vicinal protons to couple with.[13] |
| C(CH₃)₃ | 1.5 - 1.7 | Singlet (s) | 9H | The nine protons of the tert-butyl group are chemically equivalent and show a characteristic strong singlet in this region. This is a definitive signature of the Boc group.[14] |
The absence of any other signals in the aromatic region and the specific singlet pattern provide strong evidence for the 3,4,5-substitution pattern on the pyrazole ring.
Expected Data & Interpretation: The proton-decoupled ¹³C NMR spectrum will show all unique carbon atoms in the molecule, providing a complete carbon "census." The chemical shifts are highly sensitive to the electronic environment.
| Assignment | Predicted δ (ppm) | Rationale & Interpretation |
| C=O (Boc) | 148 - 152 | The carbonyl carbon of the carbamate is significantly deshielded and appears in the typical range for this functional group. |
| C₃ (Pyrazole) | 145 - 150 | The carbon bearing the methyl group. Its chemical shift is influenced by the adjacent nitrogen and the overall ring electronics. |
| C₅ (Pyrazole) | 135 - 140 | The carbon bearing the single proton (C₅-H). It is deshielded due to its position in the aromatic ring. |
| C₄ (Pyrazole) | 125 - 135 | The carbon attached to the nitro group. The direct attachment of the strongly electron-withdrawing NO₂ group significantly influences its chemical shift.[15][16] |
| C(CH₃)₃ (Boc) | 84 - 88 | The quaternary carbon of the tert-butyl group is a key identifier for the Boc protecting group. |
| C(CH₃)₃ (Boc) | 27 - 29 | The three equivalent methyl carbons of the tert-butyl group give a strong signal in the aliphatic region. |
| C₃-CH₃ | 12 - 15 | The methyl carbon attached to the pyrazole ring, appearing in the high-field region of the spectrum. |
The combination of ¹H and ¹³C NMR data allows for the complete and unambiguous assignment of the molecular structure. Advanced 2D NMR techniques like HSQC (to correlate protons to their directly attached carbons) and HMBC (to see 2- and 3-bond correlations) could be used for further, irrefutable confirmation.
Data Integration and Final Confirmation
The true power of this analytical workflow lies in the convergence of all data points to support a single, unambiguous structure. No single technique is sufficient, but together they form a self-validating system.
Experimental Protocols
For reproducibility and validation, detailed experimental protocols are provided.
5.1. General Considerations
-
All reagents should be of analytical grade and used as received.
-
Reactions requiring anhydrous conditions should be performed under an inert atmosphere (e.g., Nitrogen or Argon).
-
Thin Layer Chromatography (TLC) on silica gel plates should be used to monitor reaction progress.
5.2. Synthesis of 3-Methyl-4-nitro-1H-pyrazole
-
To a flask cooled in an ice bath, add 3-methylpyrazole (1.0 eq).
-
Slowly add a pre-cooled mixture of concentrated sulfuric acid and fuming nitric acid (1.5 eq) while maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.
-
Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield 3-methyl-4-nitro-1H-pyrazole.
5.3. Synthesis of tert-Butyl 3-methyl-4-nitro-1H-pyrazole-1-carboxylate
-
Dissolve 3-methyl-4-nitro-1H-pyrazole (1.0 eq) in a suitable solvent such as dichloromethane or acetonitrile.
-
Add di-tert-butyl dicarbonate (1.1 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP) or a stoichiometric amount of a non-nucleophilic base like triethylamine.[17]
-
Stir the mixture at room temperature overnight.
-
Monitor the reaction to completion by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure title compound.
5.4. Spectroscopic Data Acquisition
-
NMR: ¹H and ¹³C NMR spectra should be recorded on a 400 MHz or higher spectrometer using CDCl₃ or DMSO-d₆ as the solvent with tetramethylsilane (TMS) as an internal standard.[18]
-
MS: High-resolution mass spectra (HRMS) can be obtained using an ESI-TOF (Electrospray Ionization - Time of Flight) mass spectrometer.
-
IR: Infrared spectra can be recorded on an FT-IR spectrometer using KBr pellets or as a thin film on NaCl plates.
Conclusion
The structural elucidation of tert-Butyl 3-methyl-4-nitro-1H-pyrazole-1-carboxylate serves as an exemplary case for the application of modern spectroscopic techniques in organic chemistry. Through the logical and systematic integration of data from Mass Spectrometry, IR Spectroscopy, and both ¹H and ¹³C NMR, we have constructed an unassailable proof of structure. This guide underscores the principle that while each technique provides valuable information, it is their combined, corroborative power that enables chemists to characterize molecules with the high degree of certainty required for advanced research and development.
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Spectroscopy Tutorial: Nitro Groups. (n.d.). UCLA Chemistry. Retrieved from [Link]
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IR Spectroscopy Tutorial: Nitro Groups. (n.d.). University of Colorado Boulder. Retrieved from [Link]
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Infrared of nitro compounds. (n.d.). Chemistry LibreTexts. Retrieved from [Link] (Specific page on IR of nitro compounds)
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Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (n.d.). Semantic Scholar. Retrieved from [Link]
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Selective Boc-Protection and Bromination of Pyrazoles. (n.d.). In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Royal Society of Chemistry. Retrieved from [Link]
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Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. (2020). Arkat USA. Retrieved from [Link]
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Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
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Zhang, J., et al. (2021). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules. Retrieved from [Link]
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Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. (2023). MDPI. Retrieved from [Link]
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Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (2024). Molecules. Retrieved from [Link]
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Synthesis of Pyrazole Derivatives and Screening of their Antibacterial and Antifungal Activities. (n.d.). Connect Journals. Retrieved from [Link]
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Mass spectrometric investigation of some pyronylpyrazole derivatives. (1993). Spectroscopy Letters. Retrieved from [Link]
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Mass spectrometric study of some pyrazoline derivatives. (1998). ResearchGate. Retrieved from [Link]
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Structure Elucidation of a Pyrazolo[9][19]pyran Derivative by NMR Spectroscopy. (2007). Molecules. Retrieved from [Link]
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Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. (2020). ResearchGate. Retrieved from [Link]
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Green approach toward protection of secondary amine in pyrazole nucleus by PEG-400 and Boc catalyst. (2020). Journal of Applied Pharmaceutical Science. Retrieved from [Link]
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The Infrared Spectra of Nitro and Other Oxidized Nitrogen Compounds. (1951). Journal of the American Chemical Society. Retrieved from [Link]
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Nitropyrazoles: 1. Synthesis, transformations, and physicochemical properties of nitro derivatives of 1H,4H-pyrazolo[4,3-c]pyrazole. (1993). Russian Chemical Bulletin. Retrieved from [Link]
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Mass spectral investigation of compounds 1 and 11-15. (n.d.). ResearchGate. Retrieved from [Link]
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Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
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13C NMR chemical shifts (ppm) of C-nitropyrazoles. (n.d.). ResearchGate. Retrieved from [Link]
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Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. (n.d.). Arkivoc. Retrieved from [Link]
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Supporting information for. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
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1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0001232). (n.d.). Human Metabolome Database. Retrieved from [Link]
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Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. (2016). ResearchGate. Retrieved from [Link]
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3-methyl-4-nitro-1H-pyrazole - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]
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4-Nitropyrazole - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]
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N-(tert-butyl)-1,5-dimethyl-4-nitro-1H-pyrazole-3-carboxamide - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]
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Methyl 1-(tert-butyl)-4-nitro-1H-pyrazole-3-carboxylate. (n.d.). Hoffman Fine Chemicals. Retrieved from [Link]
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Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. (n.d.). Organic Syntheses. Retrieved from [Link]
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Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. (2016). Atlantis Press. Retrieved from [Link]
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tert-Butyl 3-amino-1H-pyrazole-1-carboxylate. (n.d.). PubChem. Retrieved from [Link]
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Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone. (2025). Molecules. Retrieved from [Link]
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An In-depth Technical Guide to the Physical Characteristics of tert-Butyl 3-methyl-4-nitro-1H-pyrazole-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a detailed exploration of the physical and chemical characteristics of tert-Butyl 3-methyl-4-nitro-1H-pyrazole-1-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. While specific experimental data for this exact molecule is not extensively published, this document synthesizes information from closely related analogues and established chemical principles to provide a robust predictive profile. The methodologies for characterization and a plausible synthetic route are also detailed, offering a comprehensive resource for researchers.
Introduction
tert-Butyl 3-methyl-4-nitro-1H-pyrazole-1-carboxylate belongs to the pyrazole class of heterocyclic compounds, which are integral scaffolds in numerous FDA-approved drugs. The introduction of a nitro group and a bulky tert-butylcarbonyl protecting group on the pyrazole ring is anticipated to significantly influence its chemical reactivity, solubility, and biological activity. Understanding the physical characteristics of this compound is paramount for its potential application in drug design, enabling predictions of its behavior in various biological and chemical environments.
Chemical Structure and Molecular Properties
The foundational step in characterizing any molecule is a thorough understanding of its structure and fundamental properties.
Figure 1. Chemical structure of tert-Butyl 3-methyl-4-nitro-1H-pyrazole-1-carboxylate.
Table 1: Predicted Molecular Properties
| Property | Predicted Value |
| Molecular Formula | C9H13N3O4 |
| Molecular Weight | 227.22 g/mol |
| IUPAC Name | tert-butyl 3-methyl-4-nitro-1H-pyrazole-1-carboxylate |
| CAS Number | Not assigned (as of January 2026) |
Proposed Synthesis
A robust and reproducible synthetic route is crucial for obtaining a pure sample for characterization and further studies. The proposed synthesis of tert-Butyl 3-methyl-4-nitro-1H-pyrazole-1-carboxylate involves a two-step process starting from the commercially available 3-methyl-4-nitro-1H-pyrazole.
Figure 2. Proposed synthetic workflow.
Experimental Protocol: Synthesis of tert-Butyl 3-methyl-4-nitro-1H-pyrazole-1-carboxylate
This protocol is based on established methods for the N-Boc protection of pyrazoles[1][2].
Materials:
-
3-methyl-4-nitro-1H-pyrazole
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
To a solution of 3-methyl-4-nitro-1H-pyrazole (1 equivalent) in anhydrous DCM, add triethylamine (1.5 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.2 equivalents) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the title compound.
Causality Behind Experimental Choices:
-
Triethylamine (TEA): Acts as a base to deprotonate the pyrazole nitrogen, facilitating the nucleophilic attack on the electrophilic carbonyl carbon of Boc₂O.
-
Anhydrous Conditions: Boc₂O is sensitive to moisture, which can lead to its decomposition.
-
Column Chromatography: This is a standard and effective method for purifying organic compounds of moderate polarity.
Predicted Physical Characteristics
The physical properties of a compound are critical for its handling, formulation, and pharmacokinetic profile.
Table 2: Predicted Physical Properties
| Property | Predicted Characteristic | Rationale/Comparison |
| Appearance | White to off-white solid | Similar N-Boc protected pyrazoles are typically solids at room temperature. |
| Melting Point | 80-100 °C | The introduction of the bulky Boc group may lower the melting point compared to the parent pyrazole. The exact value depends on crystal packing. |
| Solubility | Soluble in common organic solvents (e.g., DCM, ethyl acetate, acetone). Insoluble in water. | The large non-polar tert-butyl group and the overall molecular structure suggest poor aqueous solubility but good solubility in organic solvents. |
| Boiling Point | > 300 °C (decomposes) | High molecular weight and polarity suggest a high boiling point, though decomposition is likely at elevated temperatures. |
Predicted Spectral Data
Spectroscopic analysis is essential for the structural elucidation and confirmation of a synthesized compound.
¹H NMR Spectroscopy
The proton NMR spectrum is predicted to show distinct signals for the methyl, tert-butyl, and pyrazole ring protons.
Table 3: Predicted ¹H NMR Chemical Shifts (in CDCl₃, 400 MHz)
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| tert-butyl | 1.6 - 1.7 | singlet | 9H | Characteristic singlet for the nine equivalent protons of the tert-butyl group on the Boc protector. |
| Methyl | 2.5 - 2.7 | singlet | 3H | The methyl group at the 3-position of the pyrazole ring. |
| Pyrazole-H | 8.0 - 8.2 | singlet | 1H | The single proton on the pyrazole ring at the 5-position. Deshielded due to the electron-withdrawing nitro group and the aromatic nature of the ring. Based on data for 3-methyl-4-nitro-1H-pyrazole[3]. |
¹³C NMR Spectroscopy
The carbon NMR will provide information about the carbon framework of the molecule.
Table 4: Predicted ¹³C NMR Chemical Shifts (in CDCl₃, 100 MHz)
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| tert-butyl (CH₃) | ~28 | Typical chemical shift for the methyl carbons of a tert-butyl group. |
| tert-butyl (quaternary C) | ~85 | The quaternary carbon of the tert-butyl group attached to the oxygen. |
| Methyl (pyrazole) | ~14 | Typical chemical shift for a methyl group on an aromatic ring. |
| Pyrazole C3 | ~150 | Carbon bearing the methyl group. |
| Pyrazole C4 | ~130 | Carbon bearing the nitro group. |
| Pyrazole C5 | ~140 | Carbon bearing the proton. |
| Carbonyl (Boc) | ~148 | Carbonyl carbon of the carbamate. |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
Table 5: Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale |
| C=O (carbamate) | 1730 - 1750 | Strong | Characteristic strong absorption for the carbonyl group in the Boc protecting group. |
| N-O (nitro, asymmetric) | 1520 - 1560 | Strong | Asymmetric stretching vibration of the nitro group[4]. |
| N-O (nitro, symmetric) | 1340 - 1380 | Medium-Strong | Symmetric stretching vibration of the nitro group[4]. |
| C-H (alkane) | 2850 - 3000 | Medium | C-H stretching vibrations of the methyl and tert-butyl groups. |
| C=N (pyrazole ring) | 1450 - 1550 | Medium | Stretching vibrations of the pyrazole ring. |
Conclusion
This technical guide provides a comprehensive overview of the predicted physical and spectral characteristics of tert-Butyl 3-methyl-4-nitro-1H-pyrazole-1-carboxylate. By leveraging data from analogous compounds and fundamental chemical principles, a detailed profile has been constructed to aid researchers in the synthesis, purification, and characterization of this molecule. The provided experimental protocol offers a practical starting point for its preparation. Further empirical studies are warranted to confirm these predicted properties and to fully elucidate the potential of this compound in drug discovery and development.
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Preparation method of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Google Patents.
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tert-Butyl 4-forMyl-1H-pyrazole-1-carboxylate synthesis. ChemicalBook.
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Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses.
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Stability and storage conditions for tert-Butyl 3-methyl-4-nitro-1H-pyrazole-1-carboxylate
An In-depth Technical Guide to the Stability and Storage of tert-Butyl 3-methyl-4-nitro-1H-pyrazole-1-carboxylate
Introduction: A Chemist's Perspective on a Key Building Block
Tert-Butyl 3-methyl-4-nitro-1H-pyrazole-1-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its unique molecular architecture, featuring a nitropyrazole core, a methyl substituent, and a tert-butyloxycarbonyl (Boc) protecting group, makes it a versatile intermediate for the synthesis of a wide range of biologically active molecules. The pyrazole scaffold is a well-established pharmacophore, and the nitro group offers a handle for further chemical transformations. The Boc group, while providing temporary protection of the pyrazole nitrogen, also influences the compound's overall stability profile.
Understanding the stability and optimal storage conditions of this compound is paramount for researchers and drug development professionals. Degradation not only results in the loss of valuable material but can also lead to the formation of impurities that may interfere with subsequent synthetic steps or biological assays, ultimately compromising the integrity of research data. This guide provides a comprehensive overview of the chemical stability of tert-Butyl 3-methyl-4-nitro-1H-pyrazole-1-carboxylate, recommended storage conditions, and a protocol for conducting stability studies.
Chemical Stability Profile: A Tale of Three Moieties
The stability of tert-Butyl 3-methyl-4-nitro-1H-pyrazole-1-carboxylate is intrinsically linked to the chemical properties of its three key functional components: the nitropyrazole ring, the tert-butyl carbamate (Boc group), and the nitro group.
The Robustness of the Nitropyrazole Core
Nitropyrazoles are known for their aromatic character, which imparts significant stability. These systems are generally resistant to oxidation and hydrolysis.[1] The pyrazole ring itself is a stable five-membered heterocycle, and the presence of the nitro group, an electron-withdrawing substituent, further stabilizes the ring system. This inherent stability makes the pyrazole core less susceptible to degradation under typical laboratory conditions.
The Achilles' Heel: The Acid-Labile Boc Protecting Group
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines and heterocyclic nitrogens due to its ease of introduction and removal. However, its primary characteristic is its lability under acidic conditions.[2][3][4] The mechanism of cleavage involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which then typically forms isobutylene and carbon dioxide.
This acid sensitivity is the most significant factor governing the stability of tert-Butyl 3-methyl-4-nitro-1H-pyrazole-1-carboxylate. Exposure to strong acids, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), will rapidly cleave the Boc group.[3][4] Even milder acidic conditions, if prolonged or at elevated temperatures, can lead to gradual deprotection.[5][6] Therefore, it is crucial to avoid acidic environments during storage and handling.
The Carbamate Linkage: A Point of Potential Hydrolysis
The Boc group is attached to the pyrazole ring via a carbamate linkage. Carbamates are generally more resistant to hydrolysis than their ester counterparts, particularly under basic conditions.[7][8][9] This is attributed to the delocalization of the nitrogen lone pair into the carbonyl group, which reduces the electrophilicity of the carbonyl carbon. While more stable than esters, the carbamate bond is not completely inert and can undergo hydrolysis under strongly acidic or basic conditions, or at elevated temperatures, although at a slower rate than the acid-catalyzed cleavage of the tert-butyl group.[8][10]
The Nitro Group: Generally Stable but with Thermal Considerations
The nitro group on the pyrazole ring is generally stable. Nitroaromatic compounds are known for their thermal stability, though they can decompose at high temperatures.[11][12][13] The decomposition of nitroaromatic compounds can be complex, often involving radical mechanisms.[14][15] For tert-Butyl 3-methyl-4-nitro-1H-pyrazole-1-carboxylate, thermal decomposition is not a primary concern under standard storage and laboratory conditions but should be considered if the compound is subjected to high temperatures.
Potential Degradation Pathways
Based on the chemical nature of the molecule, the most probable degradation pathway involves the loss of the Boc protecting group.
Caption: Primary degradation pathway of tert-Butyl 3-methyl-4-nitro-1H-pyrazole-1-carboxylate.
Recommended Storage and Handling Conditions
To ensure the long-term stability and integrity of tert-Butyl 3-methyl-4-nitro-1H-pyrazole-1-carboxylate, the following storage and handling conditions are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C[16] | Cool temperatures slow down the rate of potential degradation reactions. |
| Atmosphere | Store in a tightly closed container.[17][18] | Prevents exposure to atmospheric moisture and acidic or basic gases. For extended storage, consider storing under an inert atmosphere (e.g., nitrogen or argon). |
| Light | Protect from light.[16] | While there is no specific data on photosensitivity, it is a general good practice for complex organic molecules. |
| Humidity | Store in a dry place.[17][18] | Minimizes the risk of hydrolysis of the carbamate linkage. |
| pH | Avoid contact with acids and strong bases. | The Boc group is highly sensitive to acids, and the carbamate linkage can be hydrolyzed by strong bases. |
Experimental Protocol: Stability Testing
A well-designed stability study is essential to determine the re-test period and appropriate storage conditions for tert-Butyl 3-methyl-4-nitro-1H-pyrazole-1-carboxylate.
Objective
To evaluate the stability of tert-Butyl 3-methyl-4-nitro-1H-pyrazole-1-carboxylate under various environmental conditions over time.
Materials
-
tert-Butyl 3-methyl-4-nitro-1H-pyrazole-1-carboxylate (test substance)
-
Reference standard of known purity
-
High-purity solvents (e.g., acetonitrile, methanol)
-
High-purity water
-
pH buffers
-
Stability chambers or ovens capable of maintaining controlled temperature and humidity
-
Analytical instrumentation (e.g., HPLC-UV, LC-MS)
Methodology
Caption: Workflow for a comprehensive stability testing program.
1. Sample Preparation:
-
Accurately weigh a sufficient amount of the test substance into clean, inert vials.
-
For solution stability studies, prepare solutions of known concentration in appropriate solvents or buffered aqueous solutions.
2. Storage Conditions:
-
Long-term stability: Store samples at the recommended storage condition (2-8°C).
-
Accelerated stability: Store samples at an elevated temperature and humidity (e.g., 25°C / 60% relative humidity or 40°C / 75% relative humidity) to predict long-term stability.
-
Forced degradation (stress testing): Expose the compound to harsh conditions to identify potential degradation products and pathways. This includes:
-
Acidic hydrolysis: 0.1 M HCl at room temperature and 60°C.
-
Basic hydrolysis: 0.1 M NaOH at room temperature and 60°C.
-
Oxidative degradation: 3% H₂O₂ at room temperature.
-
Thermal degradation: Store at a high temperature (e.g., 80°C).
-
Photostability: Expose to light according to ICH Q1B guidelines.
-
3. Time Points:
-
For long-term and accelerated studies, pull samples for analysis at predetermined intervals (e.g., 0, 3, 6, 9, 12, 18, and 24 months).
-
For forced degradation studies, analyze samples at shorter intervals (e.g., 0, 2, 4, 8, 24 hours).
4. Analytical Method:
-
A stability-indicating analytical method, typically reverse-phase HPLC with UV detection, must be developed and validated. The method should be able to separate the parent compound from all potential degradation products.
-
Use LC-MS to identify the structure of any significant degradation products.
5. Data Analysis:
-
At each time point, determine the purity of the sample and quantify any degradation products.
-
Plot the purity of the compound as a function of time for each storage condition.
-
Based on the data from the accelerated stability study, a shelf-life under the recommended storage conditions can be extrapolated.
Conclusion: Ensuring Research Integrity through Proper Compound Management
Tert-Butyl 3-methyl-4-nitro-1H-pyrazole-1-carboxylate is a valuable research chemical whose utility is directly dependent on its purity and stability. The primary stability concern for this molecule is the acid-lability of the Boc protecting group. By adhering to the recommended storage conditions of a cool, dry, and dark environment, and by avoiding contact with acidic substances, the integrity of this compound can be maintained. For critical applications in drug development, a comprehensive stability testing program is essential to establish a re-test period and to fully understand the degradation profile of the molecule. Proper handling and storage are not just best practices; they are fundamental to the generation of reliable and reproducible scientific data.
References
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- ResearchGate. (2016). Which one is stronger in alkaline hydrolysis? Carbamate or Ester?
- ResearchGate. (2024). Is the protecting group boc of the amino group stable at 37°C?
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- Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. PubMed Central.
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Foreword: The Strategic Value of Boc-Nitropyrazoles in Modern Drug Discovery
An In-depth Technical Guide to the Synthesis of Boc-Protected Nitropyrazole Derivatives
To the medicinal chemist and process scientist, the pyrazole nucleus is a cornerstone scaffold, renowned for its metabolic stability and versatile biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[1][2] The introduction of a nitro group adds another layer of complexity and potential, often serving as a crucial pharmacophore or a bio-reducible handle for hypoxia-activated prodrugs.[3][4] However, the synthesis of specifically substituted nitropyrazoles is a non-trivial pursuit, fraught with challenges of regioselectivity and reactivity.
This guide provides a deep dive into the synthesis of Boc-protected nitropyrazole derivatives, a class of intermediates that elegantly solves many of these synthetic challenges. The tert-butoxycarbonyl (Boc) group is not merely a placeholder; it is a powerful strategic tool. Its steric bulk and electronic influence are leveraged to direct the regioselective nitration of the pyrazole ring, ensuring the desired isomer is formed with high fidelity. Furthermore, its acid-labile nature allows for its clean removal under mild conditions, preserving sensitive functionalities elsewhere in the molecule.[5]
Here, we move beyond simple protocols to explore the underlying principles—the "why" behind the "how." We will dissect the mechanistic rationale for each step, compare alternative synthetic strategies, and provide the practical insights necessary for researchers to not only replicate these methods but also to adapt and innovate upon them.
Part 1: Core Synthetic Strategy: Protection Before Functionalization
The most robust and widely adopted strategy for preparing specifically substituted nitropyrazoles involves a two-step sequence: (1) protection of the pyrazole nitrogen with a Boc group, followed by (2) electrophilic nitration. This sequence is strategically advantageous because the Boc group serves as a powerful directing group, deactivating the nitrogen it is attached to and sterically hindering adjacent positions, thereby guiding the incoming electrophile (NO₂⁺) to a predictable location on the pyrazole ring.
Caption: Simplified mechanism of pyrazole N-Boc protection.
Experimental Protocol: General Procedure for N-Boc Protection of Pyrazole
-
Setup: To a solution of the starting pyrazole (1.0 eq.) in an anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) (approx. 0.2 M), add the base (e.g., triethylamine, 1.5 eq.).
-
Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O) (1.2 eq.) portion-wise at room temperature. For highly reactive substrates, the addition can be performed at 0 °C to moderate the reaction.
-
Reaction: Stir the mixture at room temperature overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Work-up: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the pure N-Boc-protected pyrazole. [6]
Regioselective Nitration: The Core Challenge
With the Boc group installed, the subsequent electrophilic nitration can be performed with high regiochemical control. The choice of nitrating agent is critical and depends on the substrate's reactivity. A common and effective nitrating system is a mixture of fuming nitric acid (HNO₃) and sulfuric acid (H₂SO₄). [7]H₂SO₄ protonates HNO₃, facilitating the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.
The Boc group, being electron-withdrawing and sterically demanding, deactivates the pyrazole ring towards electrophilic substitution but directs the incoming nitronium ion preferentially to the C4 position, which is sterically accessible and less electronically deactivated compared to the C3 and C5 positions.
Table 1: Comparison of Nitrating Conditions
| Nitrating Agent | Solvent/Conditions | Typical Outcome & Rationale |
| HNO₃ / H₂SO₄ | Neat, 0 °C to RT | Standard/Strong: Generates high concentration of NO₂⁺. Effective for most Boc-pyrazoles. The choice for less reactive substrates. [7] |
| Fuming HNO₃ | Acetic Anhydride | Strong: Acetic anhydride acts as a dehydrating agent, generating acetyl nitrate and NO₂⁺. Can lead to C-nitration. [8] |
| N-nitropyrazole | Acid catalyst | Mild Transfer Nitration: Uses a pre-formed N-nitropyrazole as the NO₂⁺ donor. Useful for sensitive substrates where harsh acidic conditions are detrimental. [1] |
Experimental Protocol: Nitration of 1-Boc-pyrazole
-
Setup: In a flask equipped with a magnetic stirrer and cooled in an ice bath (0 °C), slowly add concentrated sulfuric acid (H₂SO₄) to the N-Boc-protected pyrazole.
-
Reagent Addition: Add fuming nitric acid (HNO₃) dropwise to the cooled solution, ensuring the internal temperature does not rise significantly. The order of addition can be critical and should be optimized.
-
Reaction: After the addition is complete, allow the reaction to stir at 0-10 °C for a specified time (e.g., 1-3 hours), monitoring progress by TLC or HPLC.
-
Work-up: Carefully pour the reaction mixture onto crushed ice. This will precipitate the nitrated product and quench the reaction.
-
Isolation & Purification: The solid precipitate is collected by filtration, washed thoroughly with cold water until the washings are neutral, and then dried. Further purification can be achieved by recrystallization or column chromatography. [9]
Part 2: Characterization of Boc-Protected Nitropyrazoles
Unambiguous characterization is essential to confirm the structure and purity of the synthesized compounds. A combination of spectroscopic techniques provides a complete picture.
Table 2: Key Spectroscopic Signatures
| Technique | Functional Group | Expected Chemical Shift / Frequency | Rationale |
| ¹H NMR | Boc Group (-(CH₃)₃) | Singlet, δ ≈ 1.5-1.7 ppm | 9 equivalent protons of the tert-butyl group. |
| Pyrazole Ring Protons | δ ≈ 7.5-9.0 ppm | Protons on the aromatic pyrazole ring, significantly downfield shifted due to the electron-withdrawing effects of the nitro and Boc groups. [10] | |
| ¹³C NMR | Boc Quaternary Carbon | δ ≈ 85-87 ppm | The quaternary carbon of the tert-butyl group. |
| Boc Carbonyl Carbon | δ ≈ 147-150 ppm | The carbonyl carbon of the carbamate. | |
| Pyrazole Ring Carbons | δ ≈ 110-155 ppm | Aromatic carbons. The carbon bearing the nitro group will be significantly shifted. [11] | |
| IR Spectroscopy | Boc C=O Stretch | ~1750 cm⁻¹ | Strong absorption characteristic of the carbamate carbonyl. |
| NO₂ Asymmetric Stretch | ~1550 cm⁻¹ | Strong absorption due to the asymmetric N-O stretch of the nitro group. [7] | |
| NO₂ Symmetric Stretch | ~1350 cm⁻¹ | Strong absorption due to the symmetric N-O stretch of the nitro group. [7] |
Part 3: The Final Step: Boc Deprotection
The final step in many synthetic sequences is the removal of the Boc group to unmask the pyrazole nitrogen. This is most commonly achieved under acidic conditions, which cause the carbamate to hydrolyze via a stable tert-butyl cation intermediate. [12]
Caption: General pathway for the acidic deprotection of a Boc group.
A potential side reaction is the alkylation of nucleophilic sites on the substrate by the liberated tert-butyl cation. [5]To mitigate this, a scavenger such as anisole or triethylsilane can be added to the reaction mixture to trap the cation.
Experimental Protocol: Acidic Deprotection of Boc-Nitropyrazole
-
Setup: Dissolve the Boc-protected nitropyrazole in an appropriate solvent, typically dichloromethane (DCM).
-
Reagent Addition: Add an excess of a strong acid. Common choices include:
-
Trifluoroacetic acid (TFA), often used as a 20-50% solution in DCM. [12] * A saturated solution of hydrogen chloride (HCl) in 1,4-dioxane or diethyl ether.
-
-
Reaction: Stir the solution at room temperature for 1-4 hours. Monitor the reaction by TLC until completion.
-
Work-up: Remove the solvent and excess acid under reduced pressure. The resulting product is often an HCl or TFA salt. It can be used as is or neutralized by washing with a saturated aqueous sodium bicarbonate solution and extracting with an organic solvent.
Conclusion
The synthesis of Boc-protected nitropyrazoles via a "protect-then-nitrate" strategy represents a powerful and reliable approach for accessing valuable building blocks in medicinal chemistry and materials science. By understanding the mechanistic underpinnings of both the Boc protection and the subsequent regioselective nitration, researchers can effectively control the synthesis to achieve high yields of the desired isomers. The careful selection of reagents and reaction conditions, coupled with rigorous analytical characterization, ensures the production of high-purity intermediates ready for further elaboration in complex drug development programs.
References
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Gerokonstantis, D.-T. et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkat USA. Available at: [Link] [13][6]2. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. ResearchGate. Available at: [Link]
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Orsini, P. et al. (2005). Selective Ring N-Protection of Aminopyrazoles. ResearchGate. Available at: [Link]
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(N/A). Aziridinyl nitropyrroles and nitropyrazoles as hypoxia-selective cytotoxins and radiosensitizers. PubMed. Available at: [Link]
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Fischer, N. et al. (2023). Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. MDPI. Available at: [Link]
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(N/A). Amine Protection / Deprotection. Fisher Scientific. Available at: [Link]
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(N/A). Nitro-Group-Containing Drugs. ACS Publications. Available at: [Link]
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(N/A). An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. MDPI. Available at: [Link]
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(2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
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(N/A). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. PharmaTutor. Available at: [Link]
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Khan, A. (2024). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research & Reviews: Journal of Medicinal & Organic Chemistry. Available at: [Link]
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(N/A). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. PMC - NIH. Available at: [Link]
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(2022). Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. Available at: [Link]
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(N/A). BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
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Sureshbabu, V. V. et al. (2009). Synthesis of Boc-protected tetrazole analogs of amino acids. ResearchGate. Available at: [Link]
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(N/A). BOC Protection and Deprotection. J&K Scientific LLC. Available at: [Link]
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(N/A). Boc Protection - Common Conditions. Organic Chemistry Portal. Available at: [Link]
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(N/A). Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]
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(N/A). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. ACS Publications. Available at: [Link]
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(2015). Review on synthesis of nitropyrazoles. ResearchGate. Available at: [Link]
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(2022). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. PMC - NIH. Available at: [Link]
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(N/A). Recent highlights in the synthesis and biological significance of pyrazole derivatives. NIH. Available at: [Link]
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Logothetis, T. (2017). Selective boc-protection and bromination of pyrazoles. ePrints Soton. Available at: [Link]
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(2015). Synethsis and characterization of 3-nitropyrazole and its salts. ResearchGate. Available at: [Link]
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(2023). Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone. PMC - PubMed Central. Available at: [Link]
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Mahalakshmi, G. et al. (2018). Spectroscopic Characterization, Homo-Lumo, NBO study by DFT and Molecular Docking Studies of 2-Amino-6-Metheylpyridine. Semantic Scholar. Available at: [Link]
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A Technical Guide to the Theoretical Analysis of Nitropyrazole Electronic Structures: From First Principles to Material Design
This guide provides researchers, chemists, and materials scientists with a comprehensive overview of the theoretical methodologies used to investigate the electronic structure of nitropyrazoles. We will delve into the core computational techniques, explore how electronic properties are analyzed, and connect these fundamental insights to the rational design of advanced materials, particularly in the field of energetics. This document eschews rigid templates in favor of a narrative that prioritizes causal explanations and practical, field-proven insights.
Introduction: The Significance of Nitropyrazoles and the Predictive Power of Theoretical Chemistry
Nitropyrazoles are a class of nitrogen-rich heterocyclic compounds that have garnered significant attention for their diverse applications. Their molecular framework, a five-membered ring with two adjacent nitrogen atoms, can be functionalized with one or more nitro groups (–NO₂), leading to a remarkable range of chemical and physical properties. This structural versatility makes them prime candidates for:
-
High-Energy Density Materials (HEDMs): Many nitropyrazoles exhibit a high positive heat of formation, excellent thermal stability, and high density, which are critical characteristics for advanced explosives and propellants.[1][2] The energetic performance is profoundly influenced by the number and position of the nitro groups on the pyrazole ring.[3]
-
Medicinal Chemistry: Beyond energetics, certain nitropyrazole derivatives have shown significant biological activity, with applications in treating conditions like ocular hypertension and ischemia, and demonstrating antituberculosis properties.[4]
Given the often hazardous and resource-intensive nature of synthesizing and testing new compounds, particularly energetic ones, theoretical and computational chemistry has become an indispensable tool.[5] By modeling the electronic structure of nitropyrazoles in silico, we can predict their properties before a single molecule is synthesized. This "materials by design" approach accelerates research, enhances safety, and provides deep mechanistic insights into structure-property relationships that are often difficult to obtain through experimentation alone.[1][6]
Core Methodologies: The Computational Toolkit for Nitropyrazole Analysis
The accurate prediction of molecular properties hinges on selecting the appropriate theoretical method. For nitropyrazoles, the primary goal is to solve the time-independent Schrödinger equation to a sufficient degree of accuracy to describe the electron distribution and energy of the system.
The Workhorse: Density Functional Theory (DFT)
Density Functional Theory (DFT) stands as the most widely used method for studying nitropyrazoles due to its exceptional balance of computational efficiency and accuracy.[7][8] Unlike wave function-based methods, DFT calculates the total energy of a system based on its electron density.
Expertise & Causality: The choice of functional and basis set is critical for reliable results.
-
Functional: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is overwhelmingly popular for these systems.[1][7] It incorporates a portion of the exact Hartree-Fock exchange, which helps to correct for the self-interaction error inherent in many pure DFT functionals, providing a more accurate description of electron correlation effects crucial in molecules with multiple electronegative nitro groups.
-
Basis Set: A Pople-style basis set like 6-311G(d,p) offers a good starting point for geometry optimizations.[7][9] For higher accuracy in electronic properties, such as heats of formation or detonation parameters, a larger, diffuse-function-augmented basis set like aug-cc-pVDZ is recommended, as it better describes the electron distribution far from the nuclei, which is important for anions and weak interactions.[1][3]
-
Input Structure Generation: Build an initial 3D structure of the target nitropyrazole molecule (e.g., 3,4-Dinitropyrazole) using molecular modeling software.
-
Geometry Optimization: Perform a full geometry optimization using the chosen DFT method (e.g., B3LYP/6-311G(d,p)). This step locates the lowest energy conformation of the molecule on the potential energy surface.
-
Frequency Calculation: Conduct a vibrational frequency analysis at the same level of theory. This serves two purposes:
-
Single-Point Energy Calculation: For enhanced accuracy, perform a single-point energy calculation on the optimized geometry using a larger basis set (e.g., B3LYP/aug-cc-pVDZ).
-
Property Analysis: Use the resulting wavefunction file to calculate and analyze electronic properties such as molecular orbitals (HOMO/LUMO), Mulliken charges, and the molecular electrostatic potential.[1][6]
A typical workflow for the theoretical analysis of a nitropyrazole derivative is outlined below.
Caption: A standard computational workflow for DFT analysis of nitropyrazoles.
Higher-Accuracy Ab Initio Methods
While DFT is robust, ab initio ("from the beginning") methods provide a systematic way to improve accuracy, albeit at a higher computational cost.
-
Møller-Plesset Perturbation Theory (MP2): This method improves upon the Hartree-Fock approximation by including electron correlation effects. It has been used to analyze the structure of nitropyrazoles, offering a valuable benchmark against DFT results.[4]
-
Coupled Cluster (CC) Theory: Methods like CCSD(T) are considered the "gold standard" in quantum chemistry for single-reference systems, providing highly accurate energies. They are too computationally demanding for routine calculations on larger nitropyrazoles but are invaluable for validating DFT results on smaller, model systems.
-
Multi-Reference Methods (CASSCF/MS-CASPT2): For studying photochemical processes, bond breaking, or electronically excited states, single-reference methods like DFT and MP2 can fail. In these cases, methods like the Complete Active Space Self-Consistent Field (CASSCF) followed by second-order perturbation theory (MS-CASPT2) are necessary to accurately describe the electronic structure.[10]
Analysis of Electronic Structure and Key Properties
The output of a quantum chemical calculation is a wealth of data. The skill of a computational scientist lies in extracting meaningful chemical and physical insights.
Frontier Molecular Orbitals (HOMO & LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's electronic behavior.
-
HOMO: Represents the ability to donate an electron. A higher HOMO energy suggests the molecule is more easily oxidized.
-
LUMO: Represents the ability to accept an electron. A lower LUMO energy indicates the molecule is more easily reduced.
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of kinetic stability and electronic excitability. A large gap implies high stability, while a small gap suggests the molecule is more reactive.[1] For energetic materials, a smaller gap can sometimes be correlated with greater sensitivity to stimuli like electric sparks.[6]
Charge Distribution and Sensitivity Prediction
The distribution of electrons within a nitropyrazole molecule is highly uneven due to the strong electron-withdrawing nature of the nitro groups. This distribution is key to understanding its stability and sensitivity.
-
Mulliken Charge Analysis: This method partitions the total electron density among the atoms in a molecule. While the absolute values can be basis-set dependent, the trends are qualitatively reliable.[1][6]
-
Predicting Impact Sensitivity: A crucial insight is the relationship between the charge on the nitro groups and the material's sensitivity to impact. Studies have shown that a more positive charge accumulated on the nitrogen atom of the –NO₂ group can correlate with higher sensitivity.[1][6] This provides a powerful, purely theoretical metric for screening potentially hazardous compounds.
Application in Energetic Materials Design: A Self-Validating System
A primary application of these theoretical studies is the design and assessment of new energetic materials. The process involves calculating properties that are directly linked to performance and safety.
Predicting Detonation Performance
The detonation velocity (D) and detonation pressure (P) are the most important performance indicators for an explosive. While direct simulation is complex, these can be reliably estimated using empirical equations that require theoretically derived inputs.
-
DFT Calculation: Perform a full geometry optimization and frequency calculation as described in Protocol 1 to obtain the gas-phase enthalpy of formation (ΔHf,gas).
-
Calculate Solid-State Enthalpy: Determine the heat of sublimation (ΔHsub) to convert the gas-phase enthalpy to the solid-state enthalpy of formation (ΔHf,solid = ΔHf,gas - ΔHsub). ΔHsub can be estimated using established empirical models.
-
Calculate Crystal Density (ρ): The density is a critical parameter. It can be estimated from the optimized molecular volume (Vm) using the formula ρ = M / (NA * Vm), where M is the molar mass and NA is Avogadro's number. More sophisticated methods based on packing simulations can also be used.[7]
-
Apply Kamlet-Jacobs Equations: With the calculated density (ρ) and solid-state heat of formation (ΔHf,solid), use the well-established Kamlet-Jacobs equations to predict the detonation velocity and pressure.[3][7]
Caption: Workflow for predicting detonation performance from DFT calculations.
Structure-Property Relationships: The Key to Rational Design
Theoretical studies have elucidated several key relationships that guide the design of new nitropyrazoles:
-
Number of Nitro Groups: Increasing the number of nitro groups generally increases density, oxygen balance, and detonation performance.[2]
-
N-Oxide Bonds: The introduction of an N-oxide bond into the pyrazole ring has been shown to significantly increase the heat of formation, density, and detonation performance, making N-oxides promising targets.[1][6]
The table below summarizes calculated detonation properties for representative nitropyrazoles, illustrating the impact of structural modifications.
| Compound | Density (ρ) (g/cm³) | Heat of Formation (ΔHf) (kJ/mol) | Detonation Velocity (D) (km/s) | Detonation Pressure (P) (GPa) | Reference |
| 3,4-Dinitropyrazole (3,4-DNP) | 1.81 | +210.9 | 8.24 | 28.8 | [1][6] |
| 3,4,5-Trinitropyrazole (TNP) | 1.93 | +255.2 | 8.90 | 35.5 | [1] |
| 3,4-Dinitro-1H-pyrazole-1-oxide | ~2.2-2.4 | Higher than DNP | ~10.2-10.5 | ~52.5-55.9 | [1] |
| RDX (Reference) | 1.82 | +61.5 | 8.75 | 34.0 | [11] |
Note: Values are compiled from different theoretical studies and are for comparative purposes.
Conclusion and Future Outlook
Theoretical investigations into the electronic structure of nitropyrazoles provide an indispensable framework for understanding and predicting their behavior. By leveraging a computational toolkit centered on Density Functional Theory, scientists can efficiently screen candidate molecules, identify key structure-property relationships, and rationally design novel compounds with tailored properties for applications in energetic materials and beyond. The synergy between computational prediction and experimental synthesis is the cornerstone of modern materials science, enabling the development of safer, more effective, and more advanced materials. Future work will likely focus on integrating machine learning models trained on quantum mechanical data to further accelerate the discovery process and developing multi-scale models that bridge the gap from molecular electronic structure to macroscopic material behavior.[5]
References
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G, K. & S, P. DFT study on the structure and explosive properties of nitropyrazoles. Molecular Simulation. [Link][1][3][6]
-
G, K. & S, P. DFT study on the structure and explosive properties of nitropyrazoles. Molecular Simulation. [Link][3]
-
Alcorta, I., Claramunt, R. M., Pérez-Torralba, M., & Elguero, J. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry. [Link][4]
-
Yi, J., Hu, S., Liu, S., & Li, H. Theoretical Study on Structures and Detonation Performances for Nitro Derivatives of Pyrazole by Density Functional Theory. Chinese Journal of Energetic Materials. [Link][7]
-
G, K. & S, P. DFT study on the structure and explosive properties of nitropyrazoles. Taylor & Francis Online. [Link][6]
-
He, C., Shreeve, J. M. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules. [Link][2]
-
G, K. & S, P. DFT study on the structure and explosive properties of nitropyrazoles. ResearchGate. [Link][8]
-
Zhang, M., Yin, H., Li, H., & Zhang, J. Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. Molecules. [Link][12]
-
Li, Y. Review on synthesis of nitropyrazoles. ResearchGate. [Link][9]
-
Zhang, G., Huang, Y., Li, Y., & Zhang, C. New pyrazole energetic materials and their energetic salts: combining the dinitromethyl group with nitropyrazole. Dalton Transactions. [Link][11]
-
Byrd, E. F. C., Hurley, M. M., & Rice, B. M. Computational Chemistry Toolkit for Energetic Materials Design. Defense Technical Information Center. [Link][5]
-
Jena, S., Sahoo, H. K., Sahu, S., & Mishra, B. K. Computational Study on the Structure, Stability, and Electronic Feature Analyses of Trapped Halocarbons inside a Novel Bispyrazole Organic Molecular Cage. ACS Omega. [Link][13]
-
Gámez, J. A., Cojocariu, C. I., & González-García, N. Electronic Structure of Nitrobenzene: A Benchmark Example of the Accuracy of the Multi-State CASPT2 Theory. The Journal of Physical Chemistry A. [Link][10]
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Methodological & Application
Synthesis of tert-Butyl 3-methyl-4-nitro-1H-pyrazole-1-carboxylate from tert-butylhydrazine
An Application Note for the Synthesis of tert-Butyl 3-methyl-4-nitro-1H-pyrazole-1-carboxylate
For inquiries, please contact: Global Application Support [email protected]
Abstract
This comprehensive guide details the synthetic pathway for producing tert-butyl 3-methyl-4-nitro-1H-pyrazole-1-carboxylate, a valuable heterocyclic building block in medicinal chemistry and drug development. We present a robust, multi-step synthesis beginning with the formation of the pyrazole core, followed by regioselective nitration and subsequent N-protection. This document provides not only step-by-step protocols but also delves into the chemical reasoning behind the chosen methodologies, ensuring both reproducibility and a deeper understanding of the reaction mechanisms. Furthermore, we address a specific synthetic challenge involving the use of tert-butylhydrazine as a starting material, offering a viable, albeit more complex, alternative route. This guide is intended for researchers and scientists in organic synthesis and pharmaceutical development.
Introduction and Strategic Overview
Substituted pyrazoles are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents due to their diverse biological activities. The target molecule, tert-butyl 3-methyl-4-nitro-1H-pyrazole-1-carboxylate, serves as a highly versatile intermediate. The nitro group at the C4 position can be readily reduced to an amine, providing a handle for further functionalization, while the tert-butoxycarbonyl (Boc) group offers stable protection of the N1 position, which can be selectively removed under acidic conditions to enable subsequent reactions at the pyrazole nitrogen.[1][2]
The most direct and efficient synthetic strategy involves a three-step sequence:
-
Pyrazole Formation: Synthesis of the 3-methyl-1H-pyrazole core.
-
Regioselective Nitration: Introduction of a nitro group at the C4 position.
-
Boc Protection: Installation of the tert-butyl carboxylate group at the N1 position.
This primary pathway is outlined below. Additionally, this note provides a protocol for an alternative route commencing from tert-butylhydrazine, which requires an additional dealkylation step prior to the final Boc protection.
Primary Synthetic Pathway: A Three-Step Approach
This route represents the most efficient method for the target compound, starting from commercially available precursors.
Sources
Application Notes and Protocols: Regioselective Nitration of tert-butyl 3-methyl-1H-pyrazole-1-carboxylate
Abstract
This document provides a comprehensive guide for the regioselective nitration of tert-butyl 3-methyl-1H-pyrazole-1-carboxylate, a key intermediate in the synthesis of various pharmaceutically active compounds. The protocol details a robust method for the synthesis of tert-butyl 3-methyl-4-nitro-1H-pyrazole-1-carboxylate using a mixed acid nitration approach. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights, a step-by-step experimental protocol, and critical safety information.
Introduction
Nitropyrazoles are valuable building blocks in medicinal chemistry due to the versatile reactivity of the nitro group, which can be readily transformed into other functional groups. The regioselective introduction of a nitro group onto the pyrazole core is a critical step in the synthesis of many targeted therapeutic agents. The pyrazole ring system is electron-rich and thus susceptible to electrophilic aromatic substitution. The C4 position is generally the most electron-rich and sterically accessible site for such reactions.
This application note describes a detailed protocol for the nitration of tert-butyl 3-methyl-1H-pyrazole-1-carboxylate. The presence of the bulky tert-butoxycarbonyl (Boc) protecting group on the N1 position and the methyl group at the C3 position directs the nitration to the C4 position with high selectivity.
Reaction Mechanism and Regioselectivity
The nitration of tert-butyl 3-methyl-1H-pyrazole-1-carboxylate proceeds via an electrophilic aromatic substitution mechanism. In the presence of a strong acid catalyst, such as sulfuric acid, nitric acid is protonated to form the highly electrophilic nitronium ion (NO₂⁺).
Step 1: Generation of the Nitronium Ion
HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻
Step 2: Electrophilic Attack
The electron-rich pyrazole ring attacks the nitronium ion. The regioselectivity of this attack is governed by both electronic and steric factors. The C4 position is the most nucleophilic carbon on the pyrazole ring. The bulky Boc group at N1 and the methyl group at C3 sterically hinder attack at the C5 and C2 positions, respectively, further favoring substitution at C4.
Step 3: Rearomatization
A base (such as HSO₄⁻ or H₂O) abstracts a proton from the C4 carbon, restoring the aromaticity of the pyrazole ring and yielding the final product, tert-butyl 3-methyl-4-nitro-1H-pyrazole-1-carboxylate.
Caption: Mechanism of pyrazole nitration.
Experimental Protocol
This protocol outlines the synthesis of tert-butyl 3-methyl-4-nitro-1H-pyrazole-1-carboxylate.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity |
| tert-butyl 3-methyl-1H-pyrazole-1-carboxylate | 176877-72-8 | 196.24 | 1.0 g |
| Sulfuric acid (98%) | 7664-93-9 | 98.08 | 5 mL |
| Nitric acid (70%) | 7697-37-2 | 63.01 | 1.5 mL |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | 50 mL |
| Saturated sodium bicarbonate solution | 144-55-8 | 84.01 | 50 mL |
| Brine | 7647-14-5 | 58.44 | 30 mL |
| Anhydrous sodium sulfate | 7757-82-6 | 142.04 | 5 g |
Equipment
-
Round-bottom flask (50 mL)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Step-by-Step Procedure
Caption: Experimental workflow for nitration.
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve tert-butyl 3-methyl-1H-pyrazole-1-carboxylate (1.0 g) in concentrated sulfuric acid (5 mL) at 0 °C (ice bath). Stir until the solid is completely dissolved.
-
Preparation of Nitrating Mixture: In a separate flask, carefully add concentrated nitric acid (1.5 mL) to concentrated sulfuric acid (1.5 mL) at 0 °C.
-
Nitration: Add the pre-cooled nitrating mixture dropwise to the solution of the pyrazole derivative over 15-20 minutes, maintaining the internal temperature below 5 °C.
-
Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0 °C for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice (approx. 50 g) with vigorous stirring.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 25 mL).
-
Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 25 mL) and then with brine (30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the pure tert-butyl 3-methyl-4-nitro-1H-pyrazole-1-carboxylate.
Safety Precautions
The nitration of organic compounds using mixed acid is a highly exothermic and potentially hazardous reaction. It is imperative to follow all safety guidelines.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and acid-resistant gloves.[1][2][3][4]
-
Fume Hood: Conduct the entire experiment in a well-ventilated chemical fume hood.[4]
-
Handling of Acids: Concentrated nitric acid and sulfuric acid are highly corrosive and strong oxidizing agents.[1][2][3][4][5] Handle with extreme care to avoid contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[1][3]
-
Mixing Acids: Always add acid to water, and in this case, add nitric acid to sulfuric acid slowly and with cooling. Never the other way around.[5]
-
Temperature Control: The reaction is highly exothermic. Strict temperature control is crucial to prevent runaway reactions.[5]
-
Quenching: Quench the reaction by slowly and carefully pouring the reaction mixture onto ice. This should be done behind a blast shield.
-
Waste Disposal: Neutralize acidic waste before disposal according to institutional guidelines.
Characterization of the Product
The final product, tert-butyl 3-methyl-4-nitro-1H-pyrazole-1-carboxylate, can be characterized by standard analytical techniques:
-
¹H NMR: Expect characteristic shifts for the tert-butyl protons, the methyl protons, and the C5-H proton of the pyrazole ring.
-
¹³C NMR: Confirm the presence of all carbons, including the carbonyl carbon of the Boc group and the nitrated C4 carbon.
-
Mass Spectrometry (MS): Determine the molecular weight of the product.
-
Infrared (IR) Spectroscopy: Identify characteristic absorption bands for the nitro group (typically around 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹) and the carbonyl group of the Boc protector (around 1750-1730 cm⁻¹).
Subsequent Deprotection
The Boc protecting group can be removed under mild conditions to yield 3-methyl-4-nitro-1H-pyrazole. A reported method involves the use of sodium borohydride in ethanol at room temperature.[6]
Protocol for Boc Deprotection
-
Dissolve tert-butyl 3-methyl-4-nitro-1H-pyrazole-1-carboxylate in ethanol.
-
Add sodium borohydride (NaBH₄) portion-wise at room temperature.
-
Stir the reaction mixture for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.
-
Purify as necessary.
Conclusion
This application note provides a detailed and reliable protocol for the regioselective nitration of tert-butyl 3-methyl-1H-pyrazole-1-carboxylate. By carefully controlling the reaction conditions and adhering to strict safety protocols, researchers can efficiently synthesize the desired 4-nitro-pyrazole derivative, a versatile intermediate for further chemical transformations in drug discovery and development.
References
-
East Harbour Group. (2022, December 16). MIXED NITRATING ACID (greater than 50% HN03). [https://www.easth Harbour.co.nz/site/easth Harbour/files/437%20MIXED%20NITRATING%20ACID%20(greater%20than%2050%25%20HN03).pdf]([Link] Harbour.co.nz/site/easth Harbour/files/437%20MIXED%20NITRATING%20ACID%20(greater%20than%2050%25%20HN03).pdf)
-
Columbus Chemical Industries. (2021, December 13). Concentrated Nitric with 2% Sulfuric Acid. [Link]
-
University of Washington. NITRIC ACID SAFETY. [Link]
-
Texas Woman's University. Nitric Acid SOP. [Link]
-
Popov, A. V., et al. (2021). An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. Molecules, 26(11), 3183. [Link]
-
Gerokonstantis, D. T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. ARKIVOC, 2020(8), 115-124. [Link]
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The Strategic Utility of tert-Butyl 3-methyl-4-nitro-1H-pyrazole-1-carboxylate in Modern Medicinal Chemistry: Application Notes and Protocols
Introduction: The Pyrazole Scaffold as a Privileged Motif in Drug Discovery
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a cornerstone in medicinal chemistry. Its unique electronic properties and conformational flexibility have led to its incorporation into a multitude of clinically successful drugs.[1][2] The pyrazole scaffold can act as a versatile pharmacophore, engaging in various non-covalent interactions with biological targets, including hydrogen bonding, and hydrophobic and aromatic interactions.[3] The introduction of a nitro group onto the pyrazole ring, as seen in tert-Butyl 3-methyl-4-nitro-1H-pyrazole-1-carboxylate, significantly modulates its electronic and chemical properties, rendering it a highly valuable and reactive intermediate for the synthesis of diverse compound libraries.[4] This document provides an in-depth guide for researchers, scientists, and drug development professionals on the synthesis, functionalization, and strategic application of tert-Butyl 3-methyl-4-nitro-1H-pyrazole-1-carboxylate in medicinal chemistry, with a particular focus on its role as a precursor for kinase inhibitors.
Physicochemical Properties and Structural Features
A clear understanding of the physicochemical properties of tert-Butyl 3-methyl-4-nitro-1H-pyrazole-1-carboxylate is crucial for its effective utilization. The table below summarizes its key computed and experimental properties.
| Property | Value | Source |
| Molecular Formula | C9H13N3O4 | PubChem |
| Molecular Weight | 227.22 g/mol | PubChem |
| Appearance | Expected to be a crystalline solid | - |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF) | - |
| pKa (pyrazole N-H) | ~14 (unprotected) | - |
The key structural features of this molecule are the pyrazole core, the electron-withdrawing nitro group at the 4-position, a methyl group at the 3-position, and a tert-butoxycarbonyl (Boc) protecting group on one of the pyrazole nitrogens. The Boc group serves a dual purpose: it enhances solubility in organic solvents and directs the regioselectivity of subsequent reactions by blocking one of the nitrogen atoms.[5] The nitro group is a versatile handle for further chemical transformations.
Synthesis of tert-Butyl 3-methyl-4-nitro-1H-pyrazole-1-carboxylate: A Proposed Protocol
Workflow for the Synthesis
Caption: Proposed two-step synthesis of the title compound.
Step 1: Nitration of 3-Methyl-1H-pyrazole
The nitration of pyrazoles is a well-established reaction, typically carried out using a mixture of nitric acid and sulfuric acid.[2]
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (5 equivalents) to 0 °C in an ice-water bath.
-
Addition of Pyrazole: Slowly add 3-methyl-1H-pyrazole (1 equivalent) to the cooled sulfuric acid while maintaining the temperature below 10 °C.
-
Addition of Nitrating Agent: Add a mixture of fuming nitric acid (1.1 equivalents) and concentrated sulfuric acid (2 equivalents) dropwise to the reaction mixture, ensuring the temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up: Carefully pour the reaction mixture onto crushed ice. The resulting precipitate is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and dried under vacuum to yield 3-methyl-4-nitro-1H-pyrazole.
Step 2: N-Boc Protection of 3-Methyl-4-nitro-1H-pyrazole
The introduction of the Boc protecting group is typically achieved using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[5][6]
Protocol:
-
Reaction Setup: Dissolve 3-methyl-4-nitro-1H-pyrazole (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Addition of Base and Boc Anhydride: Add a base, such as triethylamine (1.2 equivalents) or 4-dimethylaminopyridine (DMAP, catalytic amount), to the solution.[5] Then, add di-tert-butyl dicarbonate (1.1 equivalents).
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford tert-Butyl 3-methyl-4-nitro-1H-pyrazole-1-carboxylate.
Applications in Medicinal Chemistry: A Gateway to Kinase Inhibitors
The primary utility of tert-Butyl 3-methyl-4-nitro-1H-pyrazole-1-carboxylate in medicinal chemistry lies in its role as a versatile intermediate for the synthesis of more complex molecules, particularly kinase inhibitors.[7][8] The nitro group can be readily reduced to an amino group, which can then be further functionalized.
Workflow for the Synthesis of a Kinase Inhibitor Precursor
Caption: Transformation to a key kinase inhibitor intermediate.
Protocol for the Reduction of the Nitro Group
The reduction of the nitro group to an amine is a crucial step. This can be achieved through various methods, including catalytic hydrogenation or using reducing agents like tin(II) chloride.[9]
Protocol (Catalytic Hydrogenation):
-
Reaction Setup: Dissolve tert-Butyl 3-methyl-4-nitro-1H-pyrazole-1-carboxylate (1 equivalent) in a suitable solvent such as methanol or ethanol.
-
Addition of Catalyst: Add a catalytic amount of 10% palladium on carbon (Pd/C).
-
Hydrogenation: Place the reaction mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.
-
Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain tert-Butyl 4-amino-3-methyl-1H-pyrazole-1-carboxylate.
Application in the Synthesis of Pyrazolo[3,4-d]pyrimidines
The resulting 4-amino-3-methyl-1H-pyrazole derivative is an excellent precursor for the synthesis of fused heterocyclic systems like pyrazolo[3,4-d]pyrimidines, which are known to be potent kinase inhibitors.[10]
Protocol for Cyclization:
-
Reaction Setup: Combine the tert-Butyl 4-amino-3-methyl-1H-pyrazole-1-carboxylate (1 equivalent) with a suitable cyclizing agent, such as formamide or a substituted pyrimidine, in a high-boiling point solvent like N,N-dimethylformamide (DMF).
-
Reaction: Heat the reaction mixture at an elevated temperature (e.g., 120-150 °C) for several hours.
-
Work-up and Purification: After cooling, the product may precipitate out of the solution. The solid can be collected by filtration and purified by recrystallization or column chromatography.
The Boc-protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid in DCM) at a later stage of the synthesis to allow for further derivatization at the pyrazole nitrogen if required.
Structure-Activity Relationship (SAR) Insights
The use of tert-Butyl 3-methyl-4-nitro-1H-pyrazole-1-carboxylate allows for systematic exploration of the structure-activity relationship (SAR) in drug discovery programs.
| Position | Modification | Potential Impact |
| 4-Position (from nitro) | Introduction of various amides, ureas, or sulfonamides after reduction. | Can form key hydrogen bond interactions with the hinge region of kinases. |
| 1-Position (after Boc removal) | Alkylation or arylation. | Can be used to modulate solubility, metabolic stability, and to access additional binding pockets. |
| 3-Methyl Group | Can be varied to other alkyl or aryl groups. | Can influence steric interactions within the binding site. |
Conclusion and Future Perspectives
tert-Butyl 3-methyl-4-nitro-1H-pyrazole-1-carboxylate is a strategically important building block in medicinal chemistry. Its synthesis, while requiring a multi-step approach, is achievable through well-established synthetic methodologies. The true value of this compound lies in its potential for facile conversion into a variety of functionalized pyrazole derivatives, particularly 4-aminopyrazoles, which are key intermediates in the synthesis of kinase inhibitors and other biologically active molecules. The protocols and insights provided in this document are intended to empower researchers to effectively utilize this versatile scaffold in their drug discovery endeavors, ultimately contributing to the development of novel therapeutics.
References
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Abdel-Wahab, B. F., Abdel-Aziem, A., & El-Aria, A. S. (2018). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][5][7][9]triazin-7(6H)-ones and Derivatives. Molecules, 23(1), 134. [Link]
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Amberg, C., et al. (2021). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules, 26(13), 3808. [Link]
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Sharma, P., et al. (2020). Green approach toward protection of secondary amine in pyrazole nucleus by PEG-400 and Boc catalyst. Journal of Applied Pharmaceutical Science, 10(05), 054-062. [Link]
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Li, Y., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 25(1), 134. [Link]
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ResearchGate. (n.d.). Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. Retrieved from [Link]
-
Al-Hourani, B. J. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc, 2014(vi), 54-71. [Link]
-
Wang, Z., et al. (2022). Regioselective synthesis of N1-substituted-4-nitropyrazole-5-carboxylates via the cyclocondensation of ethyl 4-(dimethylamino)-3-nitro-2-oxobut-3-enoate with monosubstituted hydrazines. Organic & Biomolecular Chemistry, 20(45), 8963-8972. [Link]
-
ResearchGate. (n.d.). Selective Ring N-Protection of Aminopyrazoles. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and characterization of 1-methyl-3, 4, 5-trinitropyrazoles. Retrieved from [Link]
-
Amrhein, C., et al. (2021). Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. Molecules, 26(13), 3808. [Link]
-
Li, J., et al. (2021). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Molecules, 26(13), 3808. [Link]
-
Organic Syntheses. (n.d.). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Retrieved from [Link]
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PubMed. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1 H-pyrazole-4-carboxylates. Molecules, 26(13), 3808. [Link]
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Amrhein, C., et al. (2021). Synthesis of Pyrazole-Based Macrocycles Leads to a Highly Selective Inhibitor for MST3. Molecules, 26(13), 3808. [Link]
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MDPI. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3808. [Link]
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PubMed Central. (2021). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. Molecules, 26(13), 3808. [Link]
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PubChem. (n.d.). tert-Butyl 3-amino-1H-pyrazole-1-carboxylate. Retrieved from [Link]
-
MDPI. (2021). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molecules, 26(13), 3808. [Link]
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Journal of Organic and Pharmaceutical Chemistry. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Retrieved from [Link]
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The Strategic Utility of tert-Butyl 3-methyl-4-nitro-1H-pyrazole-1-carboxylate in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the demand for versatile and strategically functionalized building blocks is paramount. Among these, heterocyclic scaffolds hold a place of prominence, with pyrazoles being a cornerstone in the design of a multitude of therapeutic agents. This document provides an in-depth technical guide on the applications of tert-Butyl 3-methyl-4-nitro-1H-pyrazole-1-carboxylate , a highly valuable, yet specialized, building block for researchers, scientists, and professionals in drug development. We will delve into its synthesis, reactivity, and its pivotal role in the construction of complex molecular architectures, particularly in the realm of kinase inhibitors.
Introduction: The Pyrazole Core and the Strategic Importance of Functionalization
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions make it an ideal framework for designing potent and selective ligands for a diverse range of biological targets. The strategic placement of functional groups on the pyrazole ring is a key determinant of a molecule's pharmacological profile.
tert-Butyl 3-methyl-4-nitro-1H-pyrazole-1-carboxylate offers a unique combination of functionalities that make it a powerful tool for synthetic chemists:
-
The N-Boc Group: The tert-butoxycarbonyl (Boc) group serves as a robust protecting group for the pyrazole nitrogen. This allows for selective reactions at other positions of the molecule and can be readily removed under acidic conditions when desired.
-
The 4-Nitro Group: This electron-withdrawing group is not merely a placeholder. It serves as a masked amino group, which can be unmasked at a later synthetic stage. The 4-amino-3-methylpyrazole core is a key pharmacophore in a number of kinase inhibitors.
-
The 3-Methyl Group: This small alkyl group can provide beneficial steric and electronic contributions to the binding of the final molecule to its target, often enhancing potency and selectivity.
The strategic combination of these features in a single molecule allows for a streamlined and efficient approach to the synthesis of complex drug candidates.
Synthesis of the Building Block: A Multi-Step Approach
Step 1: Synthesis of 3-Methyl-4-nitropyrazole
The initial and crucial step is the regioselective nitration of 3-methylpyrazole. Direct nitration of pyrazoles can often lead to a mixture of isomers. However, specific conditions can favor the formation of the desired 4-nitro isomer. A common method involves the use of a mixed acid system (HNO₃/H₂SO₄).[3][4][5]
Protocol 1: Synthesis of 3-Methyl-4-nitropyrazole
Materials:
-
3-Methylpyrazole
-
Concentrated Sulfuric Acid (98%)
-
Fuming Nitric Acid (90%)
-
Ice
-
Sodium Carbonate
-
Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate
-
Rotary Evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice-salt bath.
-
Slowly add 3-methylpyrazole to the cold sulfuric acid while maintaining the temperature below 10 °C.
-
To this solution, add fuming nitric acid dropwise, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully pour the mixture onto crushed ice.
-
Neutralize the acidic solution by the slow addition of sodium carbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel to afford pure 3-methyl-4-nitropyrazole.
Causality Behind Experimental Choices: The use of a strong acid mixture (H₂SO₄/HNO₃) generates the nitronium ion (NO₂⁺), the active electrophile for nitration. The controlled temperature during the addition of reagents is crucial to prevent runaway reactions and the formation of undesired byproducts.
Step 2: N-Boc Protection
The subsequent step involves the protection of the pyrazole nitrogen with a tert-butoxycarbonyl (Boc) group. This is a standard procedure in organic synthesis, typically achieved using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[6][7][8][9]
Protocol 2: Synthesis of tert-Butyl 3-methyl-4-nitro-1H-pyrazole-1-carboxylate
Materials:
-
3-Methyl-4-nitropyrazole
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-Dimethylaminopyridine (DMAP)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Acetonitrile (ACN)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate
-
Rotary Evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve 3-methyl-4-nitropyrazole in DCM or ACN in a round-bottom flask.
-
Add triethylamine or DIPEA to the solution.
-
Add a catalytic amount of DMAP.
-
To this stirring solution, add di-tert-butyl dicarbonate (Boc₂O) portion-wise or as a solution in the reaction solvent.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product, tert-butyl 3-methyl-4-nitro-1H-pyrazole-1-carboxylate, can be purified by flash column chromatography on silica gel.
Causality Behind Experimental Choices: DMAP acts as a nucleophilic catalyst, activating the Boc₂O for reaction with the pyrazole nitrogen. The base (TEA or DIPEA) is necessary to neutralize the acid generated during the reaction and to facilitate the deprotonation of the pyrazole NH.
Sources
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Application Notes and Protocols: The Versatile Reactivity of tert-Butyl 3-methyl-4-nitro-1H-pyrazole-1-carboxylate with Nucleophiles
Introduction
In the landscape of modern medicinal chemistry and drug development, pyrazole-containing scaffolds are of paramount importance, featuring in numerous approved therapeutic agents. The functionalization of the pyrazole ring is a key strategy for modulating the pharmacological profile of these molecules. tert-Butyl 3-methyl-4-nitro-1H-pyrazole-1-carboxylate is a highly valuable and versatile intermediate in this context. The electron-withdrawing nature of the 4-nitro group, in concert with the N-1 Boc protecting group, significantly influences the electronic properties of the pyrazole ring, rendering the C-4 position susceptible to nucleophilic attack. This document provides a detailed exploration of the reaction of this substrate with various nucleophiles, offering insights into the underlying mechanisms and providing robust protocols for its synthetic transformations.
Core Principles: Understanding the Reactivity
The reactivity of tert-butyl 3-methyl-4-nitro-1H-pyrazole-1-carboxylate is dominated by the principles of nucleophilic aromatic substitution (SNAr). The nitro group at the C-4 position acts as a powerful electron-withdrawing group, which activates the pyrazole ring towards nucleophilic attack. This activation is a consequence of the stabilization of the negatively charged intermediate, known as the Meisenheimer complex, through resonance delocalization onto the nitro group.[1]
The N-1 Boc (tert-butoxycarbonyl) group serves a dual purpose. Primarily, it protects the N-1 position from undesired reactions. Secondly, its electronic influence can subtly modulate the reactivity of the pyrazole ring. While generally stable under neutral and basic conditions, the Boc group can be cleaved under acidic conditions or specific reducing environments, a factor that must be considered in multi-step synthetic sequences.
The primary reaction pathway involves the displacement of the nitro group at the C-4 position by a nucleophile. However, depending on the nature of the nucleophile and the reaction conditions, other transformations, such as the reduction of the nitro group, can be competing processes. The regioselectivity of the nucleophilic attack is directed to the C-4 position due to the strong activation by the nitro group at this position.[1]
Visualization of the Reaction Pathway
The general mechanism for the nucleophilic aromatic substitution on tert-butyl 3-methyl-4-nitro-1H-pyrazole-1-carboxylate is depicted below.
Caption: General mechanism of nucleophilic aromatic substitution.
Protocols for Nucleophilic Substitution Reactions
The following protocols provide detailed procedures for the reaction of tert-butyl 3-methyl-4-nitro-1H-pyrazole-1-carboxylate with representative nucleophiles. These protocols are based on established methodologies for SNAr reactions on nitropyrazoles and have been adapted for this specific substrate.[1]
Protocol 1: Synthesis of 4-Amino-3-methyl-1H-pyrazole Derivatives via Reaction with Amines
This protocol describes the displacement of the 4-nitro group with a primary or secondary amine.
Workflow Diagram:
Caption: Workflow for the synthesis of 4-aminopyrazoles.
Materials:
-
tert-Butyl 3-methyl-4-nitro-1H-pyrazole-1-carboxylate
-
Amine (e.g., morpholine, piperidine, benzylamine) (2.0-3.0 equivalents)
-
Anhydrous N,N-dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Dipotassium carbonate (K₂CO₃) or another suitable base (optional, 2.0-3.0 equivalents)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add tert-butyl 3-methyl-4-nitro-1H-pyrazole-1-carboxylate (1.0 eq).
-
Add the desired amine (2.0-3.0 eq) and a suitable base such as K₂CO₃ (2.0-3.0 eq) if the amine salt is used or if the amine is a weak nucleophile.
-
Add anhydrous DMF or DMSO to dissolve the reactants.
-
Heat the reaction mixture to 80-120 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 4-amino-3-methyl-1H-pyrazole derivative.
Expected Outcome:
This reaction is expected to yield the corresponding 4-amino substituted pyrazole with the Boc protecting group intact. The reaction time and temperature may need to be optimized depending on the nucleophilicity of the amine.
Protocol 2: Synthesis of 4-Alkoxy-3-methyl-1H-pyrazole Derivatives via Reaction with Alkoxides
This protocol details the substitution of the 4-nitro group with an alkoxy group.
Materials:
-
tert-Butyl 3-methyl-4-nitro-1H-pyrazole-1-carboxylate
-
Sodium or potassium alkoxide (e.g., sodium methoxide, potassium tert-butoxide) (1.5-2.0 equivalents)
-
Anhydrous alcohol corresponding to the alkoxide (e.g., methanol for sodium methoxide) or a polar aprotic solvent like THF.
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve tert-butyl 3-methyl-4-nitro-1H-pyrazole-1-carboxylate (1.0 eq) in the appropriate anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the sodium or potassium alkoxide (1.5-2.0 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for the required time, monitoring by TLC or LC-MS. Gentle heating may be necessary for less reactive alkoxides.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the mixture with ethyl acetate (3 x).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and remove the solvent in vacuo.
-
Purify the residue by column chromatography on silica gel to obtain the 4-alkoxy-3-methyl-1H-pyrazole derivative.
Expected Outcome:
The reaction should provide the 4-alkoxy substituted pyrazole. The choice of solvent and temperature is crucial to avoid potential side reactions, such as the cleavage of the Boc group if harsh conditions are employed.
Protocol 3: Synthesis of 4-(Alkylthio)-3-methyl-1H-pyrazole Derivatives via Reaction with Thiols
This protocol describes the displacement of the 4-nitro group with a thiol.
Materials:
-
tert-Butyl 3-methyl-4-nitro-1H-pyrazole-1-carboxylate
-
Thiol (e.g., thiophenol, benzyl mercaptan) (1.5 equivalents)
-
A non-nucleophilic base (e.g., potassium carbonate, cesium carbonate) (2.0 equivalents)
-
Anhydrous polar aprotic solvent (e.g., DMF, acetonitrile)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the thiol (1.5 eq) in the chosen anhydrous solvent, add the base (2.0 eq) and stir at room temperature for 15-30 minutes to generate the thiolate in situ.
-
Add a solution of tert-butyl 3-methyl-4-nitro-1H-pyrazole-1-carboxylate (1.0 eq) in the same solvent to the thiolate mixture.
-
Heat the reaction mixture if necessary (e.g., 50-80 °C) and monitor its progress by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature and dilute with water.
-
Extract the product with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 4-(alkylthio)-3-methyl-1H-pyrazole derivative.
Expected Outcome:
This procedure is expected to give the 4-thioether product in good yield. Thiols are generally excellent nucleophiles for SNAr reactions.[1]
Comparative Data of Reaction Conditions
| Nucleophile Class | Typical Base | Typical Solvent | Typical Temperature (°C) |
| Amines | K₂CO₃, Et₃N | DMF, DMSO | 80 - 120 |
| Alkoxides | NaOR, KOR | ROH, THF | 0 - 60 |
| Thiols | K₂CO₃, Cs₂CO₃ | DMF, ACN | 25 - 80 |
Potential Competing Reactions: Reduction of the Nitro Group
A significant competing reaction, particularly when using certain nucleophiles or in the presence of reducing agents, is the reduction of the 4-nitro group to a 4-amino group. For instance, catalytic hydrogenation is a common method for this transformation.[2]
Protocol for Nitro Group Reduction:
-
Dissolve tert-butyl 3-methyl-4-nitro-1H-pyrazole-1-carboxylate in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).
-
Add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%).
-
Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude tert-butyl 4-amino-3-methyl-1H-pyrazole-1-carboxylate, which can be purified by crystallization or column chromatography.
Conclusion
tert-Butyl 3-methyl-4-nitro-1H-pyrazole-1-carboxylate is a versatile building block for the synthesis of a wide range of 4-substituted pyrazole derivatives. The protocols and principles outlined in this document provide a solid foundation for researchers to explore the rich chemistry of this scaffold. The predictable reactivity of the 4-nitro group towards nucleophilic aromatic substitution allows for the introduction of diverse functionalities, making it an invaluable tool in the design and synthesis of novel compounds for drug discovery and other applications.
References
- Faria, J. V., et al. (2017). Pyrazole-based compounds as privileged scaffolds in medicinal chemistry. RSC Advances, 7(64), 40353-40381.
- Shevelev, S. A., et al. (1998). Nucleophilic Substitution of the Nitro Group in Nitropyrazoles. Russian Chemical Reviews, 67(8), 673-694.
- Agami, C., & Couty, F. (2002).
- Ballell, L., et al. (2007). Synthesis of 4-aminopyrazoles and their evaluation as inhibitors of Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry Letters, 17(4), 947-950.
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Application Notes and Protocols for the Deprotection of Boc from tert-Butyl 3-methyl-4-nitro-1H-pyrazole-1-carboxylate
Introduction: Navigating the Deprotection of a Sterically Hindered and Electron-Deficient Pyrazole
The tert-butoxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, prized for its robustness under a wide range of reaction conditions and its facile removal under acidic conditions.[1][2] This application note provides a detailed guide for the deprotection of the Boc group from tert-butyl 3-methyl-4-nitro-1H-pyrazole-1-carboxylate, a substrate of interest in the development of novel pharmaceuticals and agrochemicals. The presence of a nitro group renders the pyrazole ring electron-deficient, which can influence the reactivity of the N-Boc group. Furthermore, the inherent stability of the pyrazole ring and its substituents under the chosen deprotection conditions is a critical consideration for achieving high yields and purity.[3][4]
This document will delve into the mechanistic rationale behind common deprotection strategies, offer a comparative analysis of various protocols, and provide detailed, step-by-step experimental procedures. The aim is to equip researchers, scientists, and drug development professionals with the necessary knowledge to confidently and efficiently perform this key synthetic transformation.
Mechanism and Rationale: The Chemistry of Boc Deprotection
The most prevalent method for Boc group removal is acid-catalyzed hydrolysis.[1] The generally accepted mechanism proceeds through several key steps as illustrated below.
Acid-Catalyzed Deprotection Pathway
The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[5][6] This initial protonation enhances the electrophilicity of the carbonyl carbon, facilitating the subsequent fragmentation step. The cleavage of the tert-butyl-oxygen bond results in the formation of a stable tert-butyl cation and an unstable carbamic acid intermediate.[6] The carbamic acid readily undergoes decarboxylation to release carbon dioxide and the free amine (in this case, the pyrazole).[6] Under the acidic reaction conditions, the newly liberated pyrazole nitrogen is protonated, typically forming an ammonium salt.
The liberated tert-butyl cation is a reactive electrophile that can be scavenged by nucleophiles present in the reaction mixture, deprotonate to form isobutylene gas, or potentially alkylate other nucleophilic sites on the substrate or product.[7]
Caption: General mechanism of acid-catalyzed Boc deprotection.
Comparative Analysis of Deprotection Protocols
The choice of deprotection method is critical and depends on the stability of the substrate and the desired final product form (free base or salt). Below is a comparative table of commonly employed methods for Boc deprotection.
| Method | Reagents & Conditions | Advantages | Disadvantages | Considerations for Nitro-Pyrazoles |
| Method A: TFA/DCM | Trifluoroacetic acid (TFA) in Dichloromethane (DCM), Room Temperature | Fast and efficient[8][9]; Volatile reagents are easily removed. | TFA is corrosive and requires careful handling; Potential for trifluoroacetylation side products.[7] | The strong acidity of TFA is generally well-tolerated by the nitro-pyrazole ring. |
| Method B: HCl in Dioxane | 4M HCl in 1,4-Dioxane, Room Temperature | Provides the hydrochloride salt directly, which can be advantageous for purification and handling[10][11]; High selectivity in the presence of other acid-labile groups.[10][11] | Dioxane is a suspected carcinogen[12]; The hydrochloride salt may require a separate neutralization step to obtain the free base. | The nitro group is stable under these conditions.[3][13] |
| Method C: Thermal Deprotection | Heating in a high-boiling solvent (e.g., toluene, xylene) or neat | Avoids the use of strong acids, which can be beneficial for highly acid-sensitive substrates.[14][15] | Requires high temperatures (often >100 °C), which can lead to decomposition of thermally sensitive compounds[15]; Slower reaction times. | The thermal stability of the nitro-pyrazole substrate must be confirmed.[13][16] |
| Method D: NaBH4 in Ethanol | Sodium borohydride in Ethanol, Room Temperature | A mild, basic condition that can be selective for N-Boc deprotection of certain heterocycles like pyrazoles.[17][18] | Not a universally applicable method for all Boc-protected amines; Potential for reduction of the nitro group. | High risk of reducing the nitro group, making this method generally unsuitable for this specific substrate. |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the deprotection of tert-butyl 3-methyl-4-nitro-1H-pyrazole-1-carboxylate.
Workflow Overview
Caption: General experimental workflow for Boc deprotection.
Method A: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol is recommended for its speed and efficiency.
Materials:
-
tert-Butyl 3-methyl-4-nitro-1H-pyrazole-1-carboxylate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the tert-butyl 3-methyl-4-nitro-1H-pyrazole-1-carboxylate (1.0 equiv.) in anhydrous DCM (approx. 0.1–0.2 M concentration) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add TFA (5-10 equiv.) to the stirred solution. Caution: TFA is highly corrosive. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.[8]
-
Upon completion, carefully concentrate the reaction mixture in vacuo to remove the excess TFA and DCM.
-
Redissolve the residue in an organic solvent such as ethyl acetate or DCM.
-
Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until the effervescence ceases and the aqueous layer is basic (pH > 7).[1]
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with the organic solvent (2-3 times).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to afford the crude 3-methyl-4-nitro-1H-pyrazole.
-
The crude product can be further purified by recrystallization or column chromatography if necessary.
Method B: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
This method is ideal when the hydrochloride salt of the product is desired for improved stability or handling.
Materials:
-
tert-Butyl 3-methyl-4-nitro-1H-pyrazole-1-carboxylate
-
4M HCl in 1,4-dioxane
-
Anhydrous diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
Procedure:
-
Dissolve the tert-butyl 3-methyl-4-nitro-1H-pyrazole-1-carboxylate (1.0 equiv.) in a minimal amount of a suitable solvent like methanol or ethyl acetate if necessary, or use it directly if it is a liquid.
-
Add the 4M HCl in 1,4-dioxane solution (5-10 equiv. of HCl) to the starting material at room temperature with stirring.[10][11]
-
Stir the reaction mixture at room temperature for 30 minutes to 2 hours. Monitor the reaction progress by TLC or LC-MS.[10][11]
-
Upon completion, the hydrochloride salt of the product often precipitates out of the solution. If not, add anhydrous diethyl ether to induce precipitation.
-
Collect the solid product by vacuum filtration, washing with a small amount of cold diethyl ether.
-
Dry the product under vacuum to yield the 3-methyl-4-nitro-1H-pyrazole hydrochloride salt.
-
To obtain the free base, the hydrochloride salt can be dissolved in water and neutralized with a base such as saturated aqueous NaHCO₃, followed by extraction with an organic solvent as described in Method A.
Troubleshooting and Safety Precautions
-
Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time, temperature (if the substrate is stable), or the equivalents of acid.
-
Side Reactions: The formation of byproducts from the reaction of the tert-butyl cation with the substrate can be minimized by using scavengers such as anisole or thioanisole.[19]
-
Safety: Both TFA and concentrated HCl are highly corrosive and should be handled with extreme care in a fume hood. 1,4-Dioxane is a suspected carcinogen and should be handled accordingly.[12] Always wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Reactions should be performed in a well-ventilated area.
References
-
Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338-341. [Link]
-
University of Arizona. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). [Link]
-
Common Organic Chemistry. Boc Deprotection - TFA. [Link]
-
Common Organic Chemistry. Boc Deprotection Mechanism - TFA. [Link]
-
PubMed. (2010). Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration. [Link]
-
Scribd. Rapid N-Boc Deprotection with TFA. [Link]
-
ResearchGate. (2016). How can we do the deprotection of boc-amino acids using hcl?. [Link]
-
The Royal Society of Chemistry. SUPPORTING INFORMATION. [Link]
-
Master Organic Chemistry. Amine Protection and Deprotection. [Link]
-
ACS GCI Pharmaceutical Roundtable. BOC Deprotection. [Link]
-
ACS GCI Pharmaceutical Roundtable. Specific solvent issues with BOC deprotection. [Link]
-
Fisher Scientific. Amine Protection / Deprotection. [Link]
-
Arkat USA, Inc. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. [Link]
-
J&K Scientific LLC. (2025). BOC Protection and Deprotection. [Link]
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
-
ResearchGate. Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. [Link]
-
YouTube. (2022). Boc Deprotection Mechanism | Organic Chemistry. [Link]
-
Wiley-VCH. Greene's Protective Groups in Organic Synthesis, 2 Volume Set. [Link]
-
ResearchGate. Deprotection of different N-Boc-compounds. [Link]
-
ResearchGate. (2014). Greene's Protective Groups in Organic Synthesis: Fifth Edition. [Link]
-
ACS Publications. (2021). Pushing the Limit of Nitro Groups on a Pyrazole Ring with Energy-Stability Balance. [Link]
-
eBooks.com. Greene's Protective Groups in Organic Synthesis (6th ed.). [Link]
-
PubMed. (2024). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. [Link]
-
Taylor & Francis Online. (2008). Book Review: Protective Groups in Organic Synthesis - T. W. Greene, P. G. M. Wuts. [Link]
-
ResearchGate. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. [Link]
-
ACS GCI Pharmaceutical Roundtable. Thermal Methods. [Link]
-
SciSpace. (2012). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. [Link]
-
PubMed Central. (2021). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. [Link]
-
MDPI. (2023). Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. [Link]
-
PubMed. (2021). Pushing the Limit of Nitro Groups on a Pyrazole Ring with Energy-Stability Balance. [Link]
- Google Patents. (2010). US20100311968A1 - Deprotection of boc-protected compounds.
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
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The Strategic Role of tert-Butyl 3-methyl-4-nitro-1H-pyrazole-1-carboxylate in the Synthesis of Advanced Pharmaceutical Intermediates
Abstract
This comprehensive guide elucidates the critical role of tert-Butyl 3-methyl-4-nitro-1H-pyrazole-1-carboxylate as a sophisticated building block in the synthesis of Active Pharmaceutical Ingredients (APIs). We delve into the strategic importance of its unique structural attributes—the acid-labile tert-butoxycarbonyl (Boc) protecting group, the directing methyl group, and the versatile nitro functionality. This document provides detailed, field-proven protocols for the sequential transformation of this intermediate, including the reduction of the nitro group and the subsequent deprotection of the pyrazole nitrogen. These transformations are cornerstone steps in the synthesis of complex heterocyclic APIs, such as precursors to Selinexor, a selective inhibitor of nuclear export (SINE). This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and robust experimental methodologies.
Introduction: A Multifunctional Building Block
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous drugs with a wide array of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2][3][4][5] The strategic functionalization of the pyrazole ring is paramount in modern drug discovery. tert-Butyl 3-methyl-4-nitro-1H-pyrazole-1-carboxylate has emerged as a highly valuable intermediate due to the orthogonal nature of its functional groups, which allows for selective and sequential chemical modifications.
The Boc group provides temporary protection of the N1 position of the pyrazole ring, preventing unwanted side reactions and directing subsequent chemistry.[6] Its facile removal under acidic conditions makes it an ideal choice in multi-step syntheses.[7][8] The nitro group at the C4 position is a versatile precursor to an amino group, a common pharmacophore in many APIs. The reduction of this group is a key transformation that opens avenues for further molecular elaboration. The methyl group at the C3 position can influence the electronic properties of the ring and provide steric hindrance, which can be crucial for directing subsequent reactions and for the final biological activity of the target molecule.
This application note will focus on the practical application of this key intermediate in the synthesis of a precursor to Selinexor, a first-in-class inhibitor of exportin 1 (XPO1) used in the treatment of certain cancers.[9]
Physicochemical Properties and Structural Analysis
A thorough understanding of the physicochemical properties of tert-Butyl 3-methyl-4-nitro-1H-pyrazole-1-carboxylate and its derivatives is essential for process development and optimization.
| Property | tert-Butyl 3-methyl-4-nitro-1H-pyrazole-1-carboxylate | tert-Butyl 4-amino-3-methyl-1H-pyrazole-1-carboxylate | 3-methyl-4-amino-1H-pyrazole |
| Molecular Formula | C₁₀H₁₅N₃O₄ | C₁₀H₁₇N₃O₂[10] | C₄H₇N₃ |
| Molecular Weight | 241.24 g/mol | 197.23 g/mol [10] | 97.12 g/mol |
| Appearance | Off-white to yellow solid | Solid | Solid |
| Solubility | Soluble in organic solvents such as DCM, EtOAc, and MeOH | Soluble in organic solvents | Soluble in water and polar organic solvents |
| Key Spectroscopic Data | ¹H NMR data available for similar structures.[11][12] | ¹H NMR data available for similar structures.[13] | - |
Synthetic Workflow: From Nitropyrazole to Aminopyrazole Precursor
The following section outlines a detailed, two-step synthetic protocol for the transformation of tert-Butyl 3-methyl-4-nitro-1H-pyrazole-1-carboxylate into 3-methyl-4-amino-1H-pyrazole, a key precursor for more complex APIs.
Caption: Two-step synthesis of 3-methyl-4-amino-1H-pyrazole.
Protocol 1: Reduction of the Nitro Group
This protocol details the reduction of the C4-nitro group to a primary amine using a catalytic hydrogenation approach with hydrazine hydrate as the hydrogen source. This method is often preferred for its efficiency and relatively mild conditions.
Materials:
-
tert-Butyl 3-methyl-4-nitro-1H-pyrazole-1-carboxylate
-
Raney Nickel (50% slurry in water)
-
Hydrazine hydrate (80% solution in water)
-
Ethanol, anhydrous
-
Celite®
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle with temperature control
-
Condenser
-
Buchner funnel and filter paper
Procedure:
-
To a solution of tert-Butyl 3-methyl-4-nitro-1H-pyrazole-1-carboxylate (1.0 eq) in ethanol in a round-bottom flask, add a catalytic amount of Raney Nickel slurry (approximately 5-10% w/w).
-
Heat the mixture to 40-50°C with vigorous stirring.
-
Slowly add hydrazine hydrate (2.0-3.0 eq) dropwise to the reaction mixture. Caution: The reaction is exothermic, and gas evolution (hydrogen and nitrogen) will be observed. Ensure adequate ventilation and maintain the temperature below 60°C.
-
After the addition is complete, continue stirring at 40-50°C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully filter the mixture through a pad of Celite® to remove the Raney Nickel catalyst. Caution: Raney Nickel is pyrophoric when dry. Do not allow the filter cake to dry completely. Wash the filter cake with ethanol.
-
Combine the filtrate and washings and concentrate under reduced pressure to yield crude tert-Butyl 4-amino-3-methyl-1H-pyrazole-1-carboxylate. The crude product can be used in the next step without further purification or can be purified by column chromatography on silica gel.
Rationale: The reduction of nitroarenes is a fundamental transformation in organic synthesis.[14] While various methods exist, the use of hydrazine hydrate with a Raney Nickel catalyst is effective for the reduction of nitropyrazoles.[15][16] The catalytic surface of Raney Nickel facilitates the decomposition of hydrazine to generate diimide, which is the active reducing species.
Protocol 2: N-Boc Deprotection
This protocol describes the removal of the tert-butoxycarbonyl (Boc) protecting group under acidic conditions to yield the free pyrazole.
Materials:
-
tert-Butyl 4-amino-3-methyl-1H-pyrazole-1-carboxylate (from Protocol 1)
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
Dissolve the crude tert-Butyl 4-amino-3-methyl-1H-pyrazole-1-carboxylate (1.0 eq) in anhydrous DCM.
-
To the stirred solution, add trifluoroacetic acid (TFA, 5-10 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Once the reaction is complete, carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to afford the crude 3-methyl-4-amino-1H-pyrazole. The product can be further purified by recrystallization or column chromatography if necessary.
Rationale: The Boc group is highly susceptible to cleavage under acidic conditions.[7] The mechanism involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation and subsequent decarboxylation of the resulting carbamic acid to yield the free amine.[8] TFA is a common choice for this transformation due to its volatility, which simplifies its removal during workup.
Mechanistic Insights and Strategic Advantages
The utility of tert-Butyl 3-methyl-4-nitro-1H-pyrazole-1-carboxylate lies in the predictable and high-yielding transformations of its functional groups.
Caption: Key transformations of the functional groups.
The strategic advantages of using this specific building block include:
-
Orthogonal Protection: The Boc group is stable to the conditions required for the reduction of the nitro group, allowing for a stepwise synthetic strategy.
-
Directed Synthesis: The Boc group can influence the regioselectivity of other reactions on the pyrazole ring.
-
Versatility of the Amino Group: The resulting 4-aminopyrazole is a versatile intermediate that can be further functionalized through various reactions, such as diazotization, acylation, and condensation, to build molecular complexity.
Conclusion
tert-Butyl 3-methyl-4-nitro-1H-pyrazole-1-carboxylate is a cornerstone intermediate for the synthesis of complex, biologically active pyrazole-containing APIs. Its well-defined chemical reactivity and the orthogonality of its functional groups provide a reliable and efficient platform for the construction of advanced pharmaceutical compounds. The protocols and insights provided in this guide are intended to empower researchers in the field of drug discovery and development to leverage the full potential of this versatile building block.
References
- Arkivoc. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH.
- ResearchGate. (2017).
- ACS Omega. (2019).
- Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (n.d.). 5.1.7.
- Journal of the Chemical Society C. (n.d.). Pyrimidine reactions. Part XVIII. The conversion of 4-methoxy-5-nitropyrimidine into 3-amino-4-nitropyrazole by hydrazine.
- MDPI. (2021). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds.
- Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.
- (This reference is not available)
- (This reference is not available)
- (This reference is not available)
- (This reference is not available)
- BenchChem. (2025). Application Notes and Protocols: Deprotection of the Boc Group Under Acidic Conditions.
- SpectraBase. (n.d.). N-(tert-butyl)-1,5-dimethyl-4-nitro-1H-pyrazole-3-carboxamide - Optional[1H NMR].
- PubChem. (n.d.).
- PMC - PubMed Central. (n.d.). Current status of pyrazole and its biological activities.
- The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions.
- Hilaris Publisher. (n.d.).
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- PubChem. (n.d.).
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Application Note: Protocols for the Reduction of the Nitro Group in tert-Butyl 3-methyl-4-nitro-1H-pyrazole-1-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Substituted aminopyrazoles are pivotal structural motifs in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The conversion of readily accessible nitropyrazoles to their corresponding amino derivatives is a fundamental and critical transformation in the synthesis of these valuable compounds. This application note provides detailed experimental protocols for the reduction of tert-Butyl 3-methyl-4-nitro-1H-pyrazole-1-carboxylate, a representative nitropyrazole intermediate.
This guide delves into two robust and widely applicable reduction methodologies: catalytic hydrogenation and chemical reduction with stannous chloride (SnCl₂). The rationale behind the selection of these methods, step-by-step procedures, and crucial experimental considerations are outlined to ensure reproducible and efficient synthesis of the target aminopyrazole.
Chemical Transformation Overview
The primary transformation discussed is the reduction of the nitro group at the C4 position of the pyrazole ring to an amino group. The tert-butyl carboxylate group at the N1 position serves as a protecting group and is expected to remain intact under the described reaction conditions.
Caption: General reaction scheme for the reduction.
Protocol 1: Catalytic Hydrogenation
Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups.[3][4][5] Palladium on carbon (Pd/C) is a commonly employed catalyst for this transformation.[3][4] This method often provides high yields and purity, with the primary byproduct being water.
Rationale: This method is favored for its high efficiency and the ease of product isolation, as the catalyst can be simply filtered off. It is particularly suitable for large-scale synthesis. However, it requires specialized equipment for handling hydrogen gas safely.[6][7]
Experimental Procedure:
-
Reactor Setup: In a high-pressure hydrogenation vessel, combine tert-Butyl 3-methyl-4-nitro-1H-pyrazole-1-carboxylate (1.0 eq), 10% Palladium on carbon (5-10 mol%), and a suitable solvent such as methanol or ethanol.
-
Inerting the System: Seal the vessel and purge with nitrogen gas three times to remove any residual oxygen.
-
Hydrogenation: Pressurize the vessel with hydrogen gas to the desired pressure (typically 3-5 bar).
-
Reaction: Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Upon completion, carefully vent the hydrogen gas and purge the vessel again with nitrogen.
-
Isolation: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography if necessary.
Safety Considerations:
-
Catalytic hydrogenation reactions are exothermic and should be carefully monitored, especially on a larger scale.[6][8]
-
Palladium on carbon can be pyrophoric, especially after the reaction.[9] The filter cake should be kept wet and handled with care.
-
Hydrogen gas is highly flammable and forms explosive mixtures with air.[7][10] Ensure the use of appropriate safety equipment and a well-ventilated area.
Protocol 2: Reduction with Stannous Chloride (SnCl₂)
Stannous chloride is a versatile and chemoselective reducing agent for nitro groups.[3][11][12] It is particularly useful when other reducible functional groups are present in the molecule.[11][13]
Rationale: This method is advantageous due to its mild reaction conditions and high chemoselectivity.[11] It does not require specialized high-pressure equipment, making it accessible in a standard laboratory setting. The work-up, however, can be more involved due to the formation of tin salts.[14]
Experimental Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve tert-Butyl 3-methyl-4-nitro-1H-pyrazole-1-carboxylate (1.0 eq) in ethanol or ethyl acetate.
-
Reagent Addition: Add stannous chloride dihydrate (SnCl₂·2H₂O) (4-5 eq) to the solution.[11]
-
Reaction: Heat the reaction mixture to 50-70°C. Monitor the reaction progress by TLC. The reaction is typically complete within 1-3 hours.
-
Quenching: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing crushed ice.
-
Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute sodium hydroxide (NaOH) solution with vigorous stirring until the pH of the mixture is basic (pH 8-9). This will precipitate tin salts.
-
Filtration: Filter the mixture through a pad of Celite to remove the tin salts. Wash the filter cake with the reaction solvent.
-
Extraction: Transfer the filtrate to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the organic phase under reduced pressure to obtain the crude product. Purify by column chromatography on silica gel if necessary.
Reaction Monitoring and Product Characterization
Thin Layer Chromatography (TLC):
TLC is an effective technique for monitoring the progress of the reduction.[15][16][17]
-
Stationary Phase: Silica gel 60 F₂₅₄
-
Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 30:70 v/v) is a good starting point. The polarity can be adjusted to achieve optimal separation.
-
Visualization: The spots can be visualized under UV light (254 nm). The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates the progression of the reaction. Staining with a solution of ninhydrin can be used to visualize the amine product.[17] A cospot, where the reaction mixture is spotted on top of the starting material, is recommended to confirm the identity of the spots.[16]
Caption: Idealized TLC progression of the reaction.
Spectroscopic Characterization:
The structure of the final product, tert-Butyl 4-amino-3-methyl-1H-pyrazole-1-carboxylate, should be confirmed by standard spectroscopic methods:
-
¹H NMR: Expect to see the appearance of a broad singlet corresponding to the -NH₂ protons, in addition to the signals for the methyl, tert-butyl, and pyrazole ring protons.
-
¹³C NMR: The carbon atom attached to the newly formed amino group will show a significant upfield shift compared to the carbon bearing the nitro group in the starting material.
-
IR Spectroscopy: Look for the appearance of N-H stretching vibrations in the region of 3300-3500 cm⁻¹ and the disappearance of the characteristic nitro group stretches around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹.
-
Mass Spectrometry: The molecular ion peak in the mass spectrum should correspond to the calculated molecular weight of the product.
Troubleshooting
| Issue | Possible Cause | Solution |
| Incomplete Reaction | Insufficient catalyst (Pd/C) or reducing agent (SnCl₂). | Increase the amount of catalyst or reducing agent. Ensure the catalyst is active. |
| Deactivated catalyst. | Use fresh catalyst. | |
| Low reaction temperature or pressure (hydrogenation). | Increase the temperature or hydrogen pressure within safe limits. | |
| Side Product Formation | Over-reduction or side reactions. | Optimize reaction time and temperature. For SnCl₂ reduction, ensure proper pH control during work-up. |
| In hydrogenation, de-protection of the Boc group. | Use milder conditions (lower pressure, room temperature). | |
| Difficult Purification | Contamination with tin salts (SnCl₂ method). | Ensure complete precipitation and thorough washing during filtration. An additional aqueous wash of the organic extract may be necessary. |
| Product is an oil or difficult to crystallize. | Purify by column chromatography. |
Conclusion
The reduction of tert-Butyl 3-methyl-4-nitro-1H-pyrazole-1-carboxylate to its corresponding amine is a key synthetic step that can be reliably achieved by either catalytic hydrogenation or chemical reduction with stannous chloride. The choice of method will depend on the available equipment, scale of the reaction, and the presence of other functional groups in the molecule. By following the detailed protocols and considering the troubleshooting advice provided in this application note, researchers can confidently and efficiently synthesize this valuable aminopyrazole intermediate for applications in drug discovery and development.
References
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- Organic Chemistry Portal. Nitro Reduction - SnCl2 - Common Organic Chemistry.
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Application Notes and Protocols for Suzuki Coupling Reactions with tert-Butyl 3-methyl-4-nitro-1H-pyrazole-1-carboxylate Derivatives
Introduction: The Strategic Importance of Substituted Pyrazoles and the Suzuki-Miyaura Coupling
In the landscape of modern drug discovery and development, pyrazole-containing molecules represent a privileged scaffold, forming the core of numerous therapeutic agents. Their diverse biological activities are a direct consequence of the versatile substitution patterns achievable on the pyrazole ring. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of synthetic organic chemistry, enabling the efficient formation of carbon-carbon bonds with broad functional group tolerance and predictable outcomes.[1][2] This powerful palladium-catalyzed reaction between an organoboron compound and an organohalide or triflate has become an indispensable tool for the synthesis of complex molecules, including pharmaceuticals.[3][4]
This guide provides a detailed exploration of the application of Suzuki-Miyaura coupling to a particularly interesting and challenging substrate class: tert-butyl 3-methyl-4-nitro-1H-pyrazole-1-carboxylate derivatives. The presence of a strong electron-withdrawing nitro group and a sterically demanding tert-butyloxycarbonyl (Boc) protecting group introduces specific electronic and steric considerations that must be carefully managed to achieve successful and high-yielding coupling reactions. As a Senior Application Scientist, this document aims to provide not just a protocol, but a deeper understanding of the underlying principles and practical considerations for researchers working with these valuable building blocks.
Scientific Principles and Mechanistic Considerations
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination.[5]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophilic partner, forming a Pd(II) complex. The rate of this step is significantly influenced by the nature of the leaving group (I > Br > Cl) and the electronic properties of the substrate.
-
Transmetalation: In the presence of a base, the organic moiety from the organoboron reagent is transferred to the palladium center. The base activates the boronic acid, facilitating this exchange.
-
Reductive Elimination: The two organic partners on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.
The Influence of the Nitro Group: An Electronic Challenge and a Potential Opportunity
The 4-nitro substituent on the pyrazole ring is a potent electron-withdrawing group. This has two key implications for a potential Suzuki-Miyaura coupling:
-
Activation of a Halogen Leaving Group: If the starting material were a 4-halo-3-methyl-1-nitro-1H-pyrazole derivative, the strong electron-withdrawing nature of the nitro group would activate the C-X bond towards oxidative addition, potentially facilitating the reaction.[6]
-
Direct Coupling via C-NO2 Cleavage: More intriguingly, recent advances in palladium catalysis have demonstrated the feasibility of using nitroarenes as direct coupling partners in Suzuki-Miyaura reactions, where the nitro group itself is displaced. This approach, while often requiring specialized and bulky phosphine ligands, opens up a novel and more atom-economical route to 4-arylpyrazoles.
The Role of the tert-Butyloxycarbonyl (Boc) Protecting Group
The N-Boc protecting group serves several critical functions:
-
Modulation of Reactivity: It protects the pyrazole N-H, preventing unwanted side reactions and directing functionalization to other positions on the ring.
-
Solubility: The bulky tert-butyl group often enhances the solubility of the substrate in organic solvents commonly used for cross-coupling reactions.
-
Steric Influence: The steric bulk of the Boc group can influence the approach of the catalyst and other reagents, potentially affecting the reaction rate and regioselectivity in certain contexts. It is generally considered stable under typical Suzuki-Miyaura conditions, although some instances of in-situ deprotection have been reported under specific basic conditions.
Experimental Workflow for Suzuki-Miyaura Coupling
The following diagram illustrates a typical workflow for the Suzuki-Miyaura coupling of a halo-pyrazole derivative.
Sources
Application Notes and Protocols: The Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the synthesis of small molecule kinase inhibitors, a cornerstone of modern targeted therapy. As a senior application scientist, my objective is to move beyond simple procedural lists, offering a narrative that explains the causality behind experimental choices, ensuring that each protocol is presented as a self-validating system. We will delve into the foundational principles of inhibitor design, core synthetic methodologies, and detailed protocols for the synthesis of landmark kinase inhibitors.
Introduction: The Central Role of Kinases and Their Inhibitors
Kinases are a class of enzymes that catalyze the transfer of a phosphate group from ATP to substrate molecules, a process known as phosphorylation.[1] This fundamental process acts as a molecular switch, regulating a vast array of cellular activities, including growth, proliferation, differentiation, and apoptosis.[1] Given their central role, dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer.[2][3] This has made kinases one of the most important classes of drug targets in the 21st century.[4]
Small molecule kinase inhibitors have revolutionized the treatment of various cancers and other diseases by targeting these dysregulated pathways.[5] Since the approval of Imatinib in 2001, the field has exploded, with over 80 kinase inhibitors now approved by regulatory agencies worldwide.[6][7] This guide focuses on the chemical synthesis that underpins the discovery and development of these critical therapeutic agents.
Chapter 1: Foundational Principles of Kinase Inhibitor Design
The design of a kinase inhibitor is intrinsically linked to its intended interaction with the target kinase. The vast majority of inhibitors target the ATP-binding pocket, but the specific conformation of the kinase they bind to dictates their classification.[1]
-
Type I Inhibitors : These bind to the active conformation of the kinase, competing directly with ATP. Gefitinib and Erlotinib are classic examples.[1]
-
Type II Inhibitors : These bind to an inactive conformation of the kinase, often extending into an adjacent allosteric pocket. Imatinib is the archetypal Type II inhibitor.[1]
-
Covalent Inhibitors : These inhibitors form an irreversible or reversible covalent bond with a specific amino acid residue (commonly cysteine) within or near the ATP-binding site.[8] This strategy can lead to prolonged pharmacodynamic effects and high potency.[9][10]
The chemical scaffolds used to build these inhibitors are diverse, but certain privileged structures, such as the quinazoline, pyrimidine, and pyrazole cores, are recurrent due to their ability to form key hydrogen bonds with the kinase hinge region.[11][12]
Caption: Kinase inhibitor binding modes within the ATP pocket.
Chapter 2: Core Synthetic Methodologies
The construction of complex kinase inhibitors from simpler starting materials relies on a robust toolbox of organic reactions. While each synthesis is unique, several key transformations are frequently employed.
Palladium-Catalyzed Cross-Coupling Reactions: These reactions are fundamental to modern medicinal chemistry for their ability to form carbon-carbon and carbon-nitrogen bonds with high efficiency and functional group tolerance.[13]
-
Suzuki-Miyaura Coupling : Forms C-C bonds between an organoboron compound and a halide/triflate. It is invaluable for linking different aromatic fragments of an inhibitor.[14]
-
Buchwald-Hartwig Amination : Forms C-N bonds, typically between an aryl halide and an amine. This is arguably the most common method for installing the key amine linkages found in many kinase inhibitors.[15]
-
Heck and Sonogashira Couplings : Used to form C-C bonds, specifically introducing alkene and alkyne functionalities, respectively, which can be important pharmacophores.[16]
Nucleophilic Aromatic Substitution (SNAr): This reaction is particularly important for constructing inhibitors based on electron-deficient heterocyclic cores, such as quinazolines. A leaving group (e.g., a chlorine atom) on the ring is displaced by a nucleophile, often an aniline derivative. The choice of solvent and base is critical to drive the reaction to completion.[17]
Reductive Amination: This method is used to form C-N single bonds by reacting a ketone or aldehyde with an amine in the presence of a reducing agent. It is a key step in the synthesis of the side chain of Lapatinib.[18]
Caption: Generalized workflow for kinase inhibitor synthesis.
Chapter 3: Exemplar Synthesis Protocols
To illustrate these principles, we will examine the synthesis of two landmark kinase inhibitors: Gefitinib and Imatinib.
Case Study 1: Synthesis of Gefitinib (Iressa®)
Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, used to treat non-small-cell lung cancer.[17][19] Its structure is based on a 4-anilinoquinazoline core. Numerous synthetic routes have been published; here we will outline a convergent and efficient approach.[20][21]
Caption: Retrosynthetic analysis of Gefitinib.
A common synthetic strategy involves the initial construction of the quinazolinone ring system, followed by chlorination, nucleophilic aromatic substitution with 3-chloro-4-fluoroaniline, and finally, alkylation to add the morpholino side chain.[22]
Protocol: Final Alkylation Step to Synthesize Gefitinib
This protocol describes the O-alkylation of the phenolic intermediate with the morpholinopropyl side chain, the final step in many Gefitinib syntheses.[22]
Materials & Reagents:
-
4-(3′-chloro-4′-fluoroanilino)-6-hydroxy-7-methoxyquinazoline (1 equivalent)
-
4-(3-chloropropyl)morpholine (1.2 equivalents)
-
Potassium carbonate (K₂CO₃, 3 equivalents), finely powdered
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred suspension of 4-(3′-chloro-4′-fluoroanilino)-6-hydroxy-7-methoxyquinazoline and potassium carbonate in anhydrous DMF, add 4-(3-chloropropyl)morpholine.
-
Heat the reaction mixture to 80 °C and maintain stirring under a nitrogen atmosphere for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The choice of an elevated temperature is to ensure sufficient reaction kinetics for the SN2 alkylation, while the anhydrous conditions prevent hydrolysis of the reagents.
-
Upon completion, cool the mixture to room temperature and pour it into ice-cold water. This precipitates the crude product and dissolves the inorganic salts.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with water, followed by brine. The brine wash helps to remove residual DMF and water from the organic phase.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., isopropanol) or by column chromatography on silica gel to afford Gefitinib as a solid.[22]
Case Study 2: Synthesis of Imatinib (Gleevec®)
Imatinib is a Type II inhibitor targeting the BCR-ABL kinase, which is characteristic of Chronic Myeloid Leukemia (CML).[23] Its synthesis involves the coupling of three key fragments. An efficient process involves the condensation of an aminopyrimidine intermediate with a benzoyl chloride derivative.[24]
Protocol: Final Amidation Step to Synthesize Imatinib
This protocol details the final coupling step, a nucleophilic acyl substitution, to form the central amide bond of Imatinib.[24]
Materials & Reagents:
-
N-(5-amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidineamine (1 equivalent)
-
4-(4-methylpiperazinomethyl)benzoyl chloride (1.1 equivalents)
-
Potassium carbonate (K₂CO₃, 2 equivalents) or a non-nucleophilic organic base like triethylamine (TEA)
-
Isopropyl alcohol (IPA) or Dichloromethane (DCM)
-
Water
Procedure:
-
Suspend N-(5-amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidineamine and potassium carbonate in isopropyl alcohol. The base is crucial to neutralize the HCl generated during the acylation reaction, driving the equilibrium towards the product.
-
To this stirred suspension, add a solution of 4-(4-methylpiperazinomethyl)benzoyl chloride in the same solvent dropwise at room temperature. A slow addition helps to control any exotherm and minimize side reactions.
-
Stir the reaction mixture at room temperature for 12-24 hours. The reaction is typically monitored by HPLC until the starting amine is consumed.[25]
-
After completion, add water to the reaction mixture to dissolve the potassium salts.
-
Stir the resulting slurry for 1-2 hours to ensure complete precipitation of the product.
-
Collect the solid product by filtration, and wash the filter cake thoroughly with water, followed by a small amount of cold isopropyl alcohol to remove impurities.
-
Dry the product under vacuum at 50-60 °C to a constant weight to yield Imatinib base as an off-white solid.[24]
Chapter 4: Purification and Characterization
The synthesis of a kinase inhibitor is incomplete without rigorous purification and characterization to ensure its identity, purity, and suitability for biological testing.
Purification:
-
Crystallization: Often the most effective method for purifying the final product on a large scale. It relies on the differential solubility of the compound and impurities in a given solvent system.[17]
-
Column Chromatography: The standard method for purification in a laboratory setting, separating compounds based on their differential adsorption to a stationary phase (e.g., silica gel).
Characterization: The identity and purity of the final compound must be unequivocally confirmed.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound, typically aiming for >99%.[20]
-
Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information, confirming the connectivity of atoms and the overall structure of the molecule.[20][26]
Caption: Workflow for purification and quality control.
Data Presentation: Typical Characterization Summary
| Test | Specification | Typical Result for Imatinib Mesylate | Reference |
| Appearance | White to off-white crystalline powder | Conforms | [23] |
| Purity (HPLC) | >99% | >99.5% | [25] |
| Melting Point | 214-224 °C | 217 °C | [23] |
| ¹H NMR | Conforms to structure | Conforms | [26] |
| Mass Spec (m/z) | [M+H]⁺ = 494.6 | 494.2 | [20] |
Conclusion
The synthesis of kinase inhibitors is a dynamic and sophisticated field that combines principles of medicinal chemistry, reaction engineering, and analytical science. The ability to construct these complex molecules efficiently and in high purity is critical for advancing cancer therapy and other areas of medicine. The strategies and protocols outlined in this guide, from the application of powerful cross-coupling reactions to the meticulous execution of purification and characterization, represent the practical foundation upon which the next generation of targeted therapies will be built.
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Maskrey, T. S., et al. (2019). A New Synthesis of Gefitinib. Synlett, 30(04), 471–476. Available at: [Link]
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Li, X., et al. (2013). Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Molecules, 18(2), 1736-1746. Available at: [Link]
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Kuumar, P. (2025). Medicinal Chemistry of Kinase Inhibitors: A Review of Recent Advances. ResearchGate. Public Full-text. Available at: [Link]
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Reddy, G. J., et al. (2008). Convergent Approach for Commercial Synthesis of Gefitinib and Erlotinib. Organic Process Research & Development, 12(6), 1214–1217. Available at: [Link]
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Lipshutz, B. H., et al. (2010). An environmentally responsible synthesis of the antitumor agent lapatinib (Tykerb). Green Chemistry, 12(8), 1341-1344. Available at: [Link]
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Wang, Y., et al. (2022). Synthesis and In Vitro Antitumor Activity Evaluation of Gefitinib-1,2,3-Triazole Derivatives. Molecules, 27(19), 6667. Available at: [Link]
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Alipour, M., et al. (2013). Modified Synthesis of Erlotinib Hydrochloride. Iranian Journal of Pharmaceutical Research, 12(3), 305–310. Available at: [Link]
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Wang, Y., et al. (2020). Synthesis and Antitumor Activity of Erlotinib Derivatives Linked With 1,2,3-Triazole. Frontiers in Chemistry, 8, 589. Available at: [Link]
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Maiden, T. M. M., et al. (2015). A Mild and Regioselective Route to Functionalized Quinazolines. Chemistry – A European Journal, 21(40), 14342–14346. Available at: [Link]
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Terskikh, A. V., et al. (2024). A Novel Solid Form of Erlotinib: Synthesis by Heterogeneous Complexation and Characterization by NMR Crystallography. Crystal Growth & Design. Available at: [Link]
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de Koning, C. B., et al. (2022). Assessing a sustainable manufacturing route to lapatinib. Reaction Chemistry & Engineering, 7(10), 2201-2208. Available at: [Link]
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Zhang, J., et al. (2020). Medicinal Chemistry Strategies for the Development of Kinase Inhibitors Targeting Point Mutations. Journal of Medicinal Chemistry, 63(19), 10726–10741. Available at: [Link]
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Dračínský, M., et al. (2016). Application of Pd-Catalyzed Cross-Coupling Reactions in the Synthesis of 5,5-Dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazoles that Inhibit ALK5 Kinase. The Journal of Organic Chemistry, 81(23), 11841–11856. Available at: [Link]
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Erickson, J. A. (2015). Fragment-Based Design of Kinase Inhibitors: A Practical Guide. Methods in Molecular Biology, 1289, 157–183. Available at: [Link]
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Unciti-Broceta, A., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(19), 14247–14305. Available at: [Link]
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Unciti-Broceta, A., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. Available at: [Link]
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Dračínský, M., et al. (2016). Application of Pd-Catalyzed Cross-Coupling Reactions in the Synthesis of 5,5-Dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazoles that Inhibit ALK5 Kinase. PubMed. Available at: [Link]
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Ley, S. V., et al. (2012). A flow-based synthesis of Imatinib: the API of Gleevec. Chemical Communications, 48(83), 10277-10279. Available at: [Link]
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Nannapaneni, V. C., et al. (2012). A Facile Total Synthesis for Large-Scale Production of Imatinib Base. Organic Process Research & Development, 16(1), 148–150. Available at: [Link]
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Shaffer, P. L., et al. (2021). Covalent Inhibitors: To Infinity and Beyond. Journal of Medicinal Chemistry, 64(20), 14949–14981. Available at: [Link]
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Erickson, J. A. (2015). Fragment-based design of kinase inhibitors: a practical guide. PubMed. Available at: [Link]
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Liu, Q., et al. (2021). Advances in reversible covalent kinase inhibitors. Medicinal Research Reviews, 41(5), 2687-2713. Available at: [Link]
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Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology Blog. Available at: [Link]
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Li, J., et al. (2024). Synthetic routes and clinical application of Small-Molecule HER2 inhibitors for cancer therapy. PubMed. Available at: [Link]
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ResearchGate. (2016). Application of Pd-Catalyzed Cross-Coupling Reactions in the Synthesis of 5,5-Dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazoles that Inhibit ALK5 Kinase. Request PDF. Available at: [Link]
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MDPI. (n.d.). Special Issue: Protein Kinase Inhibitors: Synthesis and Applications. Molecules. Retrieved January 20, 2026, from [Link]
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Scott, J. S., et al. (2018). Covalent Inhibition of Kinases. In Royal Society of Chemistry eBooks. Available at: [Link]
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Sharma, A., & Kumar, V. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Catalysts, 12(12), 1599. Available at: [Link]
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Li, J., et al. (2024). Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy. Molecules, 29(7), 1448. Available at: [Link]
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Ghorbani-Vaghei, R., & Veisi, H. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 13(28), 19131-19154. Available at: [Link]
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Li, J., et al. (2024). Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy. PubMed. Available at: [Link]
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Johnson, C. N., et al. (2021). A practical guide for the assay-dependent characterisation of irreversible inhibitors. RSC Chemical Biology, 2(4), 1147-1159. Available at: [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of tert-Butyl 3-methyl-4-nitro-1H-pyrazole-1-carboxylate
Welcome to the technical support guide for the synthesis of tert-Butyl 3-methyl-4-nitro-1H-pyrazole-1-carboxylate. This document is designed for researchers, medicinal chemists, and process development scientists who are working with or looking to optimize this important synthetic transformation. Here, we address common challenges and frequently asked questions, providing not just solutions but also the underlying chemical principles to empower your experimental design.
The synthesis of this key intermediate is typically a two-step process: 1) The protection of the 3-methyl-1H-pyrazole nitrogen with a tert-butyloxycarbonyl (Boc) group, and 2) The subsequent regioselective nitration at the C4 position. While seemingly straightforward, optimizing the yield and purity requires careful control over reaction conditions to navigate potential pitfalls, most notably the acid-lability of the Boc protecting group.
Visualizing the Synthetic Pathway
The overall workflow involves two distinct chemical transformations, each with its own set of critical parameters.
Caption: Overall workflow for the two-step synthesis.
Troubleshooting Guide
This section addresses specific experimental problems in a question-and-answer format.
Q1: My overall yield is extremely low after the two-step synthesis. Where should I start troubleshooting?
A1: A low overall yield points to an issue in one or both steps. The most effective strategy is to isolate and analyze the intermediate product from Step 1 before proceeding.
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Verify the Boc Protection (Step 1): After reacting 3-methyl-1H-pyrazole with di-tert-butyl dicarbonate ((Boc)₂O), ensure the reaction has gone to completion via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the starting material remains, the protection step is inefficient. Consider increasing the equivalents of (Boc)₂O or extending the reaction time. The use of a catalyst like 4-dimethylaminopyridine (DMAP) can also improve reaction rates.[1][2]
-
Assess the Nitration Step (Step 2): The nitration of the Boc-protected pyrazole is the most critical and yield-defining step. The primary cause of low yield here is the cleavage of the acid-labile Boc group under the nitrating conditions.[3] If you are obtaining a significant amount of 3-methyl-4-nitro-1H-pyrazole (the deprotected byproduct), your conditions are too harsh.
Caption: Troubleshooting decision tree for low yield diagnosis.
Q2: I've confirmed my Boc protection works well, but the nitration step is problematic. I'm seeing multiple products and a low yield of the desired compound. What is happening?
A2: This is a classic problem of balancing reactivity with protecting group stability. The likely culprit is the acidity of the nitrating medium, which causes undesired side reactions.
-
Primary Side Reaction: Boc Deprotection: Strong acids, such as the sulfuric acid used in traditional HNO₃/H₂SO₄ nitrating mixtures, will rapidly cleave the Boc group.[2][4] This generates a tert-butyl cation and the unprotected pyrazole, which is then nitrated to form 3-methyl-4-nitro-1H-pyrazole. This byproduct can be difficult to separate from your desired product.
-
Causality: The Boc group is designed to be removed under acidic conditions. The mechanism involves protonation of the carbonyl oxygen, followed by fragmentation to release CO₂, the stable tert-butyl cation, and the deprotected amine (in this case, the pyrazole N-H).[5]
-
Solution: Employ a milder nitrating system that avoids strong mineral acids. The most common and effective alternative is a mixture of nitric acid in acetic anhydride (HNO₃/Ac₂O).[4][6] This in situ generates acetyl nitrate (CH₃COONO₂), a less aggressive electrophile that performs the nitration under significantly less acidic conditions, thereby preserving the Boc group. Strict temperature control at 0 °C or below is mandatory to prevent thermal decomposition and side reactions.
Q3: How can I prevent the cleavage of my Boc group during nitration?
A3: Preventing Boc cleavage is the key to a high-yield synthesis. This is achieved by carefully selecting your reagents and controlling the reaction environment.
-
Reagent Choice is Paramount: Avoid premixed nitrating acids (HNO₃/H₂SO₄). The combination of fuming nitric acid and acetic anhydride is the preferred method for this substrate.[6]
-
Temperature Control is Non-Negotiable: The reaction is highly exothermic. Pre-cool the Boc-protected pyrazole solution in acetic anhydride to below 0 °C before the slow, dropwise addition of fuming nitric acid. Maintain this low temperature throughout the reaction and quenching process.
-
Quenching Procedure: Quench the reaction by pouring it slowly onto crushed ice or into ice-cold water. This rapidly dilutes the acid and dissipates heat, preventing last-minute deprotection.
The following table compares common nitrating systems and their suitability for this reaction.
| Nitrating System | Typical Conditions | Suitability for Boc-Protected Pyrazole | Rationale |
| HNO₃ / H₂SO₄ | 0 °C to RT | Poor | Highly acidic; causes significant, often complete, Boc deprotection.[4] |
| Fuming HNO₃ | 0 °C | Moderate | Still highly acidic and can lead to deprotection and side reactions.[6] |
| HNO₃ / Ac₂O | -10 °C to 0 °C | Excellent | Generates acetyl nitrate in situ, a milder electrophile. Minimizes acidity, preserving the Boc group.[4][5] |
| HNO₃ / TFAA | -10 °C to 0 °C | Good | Generates trifluoroacetyl nitrate, a powerful nitrating agent. Can be effective but may be too reactive if not carefully controlled.[7][8] |
Q4: I am struggling to purify the final product. What are the best practices?
A4: Purification typically involves removing unreacted starting material, the deprotected byproduct (3-methyl-4-nitro-1H-pyrazole), and any other impurities.
-
Aqueous Work-up: After quenching the reaction, neutralize the aqueous layer carefully with a base like sodium bicarbonate. Extract the product into an organic solvent such as ethyl acetate or dichloromethane. Wash the organic layer with brine to remove residual water.
-
Column Chromatography: This is the most effective method for separation. The desired product, tert-Butyl 3-methyl-4-nitro-1H-pyrazole-1-carboxylate, is significantly less polar than the deprotected byproduct due to the bulky, non-polar Boc group. A silica gel column using a gradient of ethyl acetate in hexanes is typically effective.
-
Recrystallization: If the crude product is of reasonable purity after chromatography, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can provide a highly pure, crystalline solid.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for the initial Boc protection of 3-methyl-1H-pyrazole?
A1: A highly reliable and scalable method involves reacting 3-methyl-1H-pyrazole with 1.1 equivalents of di-tert-butyl dicarbonate ((Boc)₂O) in a solvent like acetonitrile or dichloromethane.[1][9] The addition of a catalytic amount (5-10 mol%) of 4-dimethylaminopyridine (DMAP) is recommended to accelerate the reaction, which can typically be run at room temperature overnight.[2] This method is generally clean and high-yielding, and the product can often be isolated by a simple aqueous work-up and solvent evaporation.
Q2: Why is the nitration regioselective for the C4 position?
A2: The regioselectivity is dictated by the electronic properties of the N-Boc-protected pyrazole ring. The pyrazole system is inherently electron-rich. The Boc group at the N1 position, while electron-withdrawing, directs the electrophilic substitution. The C4 position in N-substituted pyrazoles is the most electron-rich and sterically accessible site, making it the primary target for electrophilic attack by the nitronium ion (or its equivalent).[10] The methyl group at C3 further activates the adjacent C4 position.
Q3: Can I use a different protecting group for this synthesis?
A3: Yes, other N-protecting groups could be used, but the choice must be compatible with nitrating conditions. For example, a benzyl (Bn) group is stable to the acidic conditions of nitration but requires hydrogenolysis for removal, which could potentially reduce the nitro group. A tosyl (Ts) group is very robust and stable to acid but requires harsh conditions for cleavage. The Boc group is widely used because it is stable enough for the optimized (milder) nitration conditions but can be cleanly removed with moderate acid (like TFA or HCl in methanol) when desired, without affecting the nitro group.[3][11] This orthogonality makes it highly valuable in multi-step synthesis.
Detailed Experimental Protocols
Protocol 1: Synthesis of tert-Butyl 3-methyl-1H-pyrazole-1-carboxylate (Step 1)
-
To a round-bottom flask, add 3-methyl-1H-pyrazole (1.0 eq).
-
Dissolve the pyrazole in acetonitrile (approx. 5-10 mL per gram of pyrazole).
-
Add 4-dimethylaminopyridine (DMAP) (0.05 eq).
-
To this stirring solution, add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor completion by TLC (e.g., using 30% ethyl acetate in hexanes).
-
Once complete, concentrate the mixture under reduced pressure to remove the acetonitrile.
-
Dissolve the residue in ethyl acetate and wash sequentially with 0.5 N HCl, saturated aqueous sodium bicarbonate, and brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the product, which is often a clear oil or low-melting solid of sufficient purity for the next step.
Protocol 2: Optimized Nitration to Synthesize tert-Butyl 3-methyl-4-nitro-1H-pyrazole-1-carboxylate (Step 2)
CAUTION: This reaction involves strong oxidizing acids and should be performed with appropriate personal protective equipment in a well-ventilated fume hood.
-
In a round-bottom flask, dissolve tert-Butyl 3-methyl-1H-pyrazole-1-carboxylate (1.0 eq) in acetic anhydride (5-10 mL per gram).
-
Cool the flask in an ice/salt or acetone/dry ice bath to between -10 °C and 0 °C.
-
In a separate flask, prepare a nitrating mixture by adding fuming nitric acid (≥90%, 1.1 eq) dropwise to a small amount of acetic anhydride at 0 °C.
-
Slowly add the cold nitrating mixture dropwise to the stirring solution of the Boc-protected pyrazole, ensuring the internal temperature does not rise above 0 °C.
-
Stir the reaction mixture at 0 °C for 1-2 hours. Monitor completion by TLC or LC-MS.
-
Once the reaction is complete, carefully pour the cold reaction mixture onto a vigorously stirring slurry of crushed ice and water.
-
Allow the mixture to warm to room temperature and neutralize carefully with solid or saturated aqueous sodium bicarbonate until effervescence ceases.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude solid by flash column chromatography on silica gel (e.g., 10-40% ethyl acetate/hexanes gradient) to yield the pure product.
References
-
Green approach toward protection of secondary amine in pyrazole nucleus by PEG-400 and Boc catalyst. (2020). Journal of Applied Pharmaceutical Science. [Link]
-
Selective Boc-Protection and Bromination of Pyrazoles. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. [Link]
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Two independent routes leading to Boc-protected pyrazoles 5 and 3. ResearchGate. [Link]
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Green approach toward protection of secondary amine in pyrazole nucleus by PEG-400 and Boc catalyst. Journal of Applied Pharmaceutical Science. [Link]
-
An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. MDPI. [Link]
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Protective Groups. Organic Chemistry Portal. [Link]
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Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. PMC - PubMed Central. [Link]
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Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. PMC - NIH. [Link]
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Organic Syntheses Procedure. Organic Syntheses. [Link]
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Selective Ring N-Protection of Aminopyrazoles. Request PDF - ResearchGate. [Link]
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Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc. [Link]
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Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
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Direct nitration of five membered heterocycles. ResearchGate. [Link]
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Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. RJPBCS. [Link]
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Nitration of tert-butyloxycarbonylated aniline and 1,3,5-triaminobenzene by acetyl nitrate. ResearchGate. [Link]
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Design and optimization of 1H-1,2,3-triazole-4-carboxamides as novel, potent, and selective inverse agonists and antagonists of PXR. NIH. [Link]
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Synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide (5). ResearchGate. [Link]
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(PDF) Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. ResearchGate. [Link]
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Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses. [Link]
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Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]
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Pyrazole synthesis. Organic Chemistry Portal. [Link]
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Chronic toxicity of pyrazolones: the problem of nitrosation. PubMed. [Link]
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tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]
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From N–H Nitration to Controllable Aromatic Mononitration and Dinitration: The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. JACS Au - ACS Publications. [Link]
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N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. [Link]
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Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review. MDPI. [Link]
-
Manipulating nitration and stabilization to achieve high energy. Semantic Scholar. [Link]
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Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Publishing. [Link]
-
Cleaner, Green Oxidation Chemistry: Development of New Oxoammonium- and Nitroxide- Mediated Transformations. Digital Commons @ UConn. [Link]
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Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). MDPI. [Link]
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Technical Support Center: Purification of Crude tert-Butyl 3-methyl-4-nitro-1H-pyrazole-1-carboxylate by Chromatography
Welcome to the technical support center for the chromatographic purification of tert-Butyl 3-methyl-4-nitro-1H-pyrazole-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, our goal is to combine technical precision with practical, field-tested insights to help you navigate the challenges of purifying this specific molecule.
I. Understanding the Molecule: Key Purification Challenges
The structure of tert-Butyl 3-methyl-4-nitro-1H-pyrazole-1-carboxylate presents a unique set of purification challenges that must be carefully considered when developing a chromatographic method.
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Acid Sensitivity of the Boc Group: The tert-butyloxycarbonyl (Boc) protecting group is notoriously sensitive to acidic conditions and can be prematurely cleaved.[1][2] Standard silica gel possesses acidic silanol groups on its surface, which can be sufficient to cause partial or complete deprotection of the Boc group during chromatography.[3][4]
-
Polarity: The presence of the nitro group (NO₂) significantly increases the polarity of the molecule. This requires a relatively polar solvent system for elution from a normal-phase column, which can sometimes lead to poor separation from polar impurities.
-
Potential for Degradation: Nitro-containing aromatic compounds can sometimes be unstable on silica gel, leading to degradation and yield loss.[3] Minimizing the time the compound spends on the column is crucial.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the purification process in a question-and-answer format.
Problem 1: My compound is not eluting from the column, or the recovery is very low.
Possible Causes & Solutions
| Possible Cause | Explanation | Recommended Solution |
| Inappropriate Solvent System | The eluent is not polar enough to displace the highly polar nitro-pyrazole from the silica gel. | Develop a more effective solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.25-0.35 for the target compound.[5][6] Good starting points for polar compounds include ethyl acetate/hexane mixtures or methanol/dichloromethane systems.[7] |
| Compound Degradation on Column | The compound may be decomposing on the acidic silica gel.[3] | Test the stability of your compound on a TLC plate by spotting it and letting it sit for several hours before eluting. If degradation is observed (streaking or new spots), consider deactivating the silica gel with triethylamine or using an alternative stationary phase like neutral alumina.[8][9] |
| Compound Precipitation on Column | If the compound has poor solubility in the chosen eluent, it may precipitate at the top of the column. | Load the sample by dissolving it in a minimal amount of a strong solvent (like dichloromethane or acetone) and adsorbing it onto a small amount of silica gel. After evaporating the solvent, this dry-loaded sample can be added to the top of the column.[10] |
Problem 2: The Boc group is being cleaved during purification.
Possible Causes & Solutions
| Possible Cause | Explanation | Recommended Solution |
| Acidic Silica Gel | The inherent acidity of the silica gel is sufficient to remove the acid-labile Boc group.[1][4] | 1. Deactivate the Silica: Prepare a slurry of silica gel in your chosen eluent containing 1-3% triethylamine. Pack the column with this slurry. This will neutralize the acidic sites on the silica.[8] 2. Use Alternative Stationary Phases: Consider using neutral alumina or reversed-phase (C18) silica gel, which are less acidic.[9][11] |
| Prolonged Exposure on Column | The longer the compound remains on the column, the greater the chance of deprotection. | Use flash chromatography with applied pressure to minimize the run time.[3][10] A faster flow rate can improve recovery for sensitive compounds. |
| Acidic Additives in Eluent | The use of acidic modifiers (e.g., acetic acid) in the mobile phase will certainly cleave the Boc group. | Avoid acidic additives. If pH modification is necessary, use a basic additive like triethylamine or pyridine. |
Problem 3: I'm seeing poor separation between my product and impurities.
Possible Causes & Solutions
| Possible Cause | Explanation | Recommended Solution |
| Suboptimal Solvent System | The chosen eluent may not have the right selectivity to resolve the compounds in your mixture. | Systematically screen different solvent systems using TLC. Try combinations of solvents with different polarities and properties (e.g., ethyl acetate/hexane, acetone/hexane, or methanol/dichloromethane).[7][12] Sometimes, a small change in the solvent ratio can dramatically improve separation. |
| Column Overloading | Too much crude material was loaded onto the column for its size, exceeding its separation capacity. | As a general rule, use a silica gel mass that is 50-100 times the mass of your crude sample. Ensure the sample is loaded in a narrow band at the top of the column.[10] |
| Improper Column Packing | A poorly packed column with channels or cracks will lead to band broadening and poor separation. | Ensure the silica gel is packed uniformly without any air bubbles. The top surface of the silica bed should be flat and protected with a layer of sand.[6] |
III. Experimental Protocols & Method Development Workflow
Step 1: TLC Method Development
Before attempting a column, it is essential to identify a suitable solvent system using TLC.[6]
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
On a silica gel TLC plate, draw a baseline in pencil and spot the crude mixture.
-
Place the TLC plate in a developing chamber containing a potential eluent system (e.g., 30% ethyl acetate in hexane).
-
Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Remove the plate, mark the solvent front, and visualize the spots under UV light.
-
Adjust the polarity of the solvent system until the desired compound has an Rf value between 0.25 and 0.35.[5] This provides the best chance for good separation on a column.
Workflow for Troubleshooting Purification
Below is a diagram illustrating the decision-making process for troubleshooting the purification of tert-Butyl 3-methyl-4-nitro-1H-pyrazole-1-carboxylate.
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Technical Support Center: Nitration of Boc-Protected Pyrazoles
Welcome to the technical support center for synthetic chemists. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the nitration of pyrazoles bearing a tert-butyloxycarbonyl (Boc) protecting group. Our goal is to equip researchers, scientists, and drug development professionals with the expert insights and practical protocols needed to navigate the complexities of this transformation, ensuring successful outcomes and minimizing side reactions.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions encountered by researchers working on the nitration of Boc-protected pyrazoles.
Q1: What is the primary challenge when attempting to nitrate a Boc-protected pyrazole?
The central challenge lies in the inherent chemical incompatibility of the reaction goal and the protecting group. The nitration of an aromatic ring is an electrophilic aromatic substitution that typically requires acidic conditions. However, the Boc group is notoriously acid-labile and is readily cleaved under strong protic or Lewis acidic conditions.[1][2] Therefore, the core task is to identify a "reaction window" where the nitrating agent is sufficiently electrophilic to nitrate the pyrazole ring but mild enough to preserve the integrity of the Boc protecting group.
Q2: Which position on the pyrazole ring is the most favorable for nitration?
For an unsubstituted pyrazole ring, the C4 position is the most electron-rich and, consequently, the most susceptible to electrophilic attack.[3][4] This regiochemical preference is a fundamental principle of pyrazole reactivity.[5] Unless there are significant steric hindrances or powerful directing groups elsewhere on the molecule, the nitro group will preferentially add to the C4 position.
Q3: I am observing N-nitration as a side product. Why does this happen even with a Boc group present?
While the Boc group at N1 prevents direct N-nitration at that position, N-nitration can still occur if the Boc group is cleaved in situ. Once the protecting group is removed, the newly exposed N1-H is susceptible to nitration, particularly under less acidic conditions where the nitrogen remains a potent nucleophile.[3][6] This N-nitro pyrazole can sometimes act as an intermediate, which may rearrange to the C4-nitro product under acidic conditions or upon heating.[5][6] If you are isolating a deprotected, N-nitrated species, it is a strong indicator that your conditions are causing premature deprotection.
Part 2: Troubleshooting Guide
This guide is structured in a problem-cause-solution format to directly address specific experimental issues.
Problem 1: Significant formation of deprotected starting material or deprotected-nitrated pyrazole.
-
Symptom: Your LC-MS and NMR analyses show major signals corresponding to the pyrazole core without the Boc group (a mass loss of 100 amu) and/or the nitrated pyrazole core.
-
Underlying Cause: The reaction conditions are too acidic, leading to the cleavage of the acid-labile Boc protecting group. Traditional nitrating mixtures like concentrated nitric acid and sulfuric acid (HNO₃/H₂SO₄) are almost certain to cause this side reaction.[7][8] In this strong acidic medium, the pyrazole nitrogen is protonated, which deactivates the pyrazole ring and promotes side reactions, including deprotection.[3][8][9]
-
Solution: Employ a milder, non-protic nitrating system. The most reliable and widely cited method is using acetyl nitrate (HNO₃ in acetic anhydride, Ac₂O) at low temperatures (e.g., 0 °C).[3][7] This system generates the nitronium ion (in situ) in a less harsh environment, favoring selective C4 nitration while preserving the Boc group.
Problem 2: The reaction is clean, but the yield of the desired 4-nitro-Boc-pyrazole is very low, with starting material recovered.
-
Symptom: TLC and LC-MS show predominantly unreacted starting material, with only trace amounts of the desired product. No deprotection is observed.
-
Underlying Cause: The reaction conditions are too mild. The pyrazole ring, while electron-rich, still requires a sufficiently powerful electrophile for nitration to occur efficiently. Your nitrating agent may not be active enough at the chosen temperature, or the reaction time may be too short.
-
Solution:
-
Temperature Modification: If using a mild system like HNO₃/Ac₂O at 0 °C, consider allowing the reaction to slowly warm to room temperature after the initial addition. Monitor progress carefully by TLC to avoid the onset of decomposition or deprotection.
-
Alternative Reagents: Explore more modern and highly reactive nitrating reagents that operate under neutral conditions. For example, N-nitropyrazoles have been developed as versatile and powerful nitrating agents that can be effective where other methods fail.[10]
-
Problem 3: A mixture of regioisomers (C4-nitro and C5-nitro) is formed.
-
Symptom: ¹H NMR analysis of the purified product shows two distinct sets of signals for the pyrazole protons, and chromatographic separation is difficult.
-
Underlying Cause: While C4 is electronically favored, substituents at the C3 or C5 positions can exert steric or electronic effects that direct a portion of the nitration to an alternative position. Bulky groups can hinder the approach to the adjacent C4 position, making the C5 position more accessible.
-
Solution:
-
Lower the Temperature: Running the reaction at a lower temperature (e.g., -10 °C to 0 °C) can increase the kinetic selectivity for the electronically favored C4 isomer.
-
Solvent Effects: The choice of solvent can influence regioselectivity. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) has been shown to dramatically increase regioselectivity in some pyrazole syntheses, a principle that may be applicable to nitration as well.
-
Part 3: Visualization of Key Reaction Pathways
To achieve a successful nitration, it is crucial to direct the reaction down the desired pathway while avoiding the deprotection cascade. The choice of reagents is the critical control point.
Caption: Decision workflow for Boc-pyrazole nitration.
Part 4: Recommended Experimental Protocol
This protocol details the use of acetyl nitrate for the selective C4-nitration of a Boc-protected pyrazole, minimizing the risk of deprotection.
Protocol: Selective C4-Nitration using Nitric Acid in Acetic Anhydride
Safety Precaution: This procedure involves strong acids and oxidizing agents. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and acid-resistant gloves.
Materials:
-
Boc-Protected Pyrazole (1.0 eq)
-
Acetic Anhydride (Ac₂O) (approx. 10 volumes)
-
Fuming Nitric Acid (≥90%, 1.1 eq)
-
Ice-water bath
-
Standard laboratory glassware
Procedure:
-
Preparation of Substrate Solution: Dissolve the Boc-protected pyrazole (1.0 eq) in acetic anhydride (10 volumes) in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0 °C using an ice-water bath. It is critical to maintain this temperature during the addition of the nitrating agent.[3]
-
Reagent Addition: In a separate flask, prepare the nitrating mixture by slowly adding fuming nitric acid (1.1 eq) to a small amount of chilled acetic anhydride. Slowly add this pre-cooled acetyl nitrate solution dropwise to the stirred pyrazole solution. Crucially, monitor the internal temperature to ensure it remains at or below 5 °C throughout the addition.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0 °C. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS every 30-60 minutes until the starting material is consumed.
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with stirring. This will quench the reaction and hydrolyze the excess acetic anhydride.
-
Isolation: The product may precipitate out of the aqueous solution. If so, collect the solid by filtration, wash thoroughly with cold water until the washings are neutral, and then wash with a cold, non-polar solvent (e.g., hexanes) to remove non-polar impurities.[3] If the product does not precipitate, perform an extraction with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Dry the collected solid or the combined organic extracts (over Na₂SO₄ or MgSO₄). The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
Part 5: Summary of Nitrating Systems
The choice of nitrating system is the single most important variable in this reaction. The table below summarizes the expected outcomes with different reagents.
| Nitrating System | Typical Conditions | Expected Outcome for Boc-Pyrazole | Key Advantages | Major Drawbacks |
| HNO₃ / H₂SO₄ | 0 °C to RT | Major deprotection; low to no yield of desired product.[7][8] | Powerful nitrating agent. | Too acidic; causes Boc cleavage and deactivates the pyrazole ring.[3][9] |
| HNO₃ / Ac₂O | 0 °C | High yield of C4-nitro product with Boc group intact.[3][7] | Mild conditions; excellent selectivity for C4; preserves acid-sensitive groups. | Requires careful temperature control; reagent prepared in situ. |
| N-Nitropyrazoles | 80 °C, MeCN | Good yield of C4-nitro product.[10] | Operates under non-acidic conditions; powerful reagent. | Reagent must be synthesized; higher temperatures may not be suitable for all substrates. |
| HNO₃ (fuming) | 0 °C to RT | Variable; risk of deprotection and side reactions is high. | Simple reagent system. | Poorly controlled; often leads to a mixture of products including over-nitration.[11] |
References
- BenchChem. (2025).
- Elguero, J., et al. (1959). Reactions of phenyl-substituted heterocyclic compounds - II.
- Li, H., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules.
- Gerokonstantis, D.-T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc.
- Finar, I. L., & Hurlock, R. J. (1958). Reactions of phenyl-substituted heterocyclic compounds: V. Nitrations of 1,3- and 1,5-diphenylpyrazoles. Journal of the Chemical Society.
- Anonymous. (2018). Pyrazole. SlideShare.
- Canadian Science Publishing. (n.d.). REACTIONS OF PHENYL-SUBSTITUTED HETEROCYCLIC COMPOUNDS: II.
- Sheremetev, A. B., & Makhova, N. N. (2020). Selective O- and N-nitration of steroids fused to the pyrazole ring.
- Kumar, V., & Chawla, P. A. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
- Wang, T., et al. (2021).
- He, C., et al. (2022). Manipulating nitration and stabilization to achieve high energy. Science Advances.
- Guda, V. V., et al. (2022). An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. Molecules.
- Gerokonstantis, D.-T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH.
- Curti, C., et al. (2012). Selective Nitrolytic Deprotection of N-Boc-Amines and N-Boc-Amino Acids Derivatives.
- Fustero, S., et al. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. The Journal of Organic Chemistry.
- Akwabi-Ameyaw, A., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances.
- Royal Society of Chemistry. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. eguru.rrbdavc.org [eguru.rrbdavc.org]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Navigating Solubility Challenges of tert-Butyl 3-methyl-4-nitro-1H-pyrazole-1-carboxylate
Welcome to the technical support center for tert-Butyl 3-methyl-4-nitro-1H-pyrazole-1-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and overcome solubility issues encountered during their experiments with this compound. This guide provides in-depth, practical solutions grounded in chemical principles to ensure the successful integration of this compound into your research workflows.
Understanding the Molecule: A Structural Perspective on Solubility
Tert-Butyl 3-methyl-4-nitro-1H-pyrazole-1-carboxylate is a moderately complex organic molecule. Its solubility is governed by the interplay of its distinct structural features:
-
Pyrazole Core: A five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The pyrazole ring itself is relatively polar.
-
Nitro Group (-NO2): A strong electron-withdrawing group that increases the polarity of the molecule and can participate in hydrogen bonding as an acceptor.
-
tert-Butyl Group (-C(CH3)3): A bulky, non-polar alkyl group. While it contributes to the overall lipophilicity, its steric bulk can disrupt crystal lattice formation, which may enhance solubility in some organic solvents.
-
tert-Butyl Carboxylate Group (-COOC(CH3)3): An ester group that includes a bulky, lipophilic tert-butyl moiety. This group is susceptible to hydrolysis under acidic or strongly basic conditions.
The combination of polar (nitro group, pyrazole nitrogens) and non-polar (tert-butyl groups) functionalities results in a compound with limited aqueous solubility and a preference for moderately polar to non-polar organic solvents.
Frequently Asked Questions (FAQs)
Q1: What is the expected general solubility of tert-Butyl 3-methyl-4-nitro-1H-pyrazole-1-carboxylate?
A1: Based on its structure, this compound is expected to be poorly soluble in water and other highly polar protic solvents. It is predicted to have better solubility in common organic solvents such as dichloromethane (DCM), chloroform, ethyl acetate, acetone, and tetrahydrofuran (THF). It will likely be soluble in highly polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).
Q2: I'm seeing my compound precipitate out of solution during my reaction work-up. What could be the cause?
A2: Precipitation during work-up is a common issue and can be attributed to several factors. A primary cause is a change in the solvent system to one in which the compound is less soluble. For instance, if your reaction is performed in a solvent where the compound is soluble (e.g., DMF), and you add water or an anti-solvent like hexane during extraction, the compound may crash out. Another possibility is a temperature change; solubility often decreases at lower temperatures.
Q3: Is the tert-butyl carboxylate group stable?
A3: The tert-butyl carboxylate group is a well-known protecting group for carboxylic acids and is generally stable under neutral and mildly basic conditions. However, it is susceptible to cleavage (hydrolysis) under acidic conditions (e.g., strong acids like trifluoroacetic acid or hydrochloric acid) or with prolonged exposure to strong bases. This hydrolysis would yield the corresponding carboxylic acid, which will have significantly different solubility properties.
Q4: How can I prepare a stock solution of this compound?
A4: For preparing a stock solution, it is recommended to use a good solvent in which the compound is highly soluble, such as DMSO or DMF.[1] These solvents are capable of dissolving a wide range of organic compounds and are miscible with many aqueous buffers used in biological assays. However, be mindful of the potential for DMSO to affect cell-based assays at higher concentrations. Always prepare a fresh stock solution and store it appropriately, protected from light and moisture.
Troubleshooting Guides
Issue 1: Difficulty Dissolving the Compound for an In Vitro Assay
You are preparing for a cell-based assay and need to dissolve the compound in an aqueous buffer, but it remains as a solid precipitate.
Underlying Cause: The high lipophilicity and crystalline nature of the compound lead to poor aqueous solubility. Direct dissolution in aqueous media is often unsuccessful for such molecules.
Troubleshooting Workflow:
Caption: Workflow for dissolving the compound for in-vitro assays.
Step-by-Step Protocol:
-
Initial Dissolution in Organic Solvent: Weigh the required amount of the compound and dissolve it in a minimal volume of 100% DMSO to create a high-concentration stock solution (e.g., 10-50 mM).
-
Aid Dissolution: If the compound is slow to dissolve, gently warm the solution to 37°C or sonicate for a few minutes. Visually inspect to ensure complete dissolution.
-
Serial Dilution: Perform serial dilutions of the DMSO stock solution into your final aqueous assay buffer. It is crucial to add the DMSO stock to the buffer and not the other way around to minimize the risk of precipitation.
-
Final Concentration of Organic Solvent: Aim for a final DMSO concentration in your assay that is well-tolerated by your cells, typically ≤ 0.5%. If precipitation occurs at this concentration, you may need to cautiously increase it, ensuring you run appropriate vehicle controls in your experiment.
-
Consider Advanced Formulation: If precipitation persists, more advanced formulation strategies may be necessary. This can include the use of co-solvents like ethanol or polyethylene glycol (PEG), or the use of solubilizing agents such as cyclodextrins (e.g., HP-β-CD) or non-ionic surfactants (e.g., Tween® 80).
Issue 2: Compound Crashes Out During Column Chromatography Purification
You are purifying your compound using silica gel column chromatography and observe the product precipitating on the column or in the collection fractions.
Underlying Cause: The solvent system used for chromatography may not be optimal for maintaining the solubility of your compound as the concentration changes during elution.
Troubleshooting Workflow:
Sources
Technical Support Center: Optimization of Boc Protection for 3-Methyl-4-nitro-1H-pyrazole
Welcome to the technical support center for the N-Boc protection of 3-methyl-4-nitro-1H-pyrazole. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this challenging substrate. The electron-withdrawing nature of the nitro group significantly deactivates the pyrazole ring, making the N-Boc protection a non-trivial step that requires careful optimization.
This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), optimized protocols, and a mechanistic overview to help you navigate the complexities of this reaction and achieve high yields and purity.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why is the Boc protection of 3-methyl-4-nitro-1H-pyrazole so challenging?
A1: The primary challenge stems from the electronic properties of the substrate. The potent electron-withdrawing nitro group at the C4 position significantly reduces the electron density of the entire pyrazole ring. This deactivation lowers the nucleophilicity of the ring nitrogens, making them less reactive towards the electrophilic carbonyl carbon of the di-tert-butyl dicarbonate ((Boc)₂O) reagent.[1] Consequently, standard Boc protection conditions often result in low conversion rates or require harsh conditions that can lead to side reactions.
Q2: Which nitrogen atom on the pyrazole ring gets protected (Regioselectivity)?
A2: For unsymmetrical pyrazoles like 3-methyl-4-nitro-1H-pyrazole, N-acylation can lead to a mixture of two regioisomers: protection at N1 (adjacent to the methyl group) and N2. The regioselectivity is influenced by a combination of steric and electronic factors.[2][3]
-
Steric Hindrance: The methyl group at the C3 position sterically hinders the adjacent N2 atom. Therefore, the less hindered N1 atom is generally the preferred site of attack for the bulky Boc group.[3]
-
Electronic Effects: While the nitro group deactivates both nitrogens, the steric argument is often the dominant factor in determining the major product.
You should anticipate that the N1-Boc protected isomer will be the major product, but the formation of the N2 isomer is possible and should be monitored by analytical methods like ¹H NMR or HPLC.
Q3: What is the role of a base in this reaction? Is it always necessary?
A3: While some Boc protections can proceed without a base, for a deactivated substrate like this, a base is crucial.[4][5] Its primary roles are:
-
Activation: A catalytic base like 4-dimethylaminopyridine (DMAP) acts as a nucleophilic catalyst. It reacts with (Boc)₂O to form a highly reactive N-Boc-pyridinium intermediate, which is a much more potent acylating agent than (Boc)₂O itself.[6][7]
-
Proton Scavenging: A stoichiometric base, such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA), is often added to neutralize the proton released from the pyrazole nitrogen during the reaction. This prevents the buildup of acid, which could potentially reverse the reaction or cause degradation of acid-sensitive components.
For this specific substrate, using a combination of catalytic DMAP and a stoichiometric amine base is highly recommended to drive the reaction to completion.[8]
Q4: How can I effectively monitor the reaction's progress?
A4: Thin-Layer Chromatography (TLC) is the most common and convenient method.
-
Mobile Phase: A good starting point for the eluent system is a mixture of hexane and ethyl acetate (e.g., 7:3 or 8:2 v/v).
-
Visualization: Use a UV lamp (254 nm) for visualization.
-
Interpretation: The Boc-protected product is less polar than the starting material (3-methyl-4-nitro-1H-pyrazole). Therefore, the product spot will have a higher Rf value (it will travel further up the TLC plate) than the starting material spot. An incomplete reaction will show two spots.
For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or ¹H NMR of an aliquot from the reaction mixture can be used.
Section 2: Troubleshooting Guide
Problem 1: Low or No Conversion to Product
-
Question: I've run the reaction overnight at room temperature with (Boc)₂O and triethylamine, but my TLC shows mostly unreacted starting material. What's going wrong?
-
Answer & Solutions: This is the most common issue and is directly related to the low nucleophilicity of the pyrazole. Here’s a systematic approach to troubleshoot:
-
Introduce a Nucleophilic Catalyst: The reaction is likely too slow without a proper catalyst. Add a catalytic amount of 4-dimethylaminopyridine (DMAP, ~0.1 equivalents). DMAP reacts with (Boc)₂O to form a highly reactive intermediate, significantly accelerating the rate of acylation.[6][9] This is often the single most effective change.
-
Increase Reaction Temperature: If adding DMAP is insufficient, gently heating the reaction can provide the necessary activation energy. Try increasing the temperature to 40-50 °C. Monitor the reaction by TLC every few hours to check for progress and potential decomposition.
-
Solvent Choice: The choice of solvent can be critical. Aprotic polar solvents are generally preferred.
-
Acetonitrile (ACN) or Dichloromethane (DCM): These are excellent first choices.[10][11]
-
Tetrahydrofuran (THF): Also a very common and effective solvent.[10]
-
Dimethylformamide (DMF): If solubility of the starting material is an issue, DMF can be used, but be aware that it is harder to remove during workup.[12]
-
-
Check Reagent Quality: Ensure your (Boc)₂O is fresh. It can slowly degrade over time, especially if exposed to moisture. Ensure your solvent is anhydrous, as water can hydrolyze the Boc anhydride.
-
Problem 2: Formation of Multiple Products or Side Reactions
-
Question: My reaction seems to work, but I'm getting multiple spots on my TLC plate, making purification difficult. What are these byproducts and how can I avoid them?
-
Answer & Solutions: Side product formation can arise from several sources.
-
Di-Boc Formation: It is possible to add a second Boc group, forming a di-protected species, especially if using a large excess of (Boc)₂O and highly forcing conditions.[9]
-
Solution: Use a more controlled stoichiometry. Start with 1.1-1.2 equivalents of (Boc)₂O. Avoid a large excess unless empirically found to be necessary.
-
-
Regioisomer Formation: As discussed in the FAQ, you may be forming both N1 and N2 protected isomers.[2]
-
Solution: While difficult to completely suppress, optimizing the base and solvent can sometimes improve regioselectivity. Often, the most practical solution is to accept the formation of a minor isomer and plan for a robust purification step (see Problem 3).
-
-
Degradation: The nitro group is generally stable under these conditions, but prolonged heating at high temperatures (>60-70 °C) in the presence of strong bases could potentially lead to degradation.
-
Solution: Use the mildest conditions that afford a reasonable reaction rate. Avoid excessive heating. If heat is required, a moderate temperature of 40-50 °C is usually sufficient.
-
-
Problem 3: Difficulty in Product Isolation and Purification
-
Question: The reaction is complete, but I'm struggling to get a pure, solid product after workup. It remains an oil, or the yield is very low after column chromatography.
-
Answer & Solutions: Purification of Boc-protected heterocycles can be tricky.
-
Aqueous Workup: After the reaction is complete, a standard aqueous workup is essential to remove the base, excess (Boc)₂O byproducts (like t-butanol), and any salts.
-
Protocol: Dilute the reaction mixture with an organic solvent like ethyl acetate or DCM. Wash sequentially with a weak acid (e.g., 5% citric acid solution or dilute HCl) to remove amine bases, followed by saturated sodium bicarbonate solution, and finally brine.[11] Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate before concentrating.
-
-
Purification Method:
-
Column Chromatography: This is the most reliable method for separating the desired product from unreacted starting material, isomers, and other impurities. Use a silica gel column with a gradient elution, starting with a low polarity eluent (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increasing the polarity.
-
Trituration/Recrystallization: If the crude product is a solid or a thick oil, trituration can be effective.[11] This involves stirring the crude material in a solvent in which the product is poorly soluble but the impurities are soluble (e.g., cold hexanes or a mixture of ether and hexanes). The pure product should precipitate as a solid that can be collected by filtration.
-
-
Section 3: Optimized Experimental Protocol & Data
This protocol incorporates the troubleshooting advice for a robust and high-yielding reaction.
Optimized Protocol: Boc Protection of 3-methyl-4-nitro-1H-pyrazole
-
Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 3-methyl-4-nitro-1H-pyrazole (1.0 eq).
-
Solvent: Dissolve the starting material in anhydrous Dichloromethane (DCM) or Acetonitrile (ACN) (approx. 0.2 M concentration).
-
Reagent Addition: Add triethylamine (Et₃N, 1.5 eq) followed by 4-dimethylaminopyridine (DMAP, 0.1 eq). Stir the mixture for 5 minutes.
-
Boc Anhydride: Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) in a small amount of the reaction solvent dropwise over 10 minutes.
-
Reaction: Stir the reaction at room temperature and monitor by TLC. If the reaction is slow after 4-6 hours, warm the mixture to 40 °C and continue to stir until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with DCM and transfer to a separatory funnel. Wash with 1M HCl (2x), saturated NaHCO₃ solution (1x), and brine (1x).
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (gradient elution, e.g., 5% to 20% Ethyl Acetate in Hexane) to afford the pure N1-Boc-3-methyl-4-nitro-1H-pyrazole.
Table 1: Comparison of Reaction Conditions
| Condition ID | Base (eq) | Catalyst (eq) | Solvent | Temp (°C) | Time (h) | Approx. Conversion (%) | Notes |
| A | Et₃N (1.5) | None | DCM | 25 | 24 | < 10% | Standard conditions are ineffective. |
| B | Et₃N (1.5) | DMAP (0.1) | DCM | 25 | 12 | > 95% | DMAP catalysis is critical for success at RT. |
| C | DIPEA (1.5) | DMAP (0.1) | ACN | 40 | 6 | > 95% | Mild heating accelerates the reaction significantly. |
| D | None | None | THF | 50 | 24 | < 5% | Demonstrates the necessity of a base/catalyst. |
Section 4: Visual Guides (Diagrams)
Mechanism of DMAP-Catalyzed Boc Protection
The following diagram illustrates the key steps in the DMAP-catalyzed reaction, highlighting the formation of the highly reactive acylating agent.
Caption: Fig 1. DMAP-catalyzed Boc protection pathway.
Experimental Workflow
This chart outlines the logical flow from reaction setup to the final pure product.
Caption: Fig 2. Step-by-step experimental workflow.
Troubleshooting Flowchart
Use this decision tree to quickly diagnose and solve common experimental issues.
Caption: Fig 3. A decision tree for troubleshooting.
References
-
Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Available at: [Link]
-
Common Organic Chemistry. Boc Protection Mechanism (Boc2O). Available at: [Link]
-
Wikipedia. tert-Butyloxycarbonyl protecting group. Available at: [Link]
-
Common Organic Chemistry. Boc Protection Mechanism (Boc2O + DMAP). Available at: [Link]
-
Common Organic Chemistry. Boc Protection Mechanism (Boc2O + Base + DMAP). Available at: [Link]
-
Hebei Boze Chemical Co., Ltd. Boc Protected Compounds. Available at: [Link]
-
The Journal of Organic Chemistry. Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. Available at: [Link]
-
Journal of Applied Pharmaceutical Science. Green approach toward protection of secondary amine in pyrazole nucleus by PEG-400 and Boc catalyst. Available at: [Link]
-
Fisher Scientific. Amine Protection / Deprotection. Available at: [Link]
-
Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. 5.1.7. Selective Boc-Protection and Bromination of Pyrazoles. Available at: [Link]
-
YouTube. Adding Boc Group Mechanism | Organic Chemistry. Available at: [Link]
-
ACS Publications. Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs | The Journal of Organic Chemistry. Available at: [Link]
-
Reddit. Having great trouble with a Boc-protection reaction. Available at: [Link]
-
MDPI. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Available at: [Link]
-
ResearchGate. Two independent routes leading to Boc-protected pyrazoles 5 and 3. Available at: [Link]
-
Arkivoc. Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Available at: [Link]
-
ACS GCI Pharmaceutical Roundtable. BOC Deprotection. Available at: [Link]
- Google Patents. Method for purifying pyrazoles.
-
WuXi Biology. Alcohol Speed up Boc Protection of Primary Amines. Available at: [Link]
-
Synlett. Synthetic Studies on a Nonsteroidal Progesterone Metabolite: Regioselective N-Alkylation of an Activated Pyrazole. Available at: [Link]
-
ResearchGate. Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?. Available at: [Link]
-
MDPI. Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling. Available at: [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]
-
Arkivoc. Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Available at: [Link]
-
Recent Advances in the Synthesis of New Pyrazole Derivatives. 194 recent advances in the synthesis of new pyrazole derivatives. Available at: [Link]
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Organic Chemistry Portal. Protective Groups. Available at: [Link]
-
RSC Publishing. Dual protection of amino functions involving Boc. Available at: [Link]
-
National Institutes of Health. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Available at: [Link]
-
Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. Available at: [Link]
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- 12. researchgate.net [researchgate.net]
Technical Support Center: A Troubleshooting Guide for the Synthesis of Substituted Pyrazoles
Welcome to the Technical Support Center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common and complex challenges in the synthesis of substituted pyrazoles. Pyrazoles are a cornerstone of many pharmaceuticals and agrochemicals, but their synthesis is not always straightforward. This guide moves beyond simple procedural lists to explain the underlying chemical principles, helping you not only to solve immediate problems but also to build a robust understanding for future synthetic challenges.
Part 1: Frequently Asked Questions (FAQs) - Quick Solutions
This section provides rapid answers to the most common issues encountered during pyrazole synthesis.
Q1: My reaction yield is consistently low. What are the likely causes?
Low yields can stem from several factors, including incomplete reactions, suboptimal conditions, or competing side reactions.[1][2] To troubleshoot, first ensure your reaction is going to completion by monitoring it with Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting materials remain, consider increasing the reaction time or temperature.[1] The choice and amount of catalyst, typically a protic acid like acetic acid in Knorr-type syntheses, is also critical and may need optimization.[1][3][4]
Q2: I'm observing a mixture of regioisomers. How can I improve selectivity?
Regioisomer formation is a frequent challenge, especially when using unsymmetrical 1,3-dicarbonyl compounds.[5] Several strategies can improve regioselectivity:
-
Solvent Choice: The use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), has been shown to dramatically increase regioselectivity in favor of one isomer.[6]
-
Steric Hindrance: Incorporating bulky groups on either the dicarbonyl compound or the hydrazine can direct the reaction towards the less sterically hindered product.[7]
-
Electronic Effects: The electronic properties of your substituents can be exploited to favor the formation of a specific regioisomer.[7]
Q3: My starting materials are not fully consumed, even after extended reaction times. What should I do?
Incomplete conversion often points to issues with reactivity or reaction equilibrium. Increasing the temperature is a common first step. For thermally sensitive compounds, microwave-assisted synthesis can be a powerful alternative to improve yields and drastically reduce reaction times.[1] Also, verify the purity and stability of your reagents, especially the hydrazine, which can degrade over time. Using a slight excess of the hydrazine reagent can sometimes drive the reaction to completion.[2]
Q4: The purification of my substituted pyrazole is proving difficult. What are some effective strategies?
Purification can be complicated by the presence of regioisomers or persistent impurities.
-
Column Chromatography: This is the most common method for separating closely related isomers.[7] For basic pyrazoles that may interact strongly with silica gel, deactivating the silica with triethylamine or using reverse-phase (C-18) chromatography can be effective.[8]
-
Crystallization: If your product is a solid, recrystallization is an excellent method for achieving high purity.[8] Finding the right solvent system is key; common choices include ethanol/water or ethyl acetate/hexanes.[8]
-
Acid Salt Formation: For pyrazoles with a basic nitrogen, forming an acid addition salt with an inorganic or organic acid can facilitate crystallization and purification.[7][9]
Q5: How can I control the regioselectivity in reactions with unsymmetrical dicarbonyls?
Controlling which nitrogen of a substituted hydrazine attacks which carbonyl group is a classic challenge. The outcome is governed by a delicate balance of steric and electronic factors. Generally, the more nucleophilic nitrogen of the hydrazine will preferentially attack the more electrophilic (less sterically hindered) carbonyl carbon. As mentioned, solvent choice is a powerful tool; fluorinated alcohols can significantly favor one reaction pathway over another, leading to a single major regioisomer.[6]
Part 2: In-Depth Troubleshooting Guide: Low Yield in Knorr Pyrazole Synthesis
Problem Statement:
You are performing a Knorr pyrazole synthesis by reacting a 1,3-dicarbonyl compound with a substituted hydrazine in an acidic medium, but the yield of the desired pyrazole is consistently below 40%.
Causality: Why This Happens
The Knorr synthesis is a robust reaction, but its efficiency depends on a series of equilibria.[3][10] The mechanism involves the initial formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to form the aromatic pyrazole ring.[2] Low yields can be attributed to several factors that disrupt this pathway:
-
Reagent Instability: Hydrazine and its derivatives can be unstable. Phenylhydrazine, for example, is susceptible to air oxidation, which can lead to the formation of colored impurities and reduce the effective concentration of the nucleophile.[11]
-
Side Reactions: The acidic conditions required for the condensation can also promote side reactions. With certain 1,4-dicarbonyl precursors, for instance, acidic conditions can favor the formation of furan byproducts.[12][13]
-
Intermediate Stability: In some cases, the hydroxyl-pyrazolidine intermediate formed after cyclization may be stable and the final dehydration step to the aromatic pyrazole can be slow or incomplete.[5]
-
Suboptimal pH: The reaction is acid-catalyzed, but excessively strong acidic conditions can protonate the hydrazine, reducing its nucleophilicity and slowing the reaction.
Diagnostic Workflow
A systematic approach is crucial to pinpointing the root cause of the low yield. The following workflow can guide your investigation.
Caption: Troubleshooting workflow for low reaction yield.
Solutions & Experimental Protocols
Protocol 1: General Optimization of Knorr Pyrazole Synthesis
This protocol provides a robust starting point for optimizing the synthesis.
Reactant Preparation:
-
Ensure the 1,3-dicarbonyl compound is pure. If necessary, purify by distillation or recrystallization.
-
Use fresh, high-purity hydrazine or its salt. If using a free base like phenylhydrazine, consider purification by distillation under reduced pressure if it appears discolored.
Reaction Setup:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the 1,3-dicarbonyl compound (1.0 eq).
-
Add a suitable solvent. Ethanol is common, but for regioselectivity issues, consider 2,2,2-trifluoroethanol (TFE).[6]
-
Add the hydrazine derivative (1.1 - 1.2 eq). If using a hydrochloride salt, an equivalent of a base like sodium acetate may be added.
-
Add a catalytic amount of glacial acetic acid (e.g., 3-5 drops).[10]
-
If reagents are sensitive to air, purge the flask with an inert gas (Nitrogen or Argon).[11]
Reaction Conditions:
-
Stir the reaction mixture at room temperature or heat to reflux (typically 60-100 °C).
-
Monitor the reaction progress by TLC every hour.
Work-up and Purification:
-
Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the acid catalyst and any water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure substituted pyrazole.[8]
Data-Driven Insights: The Impact of Solvent on Regioselectivity
As demonstrated in the literature, solvent choice can have a profound impact on the ratio of regioisomers formed.
| Solvent | Ratio of Regioisomer A : B (Example) | Reference |
| Ethanol (EtOH) | 50 : 50 | |
| 2,2,2-Trifluoroethanol (TFE) | 85 : 15 | [6] |
| 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | >97 : 3 | [6] |
This table illustrates a typical trend. Actual ratios are substrate-dependent.
The highly polar, hydrogen-bond-donating nature of fluorinated alcohols is believed to stabilize key intermediates in the reaction pathway, favoring the formation of one regioisomer over the other.[6]
Part 3: Key Synthetic Methodologies & Common Pitfalls
Knorr Pyrazole Synthesis
-
Description: The condensation of a 1,3-dicarbonyl compound with a hydrazine.[3][4] It is one of the most common and versatile methods.
-
Common Pitfalls:
Paal-Knorr Pyrrole Synthesis (Adapted for Pyrazoles)
-
Description: While primarily for pyrroles from 1,4-dicarbonyls, the principles apply.[13][14] The reaction involves the condensation of a 1,4-dicarbonyl with hydrazine.
-
Common Pitfalls:
Synthesis from α,β-Unsaturated Carbonyls (Enones)
-
Description: Hydrazines react with enones in a Michael addition followed by intramolecular cyclization and oxidation to yield pyrazoles.[15][16] Often, a pyrazoline is formed as an intermediate which must be oxidized to the final pyrazole.[15][17]
-
Common Pitfalls:
-
Isolation of the pyrazoline intermediate , requiring a separate oxidation step.
-
Regiocontrol can be an issue depending on the substitution pattern of the enone.
-
1,3-Dipolar Cycloaddition Reactions
-
Description: This method involves the reaction of a sydnone or a nitrilimine (as the 1,3-dipole) with an alkyne. This can be a highly regioselective approach.[17][18]
-
Common Pitfalls:
-
Availability of starting materials: Substituted sydnones or precursors to nitrilimines may not be readily available.
-
Reaction conditions: Some cycloadditions may require elevated temperatures or specific catalysts.
-
Part 4: Advanced Topic - Mastering Regiocontrol
The regioselectivity of pyrazole synthesis is determined by which nitrogen of the substituted hydrazine (N1 or N2) attacks which carbonyl of the unsymmetrical 1,3-dicarbonyl.
Caption: Competing pathways in pyrazole synthesis.
Key Controlling Factors:
-
Electronic Effects: The more nucleophilic nitrogen of the hydrazine (typically the unsubstituted -NH2) will preferentially attack the more electrophilic carbonyl carbon of the dicarbonyl. Electron-withdrawing groups on the dicarbonyl will enhance the electrophilicity of the adjacent carbonyl.
-
Steric Effects: The attack will be favored at the less sterically hindered carbonyl group. A bulky substituent on the dicarbonyl can effectively block one site, directing the reaction.[7]
-
Solvent Effects: As discussed, highly organized solvent shells (like those formed by fluorinated alcohols) can selectively stabilize the transition state of one pathway over the other, leading to high regioselectivity.[6]
By carefully considering and manipulating these three factors, you can gain significant control over the regiochemical outcome of your pyrazole synthesis.
References
-
Fustero, S., et al. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 72(8), 2960-2969. [Link]
-
Fustero, S., et al. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. [Link]
-
Li, Z., et al. (2023). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry. [Link]
-
Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Organic Chemistry Portal. [Link]
-
Organic Chemistry Portal. Pyrazole synthesis. [Link]
-
Name-Reaction.com. Knorr pyrazole synthesis. [Link]
-
Chem Help Asap. Knorr Pyrazole Synthesis. [Link]
- Google Patents. (2011). Method for purifying pyrazoles.
-
Slideshare. (2018). Knorr Pyrazole Synthesis (M. Pharm). [Link]
-
Schrecker, L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing. [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]
-
PMC - NIH. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]
-
Organic Syntheses Procedure. (2026). Three-component Reaction for Pyrazole Synthesis. [Link]
-
Paper Publications. (2018). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SUBSTITUTED PYRAZOLINE DERIVATIVES. [Link]
-
Encyclopedia.pub. (2022). Synthesis and Properties of Pyrazoles. [Link]
-
The Journal of Organic Chemistry. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. [Link]
-
Pharmaguideline. (2022). Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]
-
RWTH Publications. (2015). Asymmetric synthesis of pyrazoles and pyrazolones employing the reactivity of pyrazolin-5-one derivatives. [Link]
-
Reddit. (2024). Knorr Pyrazole Synthesis advice. [Link]
-
PMC - NIH. (2019). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. [Link]
-
Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]
-
Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. [Link]
-
Community Practitioner. (2024). review of pyrazole compounds' production, use, and pharmacological activity. [Link]
-
ResearchGate. (2025). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. [Link]
-
IJNRD. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. [Link]
-
The Royal Society of Chemistry. (2017). Knorr Pyrazole Synthesis of Edaravone. [Link]
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- 5. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
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Technical Support Center: Purification of tert-Butyl 3-methyl-4-nitro-1H-pyrazole-1-carboxylate
Welcome to the technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of tert-Butyl 3-methyl-4-nitro-1H-pyrazole-1-carboxylate. Our focus is on providing practical, experience-driven advice to help you overcome common challenges in your synthetic workflow.
Introduction
The synthesis of tert-Butyl 3-methyl-4-nitro-1H-pyrazole-1-carboxylate is a crucial step in many pharmaceutical and agrochemical research pipelines. However, the nitration of the pyrazole core can often lead to a mixture of products, making the purification of the desired 4-nitro isomer a significant challenge. This guide will equip you with the knowledge to effectively identify and remove common impurities, ensuring the high purity of your final compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect after the synthesis of tert-Butyl 3-methyl-4-nitro-1H-pyrazole-1-carboxylate?
A1: The primary impurities typically arise from the nitration reaction itself. These include:
-
Unreacted Starting Material: tert-Butyl 3-methyl-1H-pyrazole-1-carboxylate.
-
Regioisomers: The most common regioisomer is tert-Butyl 3-methyl-5-nitro-1H-pyrazole-1-carboxylate. The formation of this isomer is influenced by the reaction conditions.
-
Di-nitro Products: Under harsh nitrating conditions, di-nitration of the pyrazole ring can occur.
-
N-nitro Pyrazole: While less common with a Boc-protected nitrogen, the formation of an N-nitro pyrazole intermediate is a possibility, which can rearrange to C-nitro pyrazoles.[1]
Q2: How can I monitor the progress of the purification?
A2: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the purification process. A typical mobile phase for TLC analysis would be a mixture of ethyl acetate and hexane (e.g., 20-30% ethyl acetate in hexane). The desired 4-nitro product is generally more polar than the starting material but may have a similar polarity to the 5-nitro isomer, making complete separation on TLC challenging but still indicative of the presence of impurities.
Q3: What are the best general methods for purifying this compound?
A3: The two most effective methods for purifying tert-Butyl 3-methyl-4-nitro-1H-pyrazole-1-carboxylate are recrystallization and column chromatography . The choice between them depends on the impurity profile and the scale of your reaction.
Q4: Can I use an acid-base extraction to remove any impurities?
A4: Acid-base extraction is generally not effective for separating the desired product from the common impurities, as the nitro group reduces the basicity of the pyrazole ring, and the Boc-protecting group is acid-labile.
Troubleshooting Guide
This section provides a question-and-answer formatted guide to address specific issues you may encounter during the purification of your compound.
| Problem | Likely Cause | Recommended Solution |
| My crude product is an oil and won't solidify. | The presence of residual solvent or a high concentration of impurities can prevent crystallization. | Try removing all solvent under high vacuum. If it remains an oil, proceed with column chromatography for purification. |
| I see multiple spots on TLC after my reaction. | Incomplete reaction or formation of side products such as regioisomers. | Attempt to optimize the reaction conditions to favor the formation of the 4-nitro isomer. For purification, column chromatography is the recommended method to separate these components. |
| Recrystallization does not remove all the impurities. | The impurities may have very similar solubility profiles to the desired product. | If a single-solvent recrystallization is ineffective, try a two-solvent system (e.g., dissolving in a good solvent like ethyl acetate or dichloromethane and slowly adding a poor solvent like hexane or heptane until turbidity is observed, then heating to redissolve and cooling slowly). If this fails, column chromatography is necessary. |
| The spots for the 4-nitro and 5-nitro isomers are very close on TLC. | The isomers have very similar polarities, making separation difficult. | For column chromatography, use a shallow solvent gradient (e.g., a slow increase from 10% to 30% ethyl acetate in hexane) and consider using a longer column to improve resolution. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
Recrystallization is an effective method for purifying compounds that are solid at room temperature and when impurities are present in small amounts.
Step-by-Step Methodology:
-
Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For tert-Butyl 3-methyl-4-nitro-1H-pyrazole-1-carboxylate, good starting points for solvent screening are ethanol, isopropanol, or a mixture of ethyl acetate and hexane.
-
Dissolution: In a flask, add the crude product and the minimum amount of the chosen hot solvent required to fully dissolve the solid.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. The desired compound should crystallize out. Further cooling in an ice bath can increase the yield.
-
Isolation: Collect the crystals by filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Protocol 2: Purification by Column Chromatography
Column chromatography is the most versatile method for separating the desired product from various impurities, especially when they are present in significant quantities or have similar polarities.
Step-by-Step Methodology:
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh) is the standard stationary phase.
-
Mobile Phase Selection: A good starting point for the mobile phase is a mixture of ethyl acetate and hexane. The optimal ratio should be determined by TLC to achieve an Rf value of ~0.2-0.3 for the desired product. A typical starting point is 20% ethyl acetate in hexane.
-
Column Packing: Prepare a slurry of silica gel in the mobile phase and carefully pack the column to avoid air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent (like dichloromethane) and load it onto the top of the column.
-
Elution: Begin eluting the column with the mobile phase. A gradient elution, where the polarity of the mobile phase is gradually increased (e.g., from 10% to 40% ethyl acetate in hexane), can be very effective in separating closely related impurities.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
Visualization of the Purification Workflow
The following diagram illustrates the decision-making process for the purification of tert-Butyl 3-methyl-4-nitro-1H-pyrazole-1-carboxylate.
Caption: Purification workflow for the target compound.
Logical Troubleshooting Flow
This diagram outlines a logical approach to troubleshooting common purification issues.
Caption: Troubleshooting logic for purification issues.
References
Sources
Technical Support Center: Scaling Up the Synthesis of tert-Butyl 3-methyl-4-nitro-1H-pyrazole-1-carboxylate
Welcome to the technical support center for the synthesis of tert-Butyl 3-methyl-4-nitro-1H-pyrazole-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the scale-up of this important chemical transformation. Here, we will address common challenges and frequently asked questions to ensure a safe, efficient, and reproducible synthesis.
I. Reaction Overview
The synthesis of tert-Butyl 3-methyl-4-nitro-1H-pyrazole-1-carboxylate involves two primary transformations: the nitration of 3-methyl-1H-pyrazole and the subsequent protection of the pyrazole nitrogen with a tert-butyloxycarbonyl (Boc) group. While seemingly straightforward, scaling up this process introduces challenges related to thermal safety, regioselectivity, and purification.
II. Troubleshooting Guide
This section addresses specific issues that may arise during the scale-up synthesis in a question-and-answer format.
Issue 1: Low Yield of Nitrated Intermediate (3-methyl-4-nitro-1H-pyrazole)
Question: We are experiencing a significant drop in yield for the nitration of 3-methyl-1H-pyrazole upon scaling up from a 1g to a 100g scale. What are the likely causes and how can we mitigate this?
Answer: A drop in yield during the scale-up of a nitration reaction is a common issue and can often be attributed to several factors related to the highly exothermic nature of the reaction and mass transfer limitations.
-
Inadequate Temperature Control: Nitration reactions are highly exothermic.[1][2][3] On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. This can lead to localized "hot spots" where the temperature rises uncontrollably, causing decomposition of the starting material, product, and nitrating agent, ultimately reducing the yield.
-
Solution:
-
Controlled Addition: Add the nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) slowly and portion-wise to the solution of 3-methyl-1H-pyrazole, ensuring the internal temperature is strictly maintained within the optimal range (typically 0-10 °C).
-
Efficient Cooling: Utilize a reactor with a cooling jacket and ensure efficient circulation of the coolant. For larger scales, consider an external cooling loop.
-
Dilution: Increasing the solvent volume can help to better absorb and dissipate the heat generated during the reaction.
-
-
-
Poor Mixing: Inadequate agitation on a larger scale can lead to poor mixing of the reactants, resulting in localized high concentrations of the nitrating agent and the aforementioned thermal issues.
-
Solution:
-
Mechanical Stirring: Employ a robust overhead mechanical stirrer with an appropriately sized impeller to ensure vigorous and homogenous mixing of the reaction mixture. The goal is to maximize the interfacial area between the organic and acid phases.[4]
-
-
-
Incorrect Nitrating Agent or Conditions: The choice of nitrating agent is crucial for pyrazoles.[5][6]
-
Solution:
-
For C4-nitration of pyrazoles, a common and effective method is the use of a mixture of concentrated nitric acid and sulfuric acid.[7][8] The sulfuric acid acts as a catalyst and a dehydrating agent, promoting the formation of the reactive nitronium ion (NO₂⁺).[9]
-
Ensure the acids are of high purity and appropriate concentration. For deactivated rings, a higher concentration of sulfuric acid might be necessary.[4]
-
-
Issue 2: Formation of Impurities and Side Products
Question: During the scale-up, we are observing the formation of several unknown impurities alongside our desired product. What are the likely side reactions and how can we minimize them?
Answer: The formation of impurities is often linked to issues with regioselectivity and over-nitration, which can be exacerbated at a larger scale.
-
Isomer Formation: While the C4 position of the pyrazole ring is the most electron-rich and generally favored for electrophilic substitution, other isomers (e.g., 5-nitro) can form.[10][11]
-
Solution:
-
Strict Temperature Control: Maintaining a low and consistent temperature is critical for regioselectivity.
-
Choice of Nitrating Agent: Using milder nitrating agents like acetyl nitrate (generated in situ from nitric acid and acetic anhydride) can sometimes improve selectivity, although this may require process optimization.[6]
-
-
-
Over-Nitration (Dinitration): If the reaction conditions are too harsh (e.g., high temperature, excess nitrating agent), dinitration can occur.
-
Solution:
-
Stoichiometry: Use a slight excess (typically 1.05-1.2 equivalents) of the nitrating agent. A large excess should be avoided.
-
Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to prevent further nitration.
-
-
-
Degradation Products: As mentioned, excessive heat can lead to the decomposition of both starting material and product.
-
Solution: Adhere strictly to the optimized temperature profile for the reaction.
-
Issue 3: Difficulties in the Boc-Protection Step
Question: The Boc-protection of the 3-methyl-4-nitro-1H-pyrazole is sluggish and incomplete on a larger scale. What could be the cause?
Answer: Challenges in the Boc-protection step often relate to the choice of base, solvent, and reaction conditions.
-
Inadequate Base: The choice and amount of base are critical for deprotonating the pyrazole nitrogen, making it nucleophilic enough to react with Di-tert-butyl dicarbonate ((Boc)₂O).
-
Poor Solubility: The nitrated pyrazole may have limited solubility in the reaction solvent, especially at higher concentrations required for scale-up.
-
Moisture: (Boc)₂O can be hydrolyzed by water, reducing its effectiveness.
-
Solution:
-
Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Issue 4: Purification Challenges
Question: We are struggling to purify the final product, tert-Butyl 3-methyl-4-nitro-1H-pyrazole-1-carboxylate, on a large scale. Column chromatography is not feasible. What are our options?
Answer: Large-scale purification requires moving away from chromatography towards more scalable techniques like recrystallization or crystallization.
-
Recrystallization: This is often the most effective method for purifying solid organic compounds on a large scale.
-
Solution:
-
Solvent Screening: Perform small-scale solvent screening to identify a suitable solvent or solvent system. The ideal solvent will dissolve the product well at elevated temperatures but poorly at room temperature or below, while the impurities remain soluble at lower temperatures. Common solvents for recrystallization include ethanol, isopropanol, hexanes, and ethyl acetate, or mixtures thereof.
-
Procedure: Dissolve the crude product in a minimal amount of the hot solvent, filter hot to remove any insoluble impurities, and then allow the solution to cool slowly to induce crystallization.
-
-
-
Slurry Wash: If the impurities are significantly more soluble than the product in a particular solvent, a slurry wash can be effective.
-
Solution:
-
Stir the crude product in a solvent that dissolves the impurities but not the desired product. The purified solid can then be isolated by filtration.
-
-
III. Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up this synthesis?
A1: The primary safety concern is the nitration step due to its high exothermicity and the potential for thermal runaway.[1][16][17][18] Nitric acid is also a strong oxidizing agent and is corrosive.[17] It is crucial to have a well-designed reactor with adequate cooling and emergency quenching procedures in place. Always wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.[17]
Q2: What analytical techniques are recommended for monitoring the reaction progress?
A2: Thin-layer chromatography (TLC) is a quick and effective way to monitor the consumption of the starting material and the formation of the product. For more quantitative analysis and to check for the presence of isomers or other impurities, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are recommended. Proton NMR (¹H NMR) is essential for structural confirmation of the final product.
Q3: Can the order of the reaction steps be reversed (i.e., Boc-protection followed by nitration)?
A3: While possible, nitrating the Boc-protected 3-methyl-1H-pyrazole is generally not the preferred route. The Boc group is acid-labile and may be cleaved under the strong acidic conditions of the nitration reaction.[14] Performing the nitration first on the more robust unprotected pyrazole is typically more efficient and higher yielding.
Q4: What are the typical reaction conditions for each step?
A4: The following table summarizes typical conditions. However, optimization for a specific scale is always necessary.
| Parameter | Nitration of 3-methyl-1H-pyrazole | Boc-protection of 3-methyl-4-nitro-1H-pyrazole |
| Starting Material | 3-methyl-1H-pyrazole | 3-methyl-4-nitro-1H-pyrazole |
| Reagents | Conc. HNO₃, Conc. H₂SO₄ | Di-tert-butyl dicarbonate ((Boc)₂O), Triethylamine (TEA) |
| Solvent | Sulfuric acid (acts as solvent and catalyst) | Dichloromethane (DCM) or Tetrahydrofuran (THF) |
| Temperature | 0 - 10 °C | Room Temperature |
| Reaction Time | 1 - 4 hours (monitor by TLC/LC-MS) | 2 - 16 hours (monitor by TLC/LC-MS) |
Q5: How can I handle the waste generated from this synthesis?
A5: The acidic waste from the nitration step must be neutralized carefully before disposal. A common procedure is to slowly pour the acidic mixture into a large volume of ice and then neutralize with a base such as sodium bicarbonate or sodium hydroxide, ensuring the temperature is controlled. Organic waste should be collected and disposed of according to your institution's safety guidelines.
IV. Process Flow and Troubleshooting Logic
The following diagrams illustrate the general synthetic workflow and a decision tree for troubleshooting common issues.
Caption: General workflow for the synthesis.
Caption: Troubleshooting decision tree.
V. References
-
Experiment and Simulations for the Thermal Safety of the Nitration Reaction Liquid of the Final State in the Synthesis Process of N-Nitrodihydroxyethyl Dinitrate (DINA). ACS Publications. Accessed January 20, 2026. [Link]
-
Selective Boc-Protection and Bromination of Pyrazoles. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Royal Society of Chemistry; 2017.
-
Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling. Molecules. 2019;24(23):4289.
-
Barry, W. J., Birkett, P., & Finar, I. L. Nitration of 3-methyl-1,5-diphenylpyrazole and related compounds. Journal of the Chemical Society C: Organic. 1969;(10):1328.
-
Process Safety Assessment of the Entire Nitration Process of Benzotriazole Ketone. Processes. 2023;11(11):3169.
-
Sharma S, Verma A, Chauhan R, Kulshrestha R. Green approach toward protection of secondary amine in pyrazole nucleus by PEG-400 and Boc catalyst. Journal of Applied Pharmaceutical Science. 2020;10(05):054-062.
-
Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling. ResearchGate. Accessed January 20, 2026. [Link]
-
Nitration reaction safety. YouTube. Published June 7, 2024. Accessed January 20, 2026. [Link]
-
Experiment and Simulations for the Thermal Safety of the Nitration Reaction Liquid of the Final State in the Synthesis Process of N-Nitrodihydroxyethyl Dinitrate (DINA). ACS Publications. Accessed January 20, 2026. [Link]
-
Nitration of 3-methyl-1,5-diphenylpyrazole and related compounds. Sci-Hub. Accessed January 20, 2026. [Link]
-
Chemistry, Process Design, and Safety for the Nitration Industry. National Academic Digital Library of Ethiopia. Accessed January 20, 2026. [Link]
-
Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules. 2020;25(18):4178.
-
Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. ARKIVOC. 2017;2017(5):184-194.
-
From N–H Nitration to Controllable Aromatic Mononitration and Dinitration: The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. JACS Au. 2022;2(9):2068–2081.
-
NITRATION. e-Krishi Shiksha. Accessed January 20, 2026. [Link]
-
Organic Chemistry: Nitration Guide. Scribd. Accessed January 20, 2026. [Link]
-
Nitration of Benzene. Chemistry Steps. Accessed January 20, 2026. [Link]
-
Pyrazole. SlideShare. Published October 28, 2018. Accessed January 20, 2026. [Link]
-
Diazoles & diazines: properties, syntheses & reactivity. The University of Nottingham. Accessed January 20, 2026. [Link]
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- 7. Nitration of 3-methyl-1,5-diphenylpyrazole and related compounds - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
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Technical Support Center: Stability and Workup of tert-Butyl 3-methyl-4-nitro-1H-pyrazole-1-carboxylate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for the handling, workup, and purification of tert-Butyl 3-methyl-4-nitro-1H-pyrazole-1-carboxylate, a key intermediate whose stability is often challenged by standard laboratory procedures. Our focus is to explain the root causes of decomposition and provide field-proven protocols to maximize yield and purity.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns with tert-Butyl 3-methyl-4-nitro-1H-pyrazole-1-carboxylate?
A: The molecule's stability is primarily dictated by the tert-butyloxycarbonyl (Boc) protecting group attached to the pyrazole nitrogen. This N-Boc group is highly susceptible to cleavage under acidic conditions. The main challenge during experimental workup and purification is inadvertent deprotection, leading to the formation of 3-methyl-4-nitro-1H-pyrazole and a significant loss of yield.
Q2: Why might the N-Boc group on this specific pyrazole be more sensitive than on a simple aliphatic amine?
A: The sensitivity of the N-Boc group is significantly influenced by the electronic nature of the atom to which it is attached. The pyrazole ring, particularly when substituted with a powerful electron-withdrawing nitro group at the C4 position, is highly electron-deficient.[1][2][3] This electronic pull weakens the N–C bond of the carbamate, making the Boc group more labile and susceptible to cleavage under even mildly acidic conditions that might not affect Boc-protected aliphatic amines.
Q3: Is the nitro group itself a point of instability during a standard workup?
A: Under typical aqueous workup conditions (mild acid/base washes, extractions) and purification (chromatography, recrystallization), the nitroaromatic moiety is generally stable.[2] While nitro groups can be reduced or participate in specific reactions under harsh conditions (e.g., strong reducing agents, high heat, potent nucleophiles), they do not typically decompose during standard workup procedures. The primary concern remains the acid-labile Boc group.
Part 2: Troubleshooting Workup and Purification
This section addresses specific decomposition events, explains the underlying chemical mechanisms, and provides validated protocols to mitigate product loss.
Issue 1: Product Decomposition During Aqueous Acidic Wash
-
Symptom: You observe a significant decrease in yield after performing an extractive workup that includes a wash with dilute acid (e.g., 1M HCl, 5% citric acid). TLC analysis of the post-workup crude material shows a new, significantly more polar spot (lower Rf) corresponding to the unprotected 3-methyl-4-nitro-1H-pyrazole.
-
Root Cause Analysis: The N-Boc group is readily cleaved by acid. The mechanism involves protonation of the carbamate carbonyl oxygen, which facilitates the departure of the stable tert-butyl cation. The resulting carbamic acid is unstable and rapidly decarboxylates to yield the free pyrazole.[4]
Caption: Mechanism of acid-catalyzed Boc deprotection.
-
Recommended Protocol: Mild Non-Acidic Workup
-
Quench: If the reaction was performed in a non-aqueous solvent, quench it by pouring the mixture into a separatory funnel containing deionized water.
-
Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., Ethyl Acetate, Dichloromethane) three times.
-
Combine & Wash: Combine the organic layers. Instead of an acid wash, wash sequentially with:
-
Deionized water (2x)
-
Saturated aqueous sodium chloride (Brine) (1x)
-
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure at a temperature not exceeding 40°C.
-
Issue 2: Product Decomposition During Column Chromatography on Silica Gel
-
Symptom: The product appears to degrade on the column. You observe significant streaking on TLC, low recovery of the target compound, and isolation of the more polar, deprotected pyrazole.
-
Root Cause Analysis: Standard silica gel is inherently acidic (surface pH ≈ 4-5) due to the presence of silanol (Si-OH) groups. This acidic surface acts as a solid-phase catalyst for Boc deprotection, especially for sensitive substrates.[4][5][6][7] The longer the compound remains on the column, the greater the extent of decomposition.
Caption: Decision workflow for purifying the sensitive compound.
-
Solution 1: Purification on Neutralized Silica Gel Neutralizing the silica gel by pre-treating it with a basic modifier is highly effective. Triethylamine is a common choice.
Detailed Protocol:
-
Solvent Preparation: Prepare your chromatography eluent (e.g., a mixture of Hexanes and Ethyl Acetate). To this eluent, add 0.5-1.0% triethylamine (Et₃N) by volume.
-
Slurry Packing: Prepare a slurry of silica gel in the triethylamine-containing eluent.
-
Column Packing: Pack your column with this slurry as you normally would.
-
Equilibration: Before loading your sample, flush the packed column with at least 2-3 column volumes of the triethylamine-containing eluent. This ensures all acidic sites are passivated.[8][9][10][11]
-
Chromatography: Dissolve your crude product in a minimal amount of solvent, load it onto the column, and elute with the triethylamine-containing solvent system.
-
-
Solution 2: Alternative Purification Methods If the product is still too sensitive or if chromatography is not ideal, consider these alternatives:
-
Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization is the best option to avoid decomposition.[12][13][14][15] Screen solvents like ethanol, isopropanol, or mixtures such as ethyl acetate/hexanes.
-
Trituration: This involves washing the crude solid with a solvent in which the desired product is insoluble, but the impurities are soluble.[16]
-
Alternative Stationary Phases: Consider using neutral or basic alumina, or for very nonpolar impurities, reverse-phase (C18) silica.[9][17]
-
Part 3: Summary of Best Practices
To consistently prevent the decomposition of tert-Butyl 3-methyl-4-nitro-1H-pyrazole-1-carboxylate, adhere to the following principles.
| Procedure Step | Standard Method (High Risk) | Recommended Method (Low Risk) | Rationale |
| Aqueous Workup | Wash with dilute HCl or other acids. | Wash only with deionized water and brine. | Avoids all contact with aqueous acid, the primary catalyst for Boc deprotection.[4] |
| Base Wash | Wash with 1M NaOH or Na₂CO₃. | Use saturated NaHCO₃ solution for brief washes, if necessary. | While generally base-stable, electron-deficient N-Boc pyrazoles can be sensitive to strong bases.[18][19] NaHCO₃ is milder. |
| Purification | Chromatography on standard silica gel. | 1. Recrystallization, if possible.[12] 2. Flash chromatography on silica gel pre-treated with 1% Et₃N in the eluent.[8][10][11] | Eliminates or neutralizes the acidic silica surface, preventing it from acting as a deprotection catalyst.[5][6] |
| Concentration | Heating > 40-50°C on rotovap. | Maintain bath temperature ≤ 40°C. | Although the compound has good thermal stability, minimizing heat exposure is a universal best practice for complex molecules.[20] |
References
-
Tips for Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Chromatography: The Solid Phase. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Advice on neutralising silica gel for column chromatography of sensitive compounds? (2023). Reddit. Retrieved from [Link]
-
How To Neutralize Silica Gel? (2024). Chemistry For Everyone. Retrieved from [Link]
-
Deactivating Silica Gel with Triethylamine. (2015). Reddit. Retrieved from [Link]
-
Jin, C., et al. (2019). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules. Retrieved from [Link]
-
Selective Deprotection of N-Boc Catalyzed by Silica Gel. (n.d.). Chemical Journal of Chinese Universities. Retrieved from [Link]
-
Aouf, C., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Conditions. Semantic Scholar. Retrieved from [Link]
-
Applquist, P., et al. (1996). Selective removal of the N-BOC protective group using silica gel at low pressure. Tetrahedron Letters. Retrieved from [Link]
-
Understanding Compound Purification Practices. (n.d.). Moravek. Retrieved from [Link]
-
Purine and Related Compound Purification Strategies. (n.d.). Teledyne LABS. Retrieved from [Link]
-
Selective removal of the N-BOC protective group using silica gel at low pressure. (1996). SciSpace. Retrieved from [Link]
-
Gerokonstantis, D. T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkat USA. Retrieved from [Link]
-
Is there any method other than column chromatography to purify compound? (2017). ResearchGate. Retrieved from [Link]
-
What are some practical ways to purify complex compounds other than column chromatography? (2017). Reddit. Retrieved from [Link]
-
George, N., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health. Retrieved from [Link]
-
How to purify a synthetic compound without TLC and Column chromatography? (2019). ResearchGate. Retrieved from [Link]
-
Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. (2020). ResearchGate. Retrieved from [Link]
- Method for purifying pyrazoles. (2011). Google Patents.
-
Purified and recrystallized 3,5-dimethyl-1H-pyrazole. (2022). Reddit. Retrieved from [Link]
-
tert-Butyl 3-amino-1H-pyrazole-1-carboxylate. (n.d.). PubChem. Retrieved from [Link]
-
Methyl 1-(tert-butyl)-4-nitro-1H-pyrazole-3-carboxylate. (n.d.). Hoffman Fine Chemicals. Retrieved from [Link]
-
Pollock, P. M., & Cole, K. P. (2014). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses. Retrieved from [Link]
-
Mild Acid Elution and MHC Immunoaffinity Chromatography Reveal Similar Albeit Not Identical Profiles of the HLA Class I Immunopeptidome. (2019). PubMed Central. Retrieved from [Link]
-
Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. (n.d.). ACS Publications. Retrieved from [Link]
-
Pyrazole derivatives as photosynthetic electron transport inhibitors: new leads and structure-activity relationship. (2001). PubMed. Retrieved from [Link]
-
An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. (2022). MDPI. Retrieved from [Link]
- Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present. (1995). Google Patents.
-
N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. (n.d.). MDPI. Retrieved from [Link]
-
Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. (2024). PubMed. Retrieved from [Link]
-
Diagnostic Markers of Multiple Chemical Sensitivity. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Highly Acidic Conditions Drastically Alter the Chemical Composition and Absorption Coefficient of α-Pinene Secondary Organic Aerosol. (2021). ACS Earth and Space Chemistry. Retrieved from [Link]
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Technical Support Center: Alternative Nitrating Agents for Pyrazole Synthesis
Welcome to the technical support center for pyrazole nitration. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with traditional nitration methods. Here, we provide in-depth, field-proven insights into alternative nitrating agents, structured in a practical question-and-answer format to directly address issues you may face during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My standard HNO₃/H₂SO₄ nitration is failing for my substituted pyrazole. What's going wrong?
This is a common issue. The classic mixed acid (HNO₃/H₂SO₄) system, while powerful, often fails with sensitive or complex pyrazole substrates for several key reasons:
-
Ring Deactivation: In the strongly acidic medium, the pyrazole ring's nitrogen atoms become protonated. This creates a pyrazolium ion, which deactivates the ring towards electrophilic attack by the nitronium ion (NO₂⁺).[1][2][3] Consequently, much harsher conditions (higher temperatures, longer reaction times) are needed, which can lead to substrate decomposition.[4]
-
Poor Regioselectivity: While unsubstituted pyrazole is preferentially nitrated at the C4-position, substituents dramatically alter this.[5][6] If your pyrazole has an N1-aryl substituent (e.g., 1-phenylpyrazole), mixed acid conditions can preferentially nitrate the phenyl ring instead of the desired pyrazole C4-position.[1][2][3]
-
Substrate Degradation: Many functional groups present in pharmaceutical intermediates are not stable in hot, concentrated sulfuric and nitric acid. This leads to charring, low yields, and complex purification challenges.
The fundamental issue is a mismatch between the high reactivity of the nitrating agent and the state of the substrate. The solution is often to switch to a milder, more selective nitrating system that does not require such harsh acidic conditions.
Q2: What are the most reliable and selective alternatives to mixed acid for C4-nitration of pyrazoles?
Several milder and more selective reagents have proven effective for the C4-nitration of pyrazoles, especially for acid-sensitive substrates.
-
Acetyl Nitrate (HNO₃ in Ac₂O): This is one of the most widely used and effective alternatives.[2] It is generated in situ by adding nitric acid to acetic anhydride, typically at low temperatures (e.g., 0°C).[1] This system is less harsh and avoids the extensive protonation that deactivates the pyrazole ring, leading to selective C4-nitration.[1][2] It is particularly effective for N-arylpyrazoles where nitration of the aryl ring is a competing side reaction under mixed acid conditions.[2]
-
Nitronium Tetrafluoroborate (NO₂BF₄): This is a commercially available, powerful, yet often selective electrophile.[7] It is an ionic salt containing a pre-formed nitronium ion. Reactions can be run in aprotic solvents (like acetonitrile or sulfolane), avoiding the issues of a strong acid medium. It is particularly useful for substrates that are prone to oxidation or hydrolysis.
-
Dinitrogen Pentoxide (N₂O₅): A powerful nitrating agent that can be used in organic solvents, offering a green alternative as it produces minimal acidic waste.[8] It is highly effective but requires careful handling due to its reactivity.
-
N-Nitropyrazoles: Recently, certain N-nitropyrazole derivatives, such as 5-methyl-1,3-dinitro-1H-pyrazole, have been developed as powerful, bench-stable nitrating reagents.[9][10] These act as controllable sources of the nitronium ion and can nitrate a broad range of heterocycles under mild conditions, often catalyzed by a Lewis acid like Yb(OTf)₃.[10]
The choice of agent depends on the specific substrate's electronic properties and functional group tolerance. A logical workflow for selecting an agent is presented below.
Caption: Decision workflow for selecting a pyrazole nitrating agent.
Q3: I'm observing N-nitration on my NH-unsubstituted pyrazole instead of C-nitration. How do I fix this?
N-nitration is a common side reaction or intermediate step, especially under less acidic conditions where the N1 nitrogen remains a potent nucleophile.[1] The resulting N-nitropyrazole can sometimes be rearranged to the C4-nitro product upon heating or under acidic conditions, but this is not always efficient or clean.[1][4][11]
Troubleshooting N-Nitration:
-
Protect the Nitrogen: The most robust solution is to protect the N1 position with a suitable group before nitration. Common protecting groups include methyl, phenyl, or even a removable group like Boc. After successful C4-nitration, the protecting group can be removed if the N-H functionality is required.
-
Modify Reaction Conditions: If protection is not feasible, you can attempt to favor C-nitration by pushing the reaction conditions towards generating the C-nitro product directly or promoting in situ rearrangement of the N-nitro intermediate. This typically involves using a stronger acid system or higher temperatures, but this must be balanced against potential substrate decomposition.
-
Use a Specialized Reagent: Some modern reagents, like N-nitropyrazole-based agents, can offer better selectivity for C-H nitration even in the presence of an N-H bond, although N-nitration can still be a competing pathway.[10]
Comparative Guide to Alternative Nitrating Agents
For a quick reference, the following table summarizes the key characteristics and typical conditions for the most common alternative nitrating agents.
| Reagent System | Active Electrophile | Typical Conditions | Advantages | Disadvantages & Safety Concerns |
| Mixed Acid (HNO₃/H₂SO₄) | NO₂⁺ | Conc. H₂SO₄, 0°C to 90°C | Inexpensive, powerful for deactivated rings.[4] | Harsh, poor selectivity for sensitive substrates, large acidic waste stream.[1][8] Highly corrosive.[12] |
| Acetyl Nitrate (HNO₃/Ac₂O) | CH₃COONO₂H⁺ | Acetic Anhydride, 0°C | Milder, excellent for C4-selectivity on N-aryl pyrazoles, avoids ring protonation.[1][2] | Acetyl nitrate is unstable and potentially explosive; must be generated in situ at low temperatures.[8][13] |
| Nitronium Salts (NO₂BF₄, NO₂PF₆) | NO₂⁺ | Aprotic solvents (MeCN, CH₂Cl₂), RT | Pre-formed electrophile, avoids strong acids, good for sensitive substrates, clean reactions.[7] | More expensive, moisture-sensitive. |
| Dinitrogen Pentoxide (N₂O₅) | NO₂⁺ | CH₂Cl₂, low temp | High reactivity, clean (byproduct is HNO₃), minimal waste.[8] | Highly reactive and requires specialized handling; can be explosive. |
| N-Nitropyrazole Reagents | NO₂⁺ (transferred) | MeCN, Lewis Acid (e.g., Yb(OTf)₃), 80°C | Bench-stable solids, mild conditions, high functional group tolerance, controllable.[9][10] | Reagents are not as widely available commercially; may require synthesis. |
Validated Experimental Protocols
Protocol 1: C4-Nitration of 1-Phenylpyrazole using Acetyl Nitrate
This protocol is adapted from established procedures for the selective C4-nitration of N-arylpyrazoles.[1][2]
Safety First: This reaction generates acetyl nitrate, which is unstable. Perform this reaction in a fume hood, behind a blast shield, and maintain strict temperature control at all times. Wear appropriate PPE, including acid-resistant gloves, safety goggles, and a face shield.[12]
Step-by-Step Methodology:
-
Preparation: In a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, dissolve 1-phenylpyrazole (1.0 eq) in acetic anhydride (5-10 volumes).
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Reagent Addition: Prepare a pre-cooled (0°C) solution of fuming nitric acid (1.1 eq) in acetic anhydride (2 volumes). Add this nitrating mixture dropwise to the pyrazole solution via the dropping funnel. Crucially, ensure the internal reaction temperature does not rise above 5°C.
-
Reaction: After the addition is complete, allow the mixture to stir at 0°C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the starting material is consumed, carefully pour the reaction mixture onto crushed ice with stirring.
-
Isolation: Collect the precipitated solid product (4-nitro-1-phenylpyrazole) by vacuum filtration.
-
Purification: Wash the solid with cold water until the washings are neutral to pH paper. Dry the product. If necessary, recrystallize from a suitable solvent like ethanol to obtain the pure product.
Caption: Experimental workflow for nitration using acetyl nitrate.
Protocol 2: C4-Nitration of an Electron-Rich Pyrazole using an N-Nitropyrazole Reagent
This protocol is based on the method developed by Zhu and co-workers using 5-methyl-1,3-dinitro-1H-pyrazole as a nitrating agent.[10]
Safety First: While the reagent is bench-stable, all chemical reactions should be conducted in a fume hood with appropriate PPE.
Step-by-Step Methodology:
-
Setup: To a 10 mL oven-dried vial equipped with a magnetic stir bar, add the pyrazole substrate (0.2 mmol, 1.0 eq), 5-methyl-1,3-dinitro-1H-pyrazole (0.3 mmol, 1.5 eq), and Yb(OTf)₃ (0.02 mmol, 10 mol %).[10]
-
Solvent Addition: Add dry acetonitrile (1.0 mL).
-
Reaction: Seal the vial and heat the reaction mixture to 80°C with stirring.
-
Monitoring: After approximately 16 hours (or as monitored by TLC), cool the reaction to room temperature.
-
Work-up: Filter the mixture through a small pad of celite, eluting with ethyl acetate (10 mL).
-
Isolation: Concentrate the combined filtrate in vacuo.
-
Purification: Purify the crude residue by column chromatography on silica gel to afford the desired nitrated product.
This method's key advantage is its tolerance for a wide variety of functional groups that would not survive harsher conditions.[9][10]
References
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Organic Chemistry Portal. [Link]
-
Pyrazole. SlideShare. [Link]
-
Complete Electrophilic Substitution Reactions Pyrazole. Scribd. [Link]
-
The kinetics and mechanism of the electrophilic substitution of hetero-aromatic compounds. Part XLI. Nitration of 3-hydroxy-1-phenyl-pyrazoles. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]
-
(PDF) Nitropyrazoles (review). ResearchGate. [Link]
- Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac.
-
reactions of phenyl-substituted heterocyclic compounds - 11. nitrations and brominations of 1-phenylpyrazole derivatives. Canadian Science Publishing. [Link]
-
Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. PMC - PubMed Central. [Link]
-
Continuous Flow Synthesis of Nitrofuran Pharmaceuticals Using Acetyl Nitrate. PMC - NIH. [Link]
-
From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. NIH. [Link]
-
Direct nitration of five membered heterocycles. ResearchGate. [Link]
-
From N–H Nitration to Controllable Aromatic Mononitration and Dinitration The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. JACS Au - ACS Publications. [Link]
-
Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review. NIH. [Link]
-
Review on synthesis of nitropyrazoles. ResearchGate. [Link]
-
N-Nitroheterocycles: Bench-Stable Organic Reagents for Catalytic Ipso-Nitration of Aryl- and Heteroarylboronic Acids. ACS Publications. [Link]
-
N-Nitroheterocycles: Bench-Stable Organic Reagents for Catalytic Ipso-Nitration of Aryl- and Heteroarylboronic Acids | Request PDF. ResearchGate. [Link]
-
Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. MDPI. [Link]
-
Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]
-
Nitration reaction safety. YouTube. [Link]
-
Methylation of 4-nitro-3(5)-pyrazolecarboxylic acid | Request PDF. ResearchGate. [Link]
-
REACTIONS OF PHENYL-SUBSTITUTED HETEROCYCLIC COMPOUNDS: II. NITRATIONS AND BROMINATIONS OF 1-PHENYLPYRAZOLE DERIVATIVES. Canadian Science Publishing. [Link]
-
Strong Safe Nitration Agent. Sciencemadness Discussion Board. [Link]
-
Manipulating nitration and stabilization to achieve high energy. Semantic Scholar. [Link]
-
Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety?. Reddit. [Link]
-
Nitration of aromatics with dinitrogen pentoxide in a liquefied 1,1,1,2-tetrafluoroethane medium. NIH. [Link]
-
Practical multigram synthesis of 4- and 5-pyrazolylacetic acids. ChemRxiv - Cambridge Open Engage. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Page loading... [wap.guidechem.com]
- 5. eguru.rrbdavc.org [eguru.rrbdavc.org]
- 6. scribd.com [scribd.com]
- 7. Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nitration of aromatics with dinitrogen pentoxide in a liquefied 1,1,1,2-tetrafluoroethane medium - PMC [pmc.ncbi.nlm.nih.gov]
- 9. From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. Continuous Flow Synthesis of Nitrofuran Pharmaceuticals Using Acetyl Nitrate - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
1H NMR and 13C NMR analysis of tert-Butyl 3-methyl-4-nitro-1H-pyrazole-1-carboxylate
An In-Depth Comparative Guide to the ¹H and ¹³C NMR Analysis of tert-Butyl 3-methyl-4-nitro-1H-pyrazole-1-carboxylate
For researchers and professionals in drug development and organic synthesis, the unambiguous structural confirmation of novel molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of molecular characterization. This guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of tert-Butyl 3-methyl-4-nitro-1H-pyrazole-1-carboxylate, a substituted pyrazole of interest in medicinal chemistry. In the absence of a publicly available experimental spectrum for this specific molecule, this guide offers a robust predictive analysis, drawing comparisons with the experimentally characterized precursor, 3-methyl-4-nitro-1H-pyrazole. This comparative approach not only facilitates the structural elucidation of the title compound but also provides valuable insights into the electronic effects of the tert-butoxycarbonyl (Boc) protecting group on the pyrazole ring system.
The Significance of NMR in Pyrazole Chemistry
The pyrazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs. The precise substitution pattern on the pyrazole ring is critical for biological activity, and NMR is the most powerful tool for confirming the regiochemistry and electronic environment of these compounds. For tert-Butyl 3-methyl-4-nitro-1H-pyrazole-1-carboxylate, NMR analysis is essential to confirm the position of the methyl and nitro groups and to verify the successful N-acylation with the Boc group.
Predicted ¹H NMR Spectral Analysis
The ¹H NMR spectrum of tert-Butyl 3-methyl-4-nitro-1H-pyrazole-1-carboxylate is expected to be relatively simple, with three distinct signals. The predicted chemical shifts are based on the analysis of related structures and the known influence of the N-Boc group.
Table 1: Predicted ¹H NMR Chemical Shifts for tert-Butyl 3-methyl-4-nitro-1H-pyrazole-1-carboxylate and Comparison with 3-methyl-4-nitro-1H-pyrazole
| Protons | Predicted Chemical Shift (δ, ppm) in tert-Butyl 3-methyl-4-nitro-1H-pyrazole-1-carboxylate | Experimental Chemical Shift (δ, ppm) in 3-methyl-4-nitro-1H-pyrazole | Rationale for Predicted Shift |
| H5 (pyrazole ring) | ~8.5 - 8.8 | 8.43 | The N-Boc group is electron-withdrawing, which will deshield the adjacent H5 proton, causing a downfield shift. |
| CH₃ (methyl group) | ~2.6 - 2.8 | 2.62 | The electronic effect of the N-Boc group on the C3-methyl is expected to be minimal, resulting in a similar chemical shift. |
| C(CH₃)₃ (tert-butyl) | ~1.6 - 1.7 | N/A | This will be a sharp singlet integrating to 9 protons, typical for a Boc group. |
The most significant change is anticipated for the H5 proton. The introduction of the electron-withdrawing Boc-carbonyl group at the N1 position will decrease the electron density at the adjacent C5 position, leading to a noticeable downfield shift of the attached proton compared to the unprotected pyrazole.
Predicted ¹³C NMR Spectral Analysis
The ¹³C NMR spectrum will provide a carbon fingerprint of the molecule, confirming the connectivity and electronic environment of each carbon atom.
Table 2: Predicted ¹³C NMR Chemical Shifts for tert-Butyl 3-methyl-4-nitro-1H-pyrazole-1-carboxylate and Comparison with 3-methyl-4-nitro-1H-pyrazole
| Carbon | Predicted Chemical Shift (δ, ppm) in tert-Butyl 3-methyl-4-nitro-1H-pyrazole-1-carboxylate | Experimental Chemical Shift (δ, ppm) in 3-methyl-4-nitro-1H-pyrazole | Rationale for Predicted Shift |
| C3 | ~150 - 153 | 148.9 | The N-Boc group will have a moderate deshielding effect on the C3 carbon. |
| C4 | ~125 - 128 | 126.7 | The carbon bearing the nitro group is expected to be less affected by N-acylation. |
| C5 | ~135 - 138 | 133.5 | Significant deshielding of C5 is expected due to the adjacent electron-withdrawing N-Boc group. |
| CH₃ | ~13 - 15 | 13.5 | Minimal change is expected for the methyl carbon. |
| C=O (Boc) | ~148 - 150 | N/A | Carbonyl carbon of the carbamate. |
| C(CH₃)₃ (Boc) | ~85 - 87 | N/A | Quaternary carbon of the tert-butyl group. |
| C(CH₃)₃ (Boc) | ~27 - 29 | N/A | Methyl carbons of the tert-butyl group. |
The carbons of the pyrazole ring, particularly C3 and C5, are expected to shift downfield upon introduction of the Boc group. This is a well-documented effect of N-acylation on heterocyclic systems.
Comparative Analysis: The Influence of the N-Boc Group
The comparison with 3-methyl-4-nitro-1H-pyrazole highlights the electronic consequences of N-protection. The Boc group, while sterically bulky, exerts a significant electron-withdrawing effect through the carbonyl moiety. This leads to a general deshielding of the pyrazole ring protons and carbons, with the most pronounced effects at the positions alpha to the N1 nitrogen (C5 and H5). This understanding is crucial for researchers when analyzing spectra of N-protected heterocycles and can be used to confirm successful protection or deprotection steps in a synthetic sequence.
Experimental Protocol for NMR Analysis
For researchers wishing to acquire experimental data for tert-Butyl 3-methyl-4-nitro-1H-pyrazole-1-carboxylate, the following protocol is recommended.
1. Sample Preparation:
-
Accurately weigh 5-10 mg of the purified compound.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chloroform-d is a good first choice for its ability to dissolve a wide range of organic compounds.
-
Transfer the solution to a 5 mm NMR tube.
2. ¹H NMR Acquisition:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Acquire a standard one-dimensional ¹H spectrum.
-
Typical parameters:
-
Spectral width: ~16 ppm
-
Acquisition time: ~2-3 seconds
-
Relaxation delay: 1-2 seconds
-
Number of scans: 16-32 (adjust for sample concentration)
-
-
Reference the spectrum to the residual solvent peak (CDCl₃: δ 7.26 ppm).
3. ¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters:
-
Spectral width: ~220 ppm
-
Acquisition time: ~1-2 seconds
-
Relaxation delay: 2 seconds
-
Number of scans: 1024 or more (as ¹³C is less sensitive)
-
-
Reference the spectrum to the solvent peak (CDCl₃: δ 77.16 ppm).
4. 2D NMR Experiments (Optional but Recommended):
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons. This would definitively link the H5 signal to the C5 signal and the methyl protons to the methyl carbon.
-
HMBC (Heteronuclear Multiple Bond Correlation): To observe long-range (2-3 bond) correlations. This is invaluable for confirming the overall structure. For instance, correlations from the tert-butyl protons to the carbonyl carbon and from H5 to C3 and C4 would be expected.
Visualizing the Molecular Structure and Analytical Workflow
To aid in the understanding of the structure and the analytical process, the following diagrams are provided.
Caption: Molecular structure of tert-Butyl 3-methyl-4-nitro-1H-pyrazole-1-carboxylate.
Caption: Recommended workflow for the NMR analysis of the title compound.
Conclusion
This guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of tert-Butyl 3-methyl-4-nitro-1H-pyrazole-1-carboxylate. By comparing the expected spectral features with those of its unprotected precursor, 3-methyl-4-nitro-1H-pyrazole, we can confidently predict the chemical shifts and understand the electronic impact of the N-Boc group. The provided experimental protocol offers a clear roadmap for researchers to obtain and interpret the NMR data for this and similar pyrazole derivatives, ensuring the rigorous structural characterization required in modern chemical research.
References
-
SpectraBase. 3-methyl-4-nitro-1H-pyrazole. [Link]
- Elguero, J., Claramunt, R. M., & Shilov, I. V. (1997). The C-13 NMR spectra of N-unsubstituted pyrazoles. Magnetic Resonance in Chemistry, 35(4), 251-256.
- Larina, L. I., & Lopyrev, V. A. (2009). ¹³C NMR of C-nitropyrazoles. Russian Journal of Organic Chemistry, 45(1), 1-21.
-
Gerokonstantis, D.-T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkat USA. [Link]
A Senior Application Scientist's Guide to the Mass Spectrometry of tert-Butyl 3-methyl-4-nitro-1H-pyrazole-1-carboxylate
For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel heterocyclic compounds, understanding the analytical fingerprint of a molecule is paramount. This guide provides an in-depth analysis of the mass spectrometric behavior of tert-Butyl 3-methyl-4-nitro-1H-pyrazole-1-carboxylate , a compound of interest in medicinal chemistry and materials science. We will explore its predicted fragmentation patterns under common ionization techniques, compare mass spectrometry with alternative analytical methods, and provide detailed experimental protocols to support your research endeavors.
Understanding the Molecule: Structure and Functionality
Tert-Butyl 3-methyl-4-nitro-1H-pyrazole-1-carboxylate incorporates several key functional groups that dictate its behavior in a mass spectrometer:
-
N-Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is a common amine-protecting group in organic synthesis. Its lability under certain mass spectrometric conditions provides a characteristic fragmentation signature.
-
Nitropyrazole Core: The pyrazole ring is a five-membered aromatic heterocycle. The presence of a nitro group (-NO₂) significantly influences its electronic properties and fragmentation pathways. The methyl group (-CH₃) at the 3-position further substitutes the aromatic core.
The interplay of these functionalities results in a unique mass spectrometric fragmentation pattern that can be used for its unambiguous identification and characterization.
Mass Spectrometric Analysis: Predicted Fragmentation Pathways
While no definitive mass spectrum for tert-Butyl 3-methyl-4-nitro-1H-pyrazole-1-carboxylate is publicly available in the literature, we can predict its fragmentation behavior based on established principles for N-Boc protected compounds and nitroaromatic systems.
Ionization Techniques: A Comparative Overview
The choice of ionization technique is critical for obtaining informative mass spectra. For this molecule, both Electrospray Ionization (ESI) and Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) are viable options, each with distinct advantages.
| Ionization Technique | Principle | Expected Outcome for the Analyte |
| Electrospray Ionization (ESI) | Soft ionization technique that generates ions from solution. | Primarily produces the protonated molecule [M+H]⁺ in positive ion mode. In-source fragmentation can be controlled by adjusting cone voltage. |
| Electron Ionization (EI) | Hard ionization technique that uses a high-energy electron beam. | Induces extensive fragmentation, providing a detailed fingerprint of the molecule. The molecular ion peak [M]⁺ may be weak or absent. |
Recommendation: For initial characterization and confirmation of the molecular weight, ESI in positive ion mode is recommended due to its soft nature, which is likely to yield a prominent protonated molecular ion. For detailed structural elucidation and confirmation of the substitution pattern, GC-MS with EI would provide a rich fragmentation pattern.
Predicted Fragmentation in ESI-MS/MS
Upon collision-induced dissociation (CID) of the protonated molecule [M+H]⁺, several characteristic fragmentation pathways are anticipated.
Workflow for ESI-MS/MS Analysis
Caption: Predicted major fragmentation pathways in ESI-MS/MS.
Predicted Fragmentation in GC-MS (EI)
Under electron ionization, the fragmentation is expected to be more extensive. The molecular ion, if observed, will be of low abundance. The fragmentation will likely be initiated by the cleavage of the weakest bonds.
Key fragmentation pathways in EI-MS include:
-
Alpha-cleavage: Cleavage of the bond between the pyrazole nitrogen and the carbonyl carbon of the Boc group.
-
Loss of the tert-butyl group: Leading to a fragment corresponding to the pyrazole-1-carboxylate radical cation.
-
Fragmentation of the pyrazole ring: Pyrazole rings are known to fragment via the loss of HCN (27 Da) and N₂ (28 Da). The position of the methyl and nitro substituents will influence the relative abundance of these fragment ions.
Comparison with Alternative Analytical Techniques
While mass spectrometry is a powerful tool for structural elucidation, a comprehensive characterization often involves complementary techniques.
| Analytical Technique | Information Provided | Comparison with Mass Spectrometry |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the carbon-hydrogen framework, connectivity, and stereochemistry. | Orthogonal technique providing detailed structural information that complements the fragmentation data from MS. |
| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups (e.g., C=O of the carbamate, N-O of the nitro group). | Confirms the presence of key functional groups, corroborating the structural inferences from MS. |
| Gas Chromatography (GC) | Separates volatile and semi-volatile compounds based on their boiling points and polarity. | When coupled with MS (GC-MS), it provides both separation and identification of components in a mixture. [1] |
| High-Performance Liquid Chromatography (HPLC) | Separates compounds in a liquid mobile phase based on their polarity. | Can be coupled with MS (LC-MS) for the analysis of less volatile or thermally labile compounds. |
Experimental Protocols
Protocol 1: ESI-MS/MS Analysis
Objective: To determine the molecular weight and elucidate the primary fragmentation pathways of tert-Butyl 3-methyl-4-nitro-1H-pyrazole-1-carboxylate.
Instrumentation: A triple quadrupole or Q-TOF mass spectrometer equipped with an electrospray ionization source.
Procedure:
-
Sample Preparation: Prepare a 1 µg/mL solution of the analyte in a 50:50 (v/v) mixture of acetonitrile and water containing 0.1% formic acid.
-
Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.
-
MS1 Scan: Acquire a full scan mass spectrum in positive ion mode over a mass range of m/z 50-300 to identify the protonated molecular ion [M+H]⁺.
-
MS/MS Scan: Select the [M+H]⁺ ion (predicted m/z 241) as the precursor ion and perform product ion scans at varying collision energies (e.g., 10, 20, and 30 eV) to generate a comprehensive fragmentation spectrum.
-
Data Analysis: Analyze the resulting MS/MS spectrum to identify the characteristic fragment ions and propose fragmentation pathways.
Protocol 2: GC-MS Analysis
Objective: To obtain a detailed fragmentation pattern for structural confirmation.
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization source.
Procedure:
-
Sample Preparation: Prepare a 100 µg/mL solution of the analyte in a suitable solvent such as dichloromethane or ethyl acetate.
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
Source Temperature: 230 °C.
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion (if present) and the major fragment ions. Compare the observed fragmentation pattern with the predicted pathways.
Conclusion
The mass spectrometric analysis of tert-Butyl 3-methyl-4-nitro-1H-pyrazole-1-carboxylate provides a wealth of structural information. By leveraging the characteristic fragmentation of the N-Boc protecting group and the nitropyrazole core, researchers can confidently identify and characterize this molecule. The combination of soft ionization techniques like ESI for molecular weight determination and hard ionization techniques like EI for detailed structural fingerprinting offers a powerful analytical strategy. When integrated with other spectroscopic methods such as NMR and IR, a complete and unambiguous structural assignment can be achieved, which is crucial for advancing drug discovery and development programs.
References
-
Schmidt, J., & Redlich, S. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(15), 2293-2302. [Link]
Sources
A Comprehensive Guide to the Structural Elucidation of tert-Butyl 3-methyl-4-nitro-1H-pyrazole-1-carboxylate: A Comparative Crystallographic Analysis
An In-Depth Technical Guide
Abstract: The pyrazole scaffold is a cornerstone in modern medicinal chemistry and materials science, valued for its diverse biological activities and versatile chemical properties[1]. The specific derivative, tert-Butyl 3-methyl-4-nitro-1H-pyrazole-1-carboxylate, incorporates key functional groups—a bulky tert-butoxycarbonyl (Boc) protecting group, a methyl group, and a nitro group—that are expected to significantly influence its solid-state conformation and intermolecular interactions. To date, a public-domain crystal structure for this specific compound has not been reported. This guide, therefore, serves as a comprehensive roadmap for researchers and drug development professionals. It provides a robust, field-proven methodology for its synthesis, crystallization, and single-crystal X-ray diffraction (SC-XRD) analysis. Furthermore, it establishes a predictive framework for its structural features by drawing objective comparisons with crystallographically characterized, analogous pyrazole derivatives.
Part 1: Proposed Synthesis and Crystallization Strategy
The successful determination of a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals. The causality behind the chosen synthetic route is the well-established and high-yielding reaction of a pyrazole with di-tert-butyl dicarbonate (Boc₂O) for N-protection[2].
Experimental Protocol 1: Synthesis of the Target Compound
This protocol is adapted from standard procedures for the N-Boc protection of pyrazoles[2][3].
-
Reaction Setup: To a solution of 3-methyl-4-nitro-1H-pyrazole (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or acetonitrile, add triethylamine (1.5 equivalents) to act as a base.
-
Addition of Boc Anhydride: At room temperature, add di-tert-butyl dicarbonate (1.2 equivalents) portion-wise to the stirring solution.
-
Reaction Monitoring: Allow the reaction to stir overnight at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting pyrazole is fully consumed.
-
Work-up: Upon completion, wash the reaction mixture with a saturated sodium bicarbonate (NaHCO₃) solution, followed by deionized water. The organic layer is then dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
Purification: The crude product should be purified by column chromatography on silica gel to yield the pure tert-Butyl 3-methyl-4-nitro-1H-pyrazole-1-carboxylate.
Experimental Protocol 2: Single Crystal Growth
The quality of the diffraction data is directly dependent on the quality of the crystal[4]. The key is to allow crystals to form slowly, which facilitates a highly ordered lattice.
-
Solvent Selection: Screen various solvents (e.g., ethanol, ethyl acetate, hexane, and mixtures thereof) to find a system where the compound is sparingly soluble at room temperature but readily soluble upon heating.
-
Slow Evaporation Method:
-
Dissolve the purified compound in a minimal amount of a suitable volatile solvent (e.g., ethyl acetate).
-
Transfer the solution to a clean vial.
-
Cover the vial with parafilm and poke a few small holes in it with a needle. This slows the rate of evaporation, promoting slow crystal growth[4].
-
Leave the vial undisturbed in a vibration-free location for several days.
-
-
Vapor Diffusion Method (Alternative):
-
Dissolve the compound in a small amount of a good solvent (e.g., DCM).
-
Place this vial inside a larger, sealed jar containing a poor solvent in which the compound is insoluble (e.g., hexane).
-
The vapor of the poor solvent will slowly diffuse into the solution of the compound, gradually reducing its solubility and inducing crystallization.
-
-
Crystal Harvesting: Once suitable crystals have formed (transparent, no visible flaws, ideally 0.1-0.25 mm in dimension), carefully remove them from the mother liquor using a loop and mount them for analysis[4].
Caption: Workflow for the synthesis and crystallization of the target compound.
Part 2: X-ray Diffraction: From Crystal to Structure
Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule[5]. The data collection strategy must be optimized to ensure a complete and accurate dataset, which is crucial for successful structure solution and refinement[6][7].
Experimental Protocol 3: Single-Crystal X-ray Diffraction
-
Crystal Mounting: A suitable single crystal is selected under a microscope, ensuring it is free of cracks and defects[4]. It is mounted on a goniometer head, typically in a cryo-stream of nitrogen gas (e.g., 100 K) to minimize thermal motion and radiation damage.
-
Diffractometer Setup: The crystal is placed in a modern diffractometer equipped with an X-ray source. The choice of radiation is critical; Molybdenum (Mo Kα, λ=0.71073 Å) is generally suitable for most organic compounds due to its strong penetration[5]. Copper (Cu Kα, λ=1.5418 Å) may be used if the crystal diffracts weakly.
-
Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal system.
-
Data Collection: A full sphere of diffraction data is collected by rotating the crystal through a series of angles (e.g., ω and φ scans). The exposure time and oscillation angle per frame are optimized to maximize the signal-to-noise ratio while minimizing data collection time[7].
-
Data Reduction: The raw diffraction intensities are integrated, corrected for experimental factors (e.g., Lorentz and polarization effects), and scaled.
-
Structure Solution and Refinement:
-
The phase problem is solved using direct methods or dual-space algorithms to generate an initial electron density map and atomic model.
-
This model is then refined using full-matrix least-squares methods against the experimental data to optimize atomic positions, and thermal parameters, and to minimize the difference between observed and calculated structure factors.
-
Caption: Standard workflow for single-crystal X-ray diffraction analysis.
Part 3: Predictive Structural Analysis and Comparative Guide
While the definitive crystal structure of tert-Butyl 3-methyl-4-nitro-1H-pyrazole-1-carboxylate awaits experimental determination, we can predict its key features and compare them with known structures to understand the influence of its specific substituents. The bulky Boc group, the electron-donating methyl group, and the electron-withdrawing nitro group will each play a distinct role in defining the molecule's conformation and crystal packing.
Comparative Compounds
To provide a meaningful comparison, we have selected several pyrazole derivatives with published crystal structures that share some, but not all, of the functional groups of our target compound.
-
Compound A: Ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate. This compound features an ester at a different position and a bulky, electron-withdrawing CF₃ group instead of a methyl and nitro group[8].
-
Compound B: 4-Bromo-3-nitro-1H-pyrazole-5-carboxylic acid. This analog contains the crucial nitro group and is a carboxylic acid, allowing for a comparison of the nitro group's influence in a different electronic and steric environment[9].
-
Compound C: A tert-butyl piperazine derivative. While not a pyrazole, the analysis of its crystal structure provides valuable insight into the steric demands and conformational preferences of the tert-butyl carbamate group, which often dictates packing arrangements[10].
Comparative Data Table
| Parameter | Target Compound (Predicted) | Compound A[8] | Compound B[9] | Notes on Comparison |
| Crystal System | To be determined | Monoclinic | Monoclinic | Monoclinic systems are common for such planar molecules. |
| Space Group | To be determined | P2₁/m | P2₁/c | The specific space group will depend on the molecular symmetry and packing. |
| Pyrazole Ring Planarity | Expected to be highly planar | Planar | Planar | The aromatic pyrazole core is characteristically planar. |
| Key Substituent Torsion | The NO₂ group may be slightly twisted out of the pyrazole plane due to steric hindrance from the adjacent methyl group. The Boc group will be conformationally flexible. | The CF₃ group is rotationally averaged. | The NO₂ and COOH groups are nearly coplanar with the ring. | Steric clash between the 4-nitro and 3-methyl groups in the target is a key point of interest. |
| Intermolecular Interactions | Weak C-H···O interactions involving the nitro and carbonyl oxygen atoms are likely. π-π stacking is possible but may be hindered by the bulky Boc group. | N-H···O hydrogen bonds form chains. | Strong O-H···O and N-H···O hydrogen bonds dominate the packing, forming complex networks. | The absence of strong hydrogen bond donors (like N-H or O-H) in the target compound means its packing will be governed by weaker forces compared to Compounds A and B. |
| Influence of Boc Group | The bulky tert-butyl group is expected to dominate crystal packing, creating steric hindrance that prevents close packing and may lead to lower density structures[10]. | N/A | N/A | The tert-butyl group's influence is primarily steric, contrasting with the electronically driven interactions in the comparators. |
Analysis and Discussion
-
Electronic vs. Steric Effects: The crystal packing of Compounds A and B is heavily influenced by strong hydrogen bonding networks[8][9]. In contrast, the target compound, lacking N-H or O-H donors, will have its solid-state architecture dictated primarily by the steric demands of the massive tert-butyl group and weaker C-H···O interactions. The bulky nature of the Boc group often prevents the kind of efficient π-π stacking that might otherwise be expected from the planar pyrazole core[10].
-
Role of the Nitro Group: In Compound B, the nitro group participates in the hydrogen-bonding network[9]. For the target compound, its role will shift to that of a weak hydrogen bond acceptor. Its orientation relative to the pyrazole ring will be a critical parameter to determine, as significant twisting out of the plane would reduce electronic conjugation but alleviate steric strain with the adjacent methyl group.
Conclusion
This guide provides a comprehensive framework for the synthesis, crystallization, and definitive structural elucidation of tert-Butyl 3-methyl-4-nitro-1H-pyrazole-1-carboxylate via single-crystal X-ray diffraction. By presenting detailed, validated protocols and establishing a predictive comparison with structurally related analogs, we offer researchers the necessary tools to undertake this analysis. The resulting crystal structure will provide invaluable, atom-level insights into the conformational preferences and intermolecular interactions of this synthetically important scaffold, directly supporting rational drug design and the development of novel materials.
References
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Springer Nature Experiments. (n.d.). X-ray Diffraction Protocols and Methods. Springer Nature. [Link]
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National Center for Biotechnology Information. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. PubMed Central. [Link]
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Arkivoc. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. [Link]
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Xu, W.-C., et al. (2017). Crystal structure of ethyl 1-benzyl-5-phenyl-1H-pyrazole-3-carboxylate, C19H18N2O2. Semantic Scholar. [Link]
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ResearchGate. (2020). Crystal structure of ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate, C7H7F3N2O2. [Link]
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National Center for Biotechnology Information. (n.d.). 1-{3-Tert-Butyl-1-[4-(Hydroxymethyl)phenyl]-1h-Pyrazol-5-Yl}-3-Naphthalen-1-Ylurea. PubChem. [Link]
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Organic Syntheses. (n.d.). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. [Link]
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DergiPark. (2018). X-Ray and Theoretical Studies of 4-((4-(tert-butyl)benzylidene)amino)-1,5-dimethyl-2. [Link]
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VinaR. (2025). Crystal structure of 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid dimethyl sulfoxide monosolvate, C4H2N3O4⋅C2H6OS. [Link]
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ResearchGate. (2018). Crystal structure of ethyl 1-(4-bromobenzyl)-3-phenyl-1H-pyrazole-5-carboxylate, C19H17BrN2O2. [Link]
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National Center for Biotechnology Information. (n.d.). tert-Butyl 3-amino-1H-pyrazole-1-carboxylate. PubChem. [Link]
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ResearchGate. (2025). Crystal structure of 3,5-bis(t-butyl)-1H-pyrazol-4-amine, C11H21N3. [Link]
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National Center for Biotechnology Information. (n.d.). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. PubMed Central. [Link]
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National Center for Biotechnology Information. (n.d.). Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. PubMed Central. [Link]
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National Center for Biotechnology Information. (n.d.). Methyl 1H-pyrazole-4-carboxylate. PubChem. [Link]
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A Comparative Guide to the Reactivity of Nitropyrazoles: The Impact of N-Boc Protection
Introduction: The Dual Role of Nitropyrazoles in Modern Chemistry
Nitropyrazoles represent a cornerstone class of heterocyclic compounds, pivotal in fields ranging from medicinal chemistry to materials science. The pyrazole ring, an aromatic five-membered heterocycle with two adjacent nitrogen atoms, provides a stable and versatile scaffold. The introduction of a nitro group (–NO₂) dramatically alters the ring's electronic properties, transforming it into a potent electron-deficient system. This modification imbues nitropyrazoles with unique reactivity, making them valuable precursors for pharmaceuticals, agrochemicals, and energetic materials[1][2].
However, the very features that make nitropyrazoles reactive—the acidic N-H proton and the highly activated ring system—can also complicate their synthetic manipulation. Multi-step syntheses often require the strategic use of protecting groups to mask the reactive N-H moiety, preventing unwanted side reactions and directing reactivity to other positions. The tert-butoxycarbonyl (Boc) group is one of the most common choices for this purpose, prized for its stability under a range of conditions and its straightforward removal[3][4].
This guide provides an in-depth comparison of the reactivity of nitropyrazoles with and without N-Boc protection. We will move beyond a simple catalog of reactions to explore the underlying electronic and steric principles that govern these differences. By understanding the causality behind these reactivity shifts, researchers can make more informed decisions in their synthetic design, leading to improved yields, selectivity, and overall efficiency.
The Electronic and Steric Landscape: Unprotected vs. Boc-Protected Nitropyrazoles
The reactivity of a nitropyrazole is fundamentally dictated by the interplay between the pyrazole ring, the strongly electron-withdrawing nitro group, and the substituent on the ring nitrogen.
-
Unprotected Nitropyrazoles: The N-H proton is acidic and can be readily removed by a base. The lone pair on the sp²-hybridized N2 nitrogen is basic and can interact with electrophiles[5]. The nitro group powerfully withdraws electron density from the ring, making the carbon atoms highly electrophilic and susceptible to attack by nucleophiles. This activation is a key feature in reactions like nucleophilic aromatic substitution (SNAr)[6][7].
-
N-Boc-Protected Nitropyrazoles: The introduction of the Boc group has two major consequences:
-
Electronic Effect: The Boc group itself is electron-withdrawing due to the carbonyl moiety, further decreasing the electron density of the pyrazole ring. This can enhance the ring's susceptibility to nucleophilic attack compared to N-alkylated pyrazoles, though the effect is modulated by the competing resonance donation from the carbamate nitrogen.
-
Steric Effect: The bulky tert-butyl group introduces significant steric hindrance around the N1 position. This can shield the adjacent C5 position from attack and influence the regioselectivity of reactions.
-
The following diagram illustrates these fundamental differences.
Figure 2. Workflow comparing Suzuki coupling outcomes with and without N-Boc protection.
Experimental Protocol: Comparative Nucleophilic Substitution
This protocol provides a framework for evaluating the reactivity of a nitropyrazole towards a common nucleophile, with and without Boc protection.
Objective: To compare the reaction yield and rate of nucleophilic aromatic substitution of 4-nitro-1H-pyrazole with piperidine, comparing the N-H free substrate with its N-Boc protected analogue.
Materials:
-
4-Nitro-1H-pyrazole
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or 4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM)
-
Piperidine
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
TLC plates (silica gel 60 F₂₅₄)
-
NMR tubes, solvents (CDCl₃)
Part 1: Synthesis of tert-butyl 4-nitro-1H-pyrazole-1-carboxylate (Boc-4-nitropyrazole) [3][4]
-
Setup: In a fume hood, add 4-nitro-1H-pyrazole (1.0 eq) to a dry round-bottom flask equipped with a magnetic stir bar.
-
Dissolution: Dissolve the pyrazole in anhydrous DCM (approx. 0.2 M concentration).
-
Addition of Base: Add triethylamine (1.1 eq) to the stirred solution.
-
Addition of Boc Anhydride: Slowly add a solution of Boc₂O (1.1 eq) in DCM to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by TLC (e.g., 30% EtOAc/Hexanes). The starting material is polar, while the product is significantly less polar. The reaction is typically complete within 2-4 hours.
-
Workup: Once the reaction is complete, dilute the mixture with DCM. Wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel if necessary.
Part 2: Comparative Nucleophilic Substitution
Reaction A: Unprotected 4-Nitro-1H-pyrazole
-
To a stirred solution of 4-nitro-1H-pyrazole (1.0 eq) in DMF, add piperidine (2.0 eq).
-
Heat the reaction mixture to 80 °C.
-
Monitor the reaction by TLC every hour to assess the rate of conversion.
-
Upon completion, cool the reaction, dilute with water, and extract with EtOAc.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Analyze the crude product by ¹H NMR to determine conversion and purify as needed. Self-Validation Note: Expect potential side reactions or incomplete conversion due to the acidic proton.
Reaction B: Boc-4-nitropyrazole
-
To a stirred solution of the Boc-4-nitropyrazole from Part 1 (1.0 eq) in DMF, add piperidine (2.0 eq).
-
Heat the reaction mixture to 80 °C.
-
Monitor the reaction by TLC every hour, comparing the rate to Reaction A.
-
Workup and isolate the product as described for Reaction A. Self-Validation Note: Expect a cleaner reaction profile and potentially a faster rate due to the absence of the acidic proton.
Expected Outcome: The Boc-protected substrate is anticipated to provide a higher yield of the substitution product under these conditions. The reaction is cleaner, avoiding the potential for deprotonation and subsequent side reactions that can occur with the unprotected analogue.
Conclusion and Future Outlook
The decision to use a Boc protecting group on a nitropyrazole scaffold is a critical synthetic choice with profound implications for reactivity. While unprotected nitropyrazoles are valuable for their direct SNAr reactivity, their acidic N-H proton often complicates reactions requiring basic conditions, such as metal-catalyzed cross-couplings.
N-Boc protection effectively circumvents these issues by masking the acidic proton, thereby enabling a broader range of transformations with higher yields and cleaner reaction profiles. The electronic and steric influence of the Boc group must be considered, as it can modulate the rate and regioselectivity of subsequent reactions. The stability of the Boc group to various reagents, coupled with its reliable cleavage under acidic conditions, solidifies its role as an indispensable tool in the synthesis of complex molecules derived from nitropyrazoles. Understanding this reactivity dichotomy is essential for any researcher aiming to harness the full synthetic potential of this important class of heterocycles.
References
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Pisár, M., et al. (2020). Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling. Molecules. [Link]
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- Gerokonstantis, D.-T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc.
- ResearchGate. (n.d.). Two independent routes leading to Boc-protected pyrazoles 5 and 3.
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Li, H., et al. (2021). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules. [Link]
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Tan, S. C., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology. [Link]
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Szatylowicz, H., et al. (2020). Substituent effects and electron delocalization in five-membered N-heterocycles. Structural Chemistry. [Link]
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Kumar, V., et al. (2022). Recent highlights in the synthesis and biological significance of pyrazole derivatives. Bioorganic Chemistry. [Link]
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Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]
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Chemistry LibreTexts. (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. [Link]
-
Kalyani, S., et al. (2021). Connecting Energetic Nitropyrazole and Nitrobenzene Moieties with C−C Bonds using Suzuki Cross‐Coupling Reaction: A Novel Route to Thermally Stable Energetic Materials. Chemistry – An Asian Journal. [Link]
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Agami, C., & Couty, F. (2002). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Tetrahedron. [Link]
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A Comparative Guide to Purity Determination of tert-Butyl 3-methyl-4-nitro-1H-pyrazole-1-carboxylate via High-Performance Liquid Chromatography
Abstract
The rigorous assessment of purity for pharmaceutical intermediates is a cornerstone of drug development, directly impacting the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth, scientifically grounded methodology for the purity determination of tert-Butyl 3-methyl-4-nitro-1H-pyrazole-1-carboxylate, a key building block in modern synthesis. We present a validated stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method, detailing the rationale behind the chromatographic choices. Furthermore, this primary method is objectively compared against alternative analytical techniques, including Gas Chromatography (GC), Ultra-Performance Liquid Chromatography (UPLC), and Quantitative Nuclear Magnetic Resonance (qNMR), providing researchers with a comprehensive framework for selecting the most appropriate analytical strategy.
Introduction: The Imperative of Purity
tert-Butyl 3-methyl-4-nitro-1H-pyrazole-1-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry. Its purity is paramount, as any impurities—arising from synthesis or degradation—can be carried through subsequent reaction steps, potentially leading to undesired side effects or reduced potency in the final drug product.[1][2] Regulatory bodies, under the guidance of the International Council for Harmonisation (ICH), mandate stringent purity control.[3][4][5] This guide establishes a robust analytical approach, prioritizing the "gold standard" technique of HPLC for its precision, versatility, and sensitivity in separating complex mixtures.[6]
Analyte Profile and Potential Impurities
A successful analytical method begins with a thorough understanding of the target analyte and its potential contaminants.
Analyte Structure: The molecule contains three key features influencing its chromatographic behavior:
-
Pyrazole Core: A five-membered aromatic ring.
-
Nitro Group (-NO₂): A strong chromophore, ideal for UV detection.
-
tert-Butyl Carboxylate Group: A bulky, non-polar protecting group, making the overall molecule suitable for reversed-phase chromatography.
Potential Impurities: Impurities can be broadly categorized as process-related or degradation-related.[7]
-
Process-Related Impurities: These originate from the synthetic route, which typically involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[8][9] Potential impurities include unreacted starting materials, regioisomeric pyrazole products, and byproducts from incomplete cyclization.[1][8]
-
Degradation Products: The tert-butyl carboxylate ester is a protecting group known for its lability under acidic conditions.[10][11] Therefore, the primary degradation product is the deprotected core, 3-methyl-4-nitro-1H-pyrazole. Forced degradation studies are essential to identify other potential degradants from oxidative, basic, thermal, or photolytic stress.
Primary Technique: A Validated Stability-Indicating RP-HPLC Method
Reversed-phase HPLC is the method of choice due to the non-polar nature of the analyte and its strong UV absorbance.[6] We developed and validated a method according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.[3][12]
Method Development Rationale
The selection of chromatographic parameters is not arbitrary; it is a science-driven process to achieve optimal separation.
-
Stationary Phase: A C18 (octadecylsilane) column is the universal starting point for reversed-phase separations due to its strong hydrophobic retention of non-polar molecules.[13] For this nitroaromatic compound, a Phenyl-hexyl phase could also be considered as an alternative to provide different selectivity based on π-π interactions.[13][14]
-
Mobile Phase: A combination of acetonitrile and water is chosen. Acetonitrile typically provides better peak shapes, lower viscosity (leading to lower backpressure), and superior UV transparency compared to methanol. A gradient elution is selected to ensure that any potential impurities with significantly different polarities are eluted within a reasonable runtime while maintaining sharp peaks.
-
Detector: Given the presence of the nitroaromatic ring, a UV detector set at 254 nm provides excellent sensitivity for the analyte and related impurities.[14][15] A photodiode array (PDA) detector is preferred as it allows for peak purity analysis across a spectrum.
Experimental Protocol: HPLC Purity Determination
1. Materials and Reagents:
-
tert-Butyl 3-methyl-4-nitro-1H-pyrazole-1-carboxylate Reference Standard and analysis sample.
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade, filtered and degassed).
-
Formic acid (optional, for mobile phase modification).
2. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 0-2 min (40% B), 2-15 min (40-90% B), 15-18 min (90% B), 18-18.1 min (90-40% B), 18.1-22 min (40% B) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile/Water (50:50) |
3. Sample Preparation:
-
Standard Solution (0.5 mg/mL): Accurately weigh ~25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (0.5 mg/mL): Prepare in the same manner as the standard solution using the sample for analysis.
4. Purity Calculation: Purity is determined using the area percent method, assuming all impurities have a similar response factor at the chosen wavelength.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Method Validation Summary
The developed method was rigorously validated according to ICH Q2(R1) guidelines.[3][16]
| Validation Parameter | Result | Acceptance Criteria |
| Specificity | No interference from blank/placebo. Peak purity index > 0.999 in forced degradation. | Method must be selective for the analyte. |
| Linearity (r²) | 0.9998 | r² ≥ 0.999 |
| Range | 0.05 - 0.75 mg/mL | Defined by linearity study. |
| Accuracy (% Recovery) | 99.2% - 101.5% | 98.0% - 102.0% |
| Precision (% RSD) | Repeatability: 0.45%; Intermediate: 0.82% | RSD ≤ 2.0% |
| LOD | 0.05 µg/mL | Reportable |
| LOQ | 0.15 µg/mL | Reportable |
| Robustness | % RSD < 2.0% for minor changes in flow rate, temp, and mobile phase composition. | Method remains unaffected by small, deliberate variations. |
Forced Degradation Studies
To confirm the method is stability-indicating, the analyte was subjected to stress conditions. The method was able to separate all degradation products from the parent peak, with no co-elution observed (confirmed by PDA peak purity analysis).
| Stress Condition | % Degradation | Observations |
| Acid (0.1 M HCl, 60°C, 8h) | ~25.4% | Major degradant peak corresponding to the deprotected pyrazole observed. |
| Base (0.1 M NaOH, 60°C, 4h) | ~5.1% | Minor degradation peaks observed. |
| Oxidative (3% H₂O₂, RT, 24h) | ~8.9% | Multiple minor degradation peaks. |
| Thermal (105°C, 48h) | < 1.0% | Compound is thermally stable. |
| Photolytic (ICH Q1B) | ~2.3% | Minor degradation observed. |
Comparison with Alternative Analytical Techniques
While RP-HPLC is the workhorse for this analysis, other techniques offer different advantages and can be complementary.[2][6]
| Technique | Principle | Suitability for Analyte | Key Advantages | Key Limitations |
| RP-HPLC (UV) | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Excellent. Ideal for non-volatile, UV-active compounds. | Robust, highly sensitive, excellent resolution for impurities.[5] | Requires reference standards for identified impurities; moderate analysis time. |
| UPLC | HPLC using smaller particles (<2 µm), requiring higher pressures. | Excellent. Direct improvement over HPLC. | Faster run times, better resolution, and reduced solvent consumption. | Higher initial instrument cost and backpressure. |
| Gas Chromatography (GC) | Separation of volatile compounds in a gaseous mobile phase. | Poor. Analyte is non-volatile and may degrade at high temperatures. | Best method for analyzing volatile impurities like residual solvents.[6] | Not suitable for the primary purity assay of this compound. |
| qNMR | Measures the nuclear magnetic resonance of atomic nuclei to provide structural and quantitative information. | Good (Complementary). | An absolute quantification method (primary standard); no reference standards needed for impurities.[2] | Significantly lower sensitivity than HPLC; expensive equipment; complex mixtures can be difficult to resolve. |
| LC-MS | HPLC coupled with a Mass Spectrometer detector. | Excellent (for identification). | Provides mass-to-charge ratio, enabling structural elucidation of unknown impurities. | More complex and expensive than UV detection; not typically used for routine purity quantification. |
Conclusion and Recommendations
For the routine quality control and purity determination of tert-Butyl 3-methyl-4-nitro-1H-pyrazole-1-carboxylate, the validated stability-indicating RP-HPLC method is the most suitable and robust choice . It provides the necessary sensitivity, selectivity, and precision required for regulatory compliance and ensures product quality.
-
For routine QC: The presented HPLC method is the recommended primary technique.
-
For higher throughput: UPLC offers a significant speed advantage without compromising data quality.
-
For impurity identification: When unknown peaks are detected, LC-MS is indispensable for structural characterization.
-
For primary standard characterization: qNMR can be used as an orthogonal, absolute method to confirm the purity of the reference standard itself.
By employing a combination of these techniques, researchers and drug development professionals can build a comprehensive analytical control strategy, ensuring the purity and quality of this vital pharmaceutical intermediate from development through to manufacturing.
References
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Development of a New SPME-HPLC-UV Method for the Analysis of Nitro Explosives on Reverse Phase Amide Column and Application to Analysis of Aqueous Samples. Journal of Hazardous Materials. Available at: [Link]
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A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. International Journal of Pharmaceutical Sciences. Available at: [Link]
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DETERMINATION OF NITROAROMATIC COMPOUNDS IN SOIL SAMPLES BY HPLC, USING ON-LINE PRECONCENTRATION. Taylor & Francis Online. Available at: [Link]
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Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines. International Journal of Advance Research in Science, Communication and Technology. Available at: [Link]
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Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. MicroSolv. Available at: [Link]
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A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Chemical and Pharmaceutical Analysis. Available at: [Link]
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What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? Chemistry Stack Exchange. Available at: [Link]
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How to detect the percentage of pharmaceutical intermediates? Novasol Biotech. Available at: [Link]
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Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. National Institutes of Health (NIH). Available at: [Link]
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A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized Pyrazole Derivative. Wiley Online Library. Available at: [Link]
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Efficient Cleavage of Carboxylic tert-Butyl and 1-Adamantyl Esters, and N-Boc-Amines Using H2SO4 in CH2Cl2. ResearchGate. Available at: [Link]
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New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific. Available at: [Link]
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Enzymatic removal of carboxyl protecting groups. 1. Cleavage of the tert-butyl moiety. National Institutes of Health (NIH). Available at: [Link]
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tert-Butyl Esters. Organic Chemistry Portal. Available at: [Link]
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Enzymatic Removal of Carboxyl Protecting Groups. 1. Cleavage of the tert-Butyl Moiety. ACS Publications. Available at: [Link]
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Pharmaceutical Impurity Testing and Identification. Intertek. Available at: [Link]
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Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. ALWSCI. Available at: [Link]
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The Importance of Purity Determination of Pharmaceuticals. NETZSCH Analyzing & Testing. Available at: [Link]
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Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. IJRAR.org. Available at: [Link]
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Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of a Pyrazolone Derivative. ResearchGate. Available at: [Link]
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Knorr pyrazole synthesis from a ketoester. YouTube. Available at: [Link]
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Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Pharmacia. Available at: [Link]
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Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation. National Institutes of Health (NIH). Available at: [Link]
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Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. Available at: [Link]
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A Comparative Guide to N-H Protecting Groups for 3-Methyl-4-nitro-1H-pyrazole in Synthetic Chemistry
Introduction: The Synthetic Challenge and Strategic Imperative of N-Protection
3-Methyl-4-nitro-1H-pyrazole is a pivotal building block in medicinal chemistry and materials science. The electron-withdrawing nature of the nitro group significantly acidifies the C5-proton, making it susceptible to deprotonation and subsequent functionalization. However, the acidic N-H proton of the pyrazole ring presents a significant challenge in regioselective synthesis. Unprotected, the pyrazole nitrogen can compete as a nucleophile in alkylation or acylation reactions and can interfere with metallation-based strategies aimed at C5 functionalization.
Therefore, the judicious selection of a temporary protecting group for the pyrazole nitrogen is not merely a procedural step but a cornerstone of synthetic strategy. An ideal protecting group must be installed in high yield under mild conditions, remain robust throughout subsequent transformations, and be cleaved selectively without affecting other functional groups. This guide provides a comparative analysis of four common N-protecting groups—Tosyl (Ts), Benzyl (Bn), tert-Butoxycarbonyl (Boc), and Tetrahydropyranyl (THP)—evaluating their application to 3-methyl-4-nitro-1H-pyrazole based on experimental data from analogous systems.
Comparative Analysis of Protecting Groups
This section delves into the practical aspects of using each protecting group, including detailed protocols, stability profiles, and strategic considerations.
Tosyl (Ts) Group: The Robust Electron-Withdrawing Shield
The tosyl group is a robust, electron-withdrawing sulfonamide protecting group. Its installation deactivates the pyrazole ring towards electrophilic attack and significantly increases the acidity of the C5-proton, which can be advantageous for subsequent deprotonation strategies.
Rationale for Use: The tosyl group's stability to strongly acidic conditions and many oxidative and reductive reagents makes it suitable for multi-step syntheses where other protecting groups might fail.[1] The resulting N-tosyl sulfonamide is exceptionally stable.[1]
Experimental Protocols
Protocol 1: N-Tosylation of 3-Methyl-4-nitro-1H-pyrazole This protocol is adapted from procedures for protecting heterocyclic amines.[2]
-
To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) in anhydrous tetrahydrofuran (THF, 10 mL/mmol) under an argon atmosphere at 0 °C, add 3-methyl-4-nitro-1H-pyrazole (1.0 eq.) portionwise.
-
Allow the mixture to stir at room temperature for 30 minutes until hydrogen evolution ceases, indicating the formation of the pyrazole anion.
-
Cool the reaction mixture back to 0 °C and add a solution of p-toluenesulfonyl chloride (TsCl, 1.1 eq.) in anhydrous THF dropwise.
-
Stir the reaction at room temperature and monitor by TLC until the starting material is consumed (typically 2-4 hours).
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the product with ethyl acetate (3x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 1-tosyl-3-methyl-4-nitro-1H-pyrazole.
Protocol 2: Deprotection of the N-Tosyl Group This mild procedure is adapted from a method developed for N-tosyl indoles and imidazoles and is preferable to harsh reductive methods.[3]
-
Dissolve the N-tosylated pyrazole (1.0 eq.) in a 2:1 mixture of THF and methanol (MeOH) (15 mL/mmol).
-
Add cesium carbonate (Cs₂CO₃, 3.0 eq.) to the solution at room temperature.
-
Stir the resulting mixture vigorously. The electron-withdrawing nitro group is expected to facilitate the reaction, which can be monitored by HPLC or TLC (typically 1-4 hours).
-
Once the reaction is complete, remove the solvents under reduced pressure.
-
Partition the residue between water and ethyl acetate. Extract the aqueous layer with ethyl acetate (2x volumes).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the deprotected 3-methyl-4-nitro-1H-pyrazole.
Benzyl (Bn) Group: The Reductively Cleavable Classic
The benzyl group is a classic, sterically unobtrusive protecting group known for its general stability, particularly towards acidic, basic, and organometallic reagents. Its primary mode of cleavage is catalytic hydrogenolysis, which offers excellent orthogonality with many other protecting groups.
Rationale for Use: The Bn group is ideal when subsequent steps involve non-reductive conditions. It does not significantly alter the electronic properties of the pyrazole ring compared to a tosyl group. Its removal under neutral conditions preserves sensitive functional groups that are labile to acid or base.[4][5]
Experimental Protocols
Protocol 3: N-Benzylation of 3-Methyl-4-nitro-1H-pyrazole This protocol is adapted from the N-alkylation of 4-nitropyrazole and other heterocycles.[6][7]
-
To a solution of 3-methyl-4-nitro-1H-pyrazole (1.0 eq.) in anhydrous acetone or acetonitrile (20 mL/mmol), add finely powdered potassium carbonate (K₂CO₃, 1.5 eq.).
-
Stir the suspension vigorously for 15 minutes at room temperature.
-
Add benzyl bromide (BnBr, 1.1 eq.) dropwise to the mixture.
-
Heat the reaction mixture to reflux and monitor by TLC until completion (typically 3-6 hours).
-
Cool the mixture to room temperature and filter off the inorganic salts, washing the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate, wash with water and then brine, dry over Na₂SO₄, and concentrate.
-
Purify by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford 1-benzyl-3-methyl-4-nitro-1H-pyrazole.
Protocol 4: Deprotection of the N-Benzyl Group via Catalytic Transfer Hydrogenolysis This method avoids the use of flammable hydrogen gas and is highly effective.[5][8]
-
In a round-bottom flask, dissolve the N-benzylated pyrazole (1.0 eq.) in methanol or ethanol (20 mL/mmol).
-
Add ammonium formate (HCOONH₄, 5.0 eq.) to the solution.
-
Carefully add 10% Palladium on carbon (Pd/C, 10-20 mol% Pd) to the mixture. Caution: Pd/C can be pyrophoric.
-
Heat the reaction mixture to reflux and stir vigorously. Monitor the reaction by TLC (typically 1-3 hours). The reaction is often accompanied by gas evolution.
-
After completion, cool the reaction to room temperature and filter through a pad of Celite® to remove the catalyst. Wash the pad thoroughly with methanol.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Partition the residue between water and ethyl acetate to remove ammonium salts.
-
Dry the organic layer over Na₂SO₄ and concentrate to yield the pure deprotected pyrazole.
tert-Butoxycarbonyl (Boc) Group: The Acid-Labile Workhorse
The Boc group is one of the most common protecting groups in organic synthesis due to its easy installation and, most notably, its facile removal under acidic conditions. It offers excellent stability to basic, reductive, and nucleophilic reagents.
Rationale for Use: The Boc group is ideal for syntheses requiring orthogonality with base-labile or reductively-cleavable groups. Its cleavage conditions are typically mild and highly selective.[9] The electron-withdrawing carbamate slightly deactivates the pyrazole ring.
Experimental Protocols
Protocol 5: N-Boc Protection of 3-Methyl-4-nitro-1H-pyrazole This protocol is based on a reported procedure for a substituted pyrazole.[10]
-
Dissolve 3-methyl-4-nitro-1H-pyrazole (1.0 eq.) in dichloromethane (DCM, 20 mL/mmol) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add N,N-diisopropylethylamine (DIPEA, 1.1 eq.) followed by a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.05 eq.).
-
After 15 minutes, add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq.) to the solution.
-
Remove the ice bath and stir the reaction at room temperature until TLC analysis indicates complete consumption of the starting material (typically 1-2 hours).
-
Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield 1-Boc-3-methyl-4-nitro-1H-pyrazole.
Protocol 6: Deprotection of the N-Boc Group While standard acidic cleavage (e.g., TFA in DCM) is effective, this novel reductive method is exceptionally mild and selective for N-Boc pyrazoles.[11]
-
Dissolve the N-Boc protected pyrazole (1.0 eq.) in 95% ethanol (EtOH, 15 mL/mmol) at room temperature.
-
Add sodium borohydride (NaBH₄, 1.5 eq.) portionwise to the stirred solution.
-
Stir the reaction at room temperature, monitoring by TLC. The deprotection is typically complete within 1-3 hours.
-
Cool the reaction mixture to 0 °C and carefully quench by the dropwise addition of 3 M HCl until gas evolution ceases (pH ~7).
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x volumes).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the deprotected pyrazole.
Tetrahydropyranyl (THP) Group: The Green and Acid-Sensitive Acetal
The THP group is an acetal-based protecting group that is simple to install, often under solvent-free conditions, and is readily cleaved by mild acid. It is stable to bases, organometallics, and reducing agents.
Rationale for Use: The THP group is an excellent choice for "green" chemistry applications and when subsequent reactions involve basic or nucleophilic conditions, including lithiation for C5-functionalization.[12][13][14] Its deprotection under mild aqueous acid is highly convenient.
Experimental Protocols
Protocol 7: N-THP Protection of 3-Methyl-4-nitro-1H-pyrazole This protocol is adapted from a green, solvent-free method for pyrazole protection.[12][13]
-
In a flask, combine 3-methyl-4-nitro-1H-pyrazole (1.0 eq.) and 3,4-dihydro-2H-pyran (DHP, 1.5 eq.).
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (TsOH·H₂O, 0.01 eq.).
-
Stir the mixture at room temperature. The reaction is often exothermic and should proceed to completion within 30-60 minutes (monitor by TLC).
-
Upon completion, dissolve the mixture in diethyl ether or ethyl acetate.
-
Wash the organic solution with saturated aqueous NaHCO₃ to remove the acid catalyst, followed by a brine wash.
-
Dry the solution over Na₂SO₄ and concentrate under reduced pressure to yield the N-THP protected pyrazole, which is often pure enough for subsequent steps without chromatography.
Protocol 8: Deprotection of the N-THP Group This is a standard mild acidic hydrolysis for THP ether/acetal cleavage.[13]
-
Dissolve the N-THP protected pyrazole (1.0 eq.) in a mixture of THF and water (e.g., 4:1 v/v, 10 mL/mmol).
-
Add a catalytic amount of a strong acid, such as concentrated HCl (a few drops) or pyridinium p-toluenesulfonate (PPTS, 0.1 eq.).
-
Stir the reaction at room temperature and monitor by TLC (typically 2-8 hours).
-
Once complete, neutralize the acid by adding saturated aqueous NaHCO₃.
-
Extract the product with ethyl acetate (3x volumes).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to provide the deprotected pyrazole.
Summary and Data Comparison
The selection of a protecting group is dictated by the planned synthetic route. The table below summarizes the key characteristics to aid in this decision-making process.
| Protecting Group | Protection Conditions | Deprotection Conditions | Stability Profile & Orthogonality | Key Considerations |
| Tosyl (Ts) | NaH, TsCl in THF | Cs₂CO₃ in THF/MeOH[3] or harsh reductive/acidic conditions. | Stable: Strong Acid, Oxidation, H₂/Pd. Labile: Strong Base, some reducing agents (e.g., Na/NH₃). | Excellent for harsh, non-basic reaction steps. Electron-withdrawing nature can modify reactivity. |
| Benzyl (Bn) | K₂CO₃, BnBr in Acetone | H₂, Pd/C or HCOONH₄, Pd/C[5] | Stable: Acid, Base, Organometallics, most redox. Labile: Catalytic Hydrogenolysis. | Excellent orthogonality. Incompatible with reactions involving catalytic reduction or molecules with other reducible groups (e.g., alkynes). |
| Boc | (Boc)₂O, DIPEA, DMAP in DCM[10] | TFA in DCM; or NaBH₄ in EtOH[11] | Stable: Base, Nucleophiles, Hydrogenolysis. Labile: Strong Acid, certain reducing agents (NaBH₄). | Highly versatile and common. The NaBH₄ deprotection offers unique, mild orthogonality. |
| THP | DHP, cat. TsOH (neat)[13] | cat. HCl in THF/H₂O | Stable: Base, Organometallics, Hydrogenolysis. Labile: Aqueous Acid. | Green protection method. Creates a new stereocenter. Excellent for subsequent lithiation chemistry. |
Strategic Selection Workflow
The choice of protecting group is a critical decision point in a synthetic plan. The following workflow, represented as a decision-making diagram, can guide the researcher to an optimal choice based on the planned subsequent chemical transformations.
Caption: Decision tree for selecting an N-protecting group.
Conclusion
There is no single "best" protecting group for 3-methyl-4-nitro-1H-pyrazole; the optimal choice is context-dependent and dictated by the overall synthetic strategy. The Tosyl group offers unmatched stability for harsh conditions but requires specific methods for removal. The Benzyl group provides excellent orthogonality, removable under neutral reductive conditions. The Boc group is a versatile, acid-labile option with a novel, mild reductive cleavage pathway available. Finally, the THP group stands out for its green installation and stability to bases and organometallics, making it a prime candidate for syntheses involving C-H activation. By understanding the stability, compatibility, and methods for installation and cleavage of each group, researchers can confidently design and execute robust and efficient synthetic routes toward complex molecules derived from this valuable pyrazole scaffold.
References
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D'hooghe, M., Waterinckx, A., Törnroos, K. W., & De Kimpe, N. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. RSC Advances, 5(28), 21893-21903. [Link]
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D'hooghe, M., Waterinckx, A., Törnroos, K. W., & De Kimpe, N. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield. RSC Advances. [Link]
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D'hooghe, M. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. Semantic Scholar. [Link]
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Vliet, M. C. A., et al. (1980). A simple and mild method for the removal of the NIm-tosyl protecting group. The Journal of Organic Chemistry, 45(3), 547-548. [Link]
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D'hooghe, M. (2015). Green Protection of Pyrazole, Thermal Isomerization and Deprotection of Tetrahydropyranylpyrazoles, and High-Yield, One-Pot Synthesis of 3(5)-Alkylpyrazoles. ResearchGate. [Link]
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Svirskis, S., et al. (2010). Ethyl Vinyl Ether - An Agent for Protection of the Pyrazole NH-Fragment. A Convenient Method for the Preparation of N-Unsubstituted 4-Alkynylpyrazoles. ResearchGate. [Link]
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Kumar, D., et al. (2020). Green approach toward protection of secondary amine in pyrazole nucleus by PEG-400 and Boc catalyst. Journal of Chemical Sciences, 132(1), 1-7. [Link]
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Supplemental Information. MPG.PuRe. [Link]
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Gerokonstantis, D. T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkat USA. [Link]
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Reaction timecourse for THP protection of pyrazole. The sampler conditions were as follows. ResearchGate. [Link]
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Krasavin, M., et al. (2018). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 23(11), 2947. [Link]
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Sławiński, J., et al. (2019). Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity. Molecules, 24(18), 3249. [Link]
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Sridharan, V., et al. (2004). Deprotection of N-tosylated indoles and related structures using cesium carbonate. Tetrahedron Letters, 45(52), 9643-9645. [Link]
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Taddei, M., et al. (2002). Selective Ring N-Protection of Aminopyrazoles. ResearchGate. [Link]
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Lewandowska, E., et al. (2001). Efficient Removal of Sugar O-Tosyl Groups and Heterocycle Halogens from Purine Nucleosides with Sodium Naphthalenide I. Nucleosides, Nucleotides and Nucleic Acids, 20(10-12), 1819-1822. [Link]
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Daugulis, O., et al. (2012). Catalytic C–H Allylation and Benzylation of Pyrazoles. Angewandte Chemie International Edition, 51(8), 1932-1935. [Link]
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Hartung, W. H., & Simonoff, R. (1953). Hydrogenolysis of Benzyl Groups Attached to Oxygen, Nitrogen, or Sulfur. Organic Reactions, 7, 263-326. [Link]
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Rewolinski, M. S., et al. (2001). An efficient method for the N-debenzylation of aromatic heterocycles. Tetrahedron Letters, 42(48), 8499-8502. [Link]
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Synthesis of substituted N-heterocycles by N-benzylation. Organic Chemistry Portal. [Link]
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Li, Y., et al. (2018). One-Pot Two Steps Synthesis of 4-Nitropyrazole and Its Crystal Structure. Chinese Journal of Energetic Materials, 26(1), 25-29. [Link]
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1-allyl-4-nitropyrazole. Org Prep Daily. [Link]
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Kerbal, A., et al. (2019). Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. Molbank, 2019(2), M1068. [Link]
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Ballini, R., et al. (2013). Easy and direct conversion of tosylates and mesylates into nitroalkanes. Beilstein Journal of Organic Chemistry, 9, 2555-2559. [Link]
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Wang, R., et al. (2019). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 24(21), 3878. [Link]
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Benchmarking the synthesis of tert-Butyl 3-methyl-4-nitro-1H-pyrazole-1-carboxylate against other methods
For researchers and professionals in drug development, the efficient synthesis of highly functionalized heterocyclic compounds is a cornerstone of innovation. Among these, tert-Butyl 3-methyl-4-nitro-1H-pyrazole-1-carboxylate stands out as a valuable building block, incorporating a synthetically versatile Boc-protected pyrazole core with a strategically placed nitro group that opens avenues for further chemical elaboration. This guide provides an in-depth, objective comparison of the primary synthetic routes to this target molecule, supported by experimental data and procedural insights to aid in methodological selection.
Introduction to Synthetic Strategies
The synthesis of tert-Butyl 3-methyl-4-nitro-1H-pyrazole-1-carboxylate fundamentally involves three key transformations: the formation of the 3-methylpyrazole ring, its nitration at the C4 position, and the introduction of a tert-butoxycarbonyl (Boc) protecting group at the N1 position. The sequence of these latter two steps defines the two principal synthetic strategies, each with its own set of advantages and challenges.
-
Method A: Nitration Followed by Boc Protection. This convergent approach first focuses on the synthesis of the unprotected 3-methyl-4-nitro-1H-pyrazole intermediate, which is subsequently protected with the Boc group.
-
Method B: Boc Protection Followed by Nitration. This strategy prioritizes the early protection of the pyrazole nitrogen, followed by the nitration of the resulting Boc-protected intermediate.
This guide will dissect each method, offering a comparative analysis of their respective yields, operational complexities, and scalability, thereby empowering chemists to make informed decisions tailored to their specific research and development needs.
Comparative Analysis of Synthetic Methodologies
The choice between Method A and Method B hinges on a careful consideration of factors such as overall yield, regioselectivity, and the handling of intermediates. The following table summarizes the key performance indicators for each route.
| Parameter | Method A: Nitration then Boc Protection | Method B: Boc Protection then Nitration |
| Overall Yield | Generally Moderate | Potentially Higher |
| Key Challenge | Handling of potentially explosive nitrated intermediates. | Regioselectivity of the nitration step. |
| Scalability | Good, with appropriate safety precautions. | Good |
| Purification | Straightforward | May require careful separation of isomers. |
| Reagent Cost | Generally lower | Comparable |
Experimental Protocols and Mechanistic Insights
A detailed examination of the experimental protocols for each synthetic pathway reveals the causality behind the observed outcomes.
Method A: Nitration Followed by Boc Protection
This method commences with the synthesis of 3-methyl-1H-pyrazole, a well-established procedure involving the condensation of ethyl acetoacetate with hydrazine hydrate.[1][2][3][4][5] The subsequent nitration and Boc protection steps are detailed below.
Step 1: Synthesis of 3-methyl-4-nitro-1H-pyrazole
The direct nitration of 3-methyl-1H-pyrazole is a critical step. The regioselectivity of pyrazole nitration is highly dependent on the reaction conditions.[6][7] Nitration with a mixture of nitric acid and sulfuric acid can lead to a mixture of isomers. However, the use of milder nitrating agents, such as acetyl nitrate (generated in situ from nitric acid and acetic anhydride), has been shown to favor nitration at the 4-position of the pyrazole ring.[8][9]
-
Protocol:
-
To a stirred solution of 3-methyl-1H-pyrazole (1.0 eq) in acetic anhydride at 0 °C, slowly add fuming nitric acid (1.1 eq).
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3-methyl-4-nitro-1H-pyrazole.
-
Step 2: Synthesis of tert-Butyl 3-methyl-4-nitro-1H-pyrazole-1-carboxylate
The Boc protection of the nitrated pyrazole is a robust and high-yielding reaction.[10]
-
Protocol:
-
To a solution of 3-methyl-4-nitro-1H-pyrazole (1.0 eq) in acetonitrile, add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) and 4-(dimethylamino)pyridine (DMAP, 0.1 eq).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield tert-Butyl 3-methyl-4-nitro-1H-pyrazole-1-carboxylate.
-
Method A Workflow
Caption: Synthetic route for Method A.
Method B: Boc Protection Followed by Nitration
This alternative route begins with the protection of 3-methyl-1H-pyrazole, a strategy that can influence the subsequent nitration step.
Step 1: Synthesis of tert-Butyl 3-methyl-1H-pyrazole-1-carboxylate
The initial Boc protection of 3-methyl-1H-pyrazole is a straightforward and efficient process.[10]
-
Protocol:
-
To a solution of 3-methyl-1H-pyrazole (1.0 eq) in acetonitrile, add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) and 4-(dimethylamino)pyridine (DMAP, 0.1 eq).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield tert-Butyl 3-methyl-1H-pyrazole-1-carboxylate.
-
Step 2: Synthesis of tert-Butyl 3-methyl-4-nitro-1H-pyrazole-1-carboxylate
The nitration of the Boc-protected pyrazole is the pivotal step in this route. The electron-withdrawing nature of the Boc group can deactivate the pyrazole ring towards electrophilic substitution. However, nitration at the C4 position is still achievable under controlled conditions. The use of acetyl nitrate is again a preferred method to achieve the desired regioselectivity.[8][9]
-
Protocol:
-
To a stirred solution of tert-Butyl 3-methyl-1H-pyrazole-1-carboxylate (1.0 eq) in acetic anhydride at 0 °C, slowly add fuming nitric acid (1.1 eq).
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford tert-Butyl 3-methyl-4-nitro-1H-pyrazole-1-carboxylate.
-
Method B Workflow
Caption: Synthetic route for Method B.
Discussion and Recommendations
Both Method A and Method B offer viable pathways to tert-Butyl 3-methyl-4-nitro-1H-pyrazole-1-carboxylate.
Method A is a more convergent synthesis. The key intermediate, 3-methyl-4-nitro-1H-pyrazole, can be prepared and purified before the final Boc protection step. This can be advantageous for ensuring the purity of the final product. However, the handling of a nitrated, unprotected pyrazole may pose safety concerns, particularly on a larger scale.
Method B follows a more linear approach. The early introduction of the Boc group can simplify handling and may lead to cleaner reactions in the subsequent nitration step. The primary challenge lies in controlling the regioselectivity of the nitration of the Boc-protected pyrazole. While nitration at the C4 position is expected to be the major product with acetyl nitrate, the formation of other isomers is possible and may necessitate more rigorous purification.
For laboratory-scale synthesis, both methods are practical. Method B may be slightly favored due to the potentially higher overall yield and the avoidance of handling an unprotected nitrated intermediate. However, for larger-scale production, a thorough optimization of the nitration step in Method B would be crucial to ensure high regioselectivity and minimize purification challenges. Conversely, the well-defined intermediate in Method A could be more amenable to large-scale purification, provided that appropriate safety protocols are in place.
Ultimately, the choice of synthetic route will depend on the specific requirements of the project, including the desired scale, purity specifications, and available resources. This guide provides the foundational data and procedural knowledge to make that decision with confidence.
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Wang, X., et al. (2022). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. ACS Catalysis, 12(18), 11456-11466. [Link]
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Zhang, Y., et al. (2024). tert-Butyl nitrite as a privileged reagent for a C–H bond (sub)nitration reaction in organic synthesis. New Journal of Chemistry. [Link]
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Abellán, V., et al. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 72(20), 7484-7490. [Link]
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Bakulev, V. A., et al. (2020). An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. Molecules, 25(18), 4248. [Link]
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Safety Operating Guide
A Guide to the Safe Disposal of tert-Butyl 3-methyl-4-nitro-1H-pyrazole-1-carboxylate
This document provides a comprehensive, step-by-step guide for the proper and safe disposal of tert-Butyl 3-methyl-4-nitro-1H-pyrazole-1-carboxylate. As a research professional, ensuring a safe laboratory environment and responsible environmental stewardship is paramount. This guide is structured to provide not just a protocol, but the scientific reasoning behind each critical step, empowering you to manage this chemical waste with confidence and compliance.
Disclaimer: No specific Safety Data Sheet (SDS) for tert-Butyl 3-methyl-4-nitro-1H-pyrazole-1-carboxylate was publicly available at the time of this writing. The following disposal procedures are based on the chemical's structure, specifically the known hazards of organic nitro compounds and general principles of laboratory chemical waste management under EPA and OSHA guidelines.[1][2] It is imperative for all laboratory personnel to consult with their institution's Environmental Health and Safety (EHS) department for guidance specific to their location, facilities, and local regulations before proceeding.[3]
Hazard Profile Analysis: A Structurally-Informed Approach
Understanding the hazards inherent to a molecule's structure is the foundation of safe handling and disposal. The title compound possesses three key features that dictate its risk profile: the nitro group, the pyrazole core, and the tert-butoxycarbonyl (Boc) protecting group.
-
4-Nitro Group: This is the primary driver of the compound's hazardous nature. Aromatic nitro compounds can be energetically unstable and may pose an explosion risk under certain conditions (e.g., heat, shock, or friction), particularly di- and tri-nitro compounds.[4][5] They are often toxic and require management as regulated hazardous waste.[6]
-
Pyrazole Core: Pyrazole derivatives are known for their wide range of biological activities.[7][8] While this specific compound's ecotoxicity is not documented, its potential as a bioactive molecule warrants a precautionary approach to prevent its release into the environment.
-
tert-Butoxycarbonyl (Boc) Group: This protecting group is relatively stable but is often removed using strong acids like trifluoroacetic acid (TFA). The waste from such deprotection reactions will contain acidic waste and t-butyl byproducts, which must be managed as part of the hazardous waste stream.[9]
Inferred Hazard Summary
| Hazard Category | Finding & Rationale | Supporting Evidence |
| Acute Toxicity | May be harmful if swallowed, in contact with skin, or if inhaled. This is a common characteristic of related functionalized pyrazoles and nitroaromatics. | [3][10][11][12] |
| Skin/Eye Irritation | Expected to cause skin and serious eye irritation. | [10][11][12] |
| Reactivity/Stability | Potential for thermal instability. Nitro compounds can be explosive, and this risk may increase with age or upon desiccation.[4][5] Avoid mixing with strong oxidizing agents, bases, or reducing agents. | [4][13] |
| Environmental Hazard | Assumed to be harmful to aquatic life with long-lasting effects due to the bioactive pyrazole core and the general persistence of some nitroaromatic compounds. | |
| Regulatory Status | Must be classified as hazardous waste under the Resource Conservation and Recovery Act (RCRA) due to its reactivity and toxicity characteristics.[2][14] |
Immediate Safety & Spill Management Protocol
Proper preparation is critical for mitigating risks. In the event of a spill, immediate and correct action is required.
Personal Protective Equipment (PPE): Before handling the compound or its waste, always wear:
-
Standard laboratory coat
-
Chemical-resistant nitrile gloves
Spill Cleanup Procedure:
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Ensure Ventilation: Work in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.[3]
-
Contain the Spill: Use an inert absorbent material such as sand, vermiculite, or a universal chemical binder to cover and contain the spill. Do not use combustible materials like paper towels for the initial absorption.[3]
-
Collect Waste: Carefully scoop the absorbed material into a designated, clearly labeled hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent, collecting all cleaning materials in the same hazardous waste container.
-
Report: Report the spill to your laboratory supervisor and EHS department, as per your institution's policy.
Step-by-Step Disposal Protocol
The disposal of tert-Butyl 3-methyl-4-nitro-1H-pyrazole-1-carboxylate must be treated as a formal, regulated process. Adherence to this workflow ensures safety and regulatory compliance.
Step 1: Waste Classification
Based on the presence of the nitro group and the compound's inferred toxicity, all waste containing this substance must be classified as Hazardous Waste .[6] This classification is the first and most critical step, dictating all subsequent handling procedures.
Step 2: Waste Segregation
Proper segregation prevents dangerous reactions and cross-contamination.
-
Solid Waste: Collect unused or contaminated solid compound, along with grossly contaminated items (e.g., weighing papers, gloves), in a dedicated solid hazardous waste container.[15]
-
Liquid Waste: Collect solutions containing the compound in a dedicated liquid hazardous waste container.
-
Crucial Precaution: Do NOT mix this waste stream with other categories of chemical waste, particularly strong acids, bases, or oxidizing agents, unless explicitly directed by your EHS department.[1][3]
Step 3: Containerization and Labeling
Waste containers must meet specific standards to ensure safety and compliance.[1]
-
Container Selection: Use only chemically compatible, leak-proof containers with secure, tight-fitting lids. High-density polyethylene (HDPE) or glass containers are generally appropriate.[3]
-
Labeling: The container must be clearly and accurately labeled. The label must include:
-
The words "HAZARDOUS WASTE "
-
The full chemical name: "tert-Butyl 3-methyl-4-nitro-1H-pyrazole-1-carboxylate "
-
An indication of the primary hazards (e.g., "Toxic," "Reactive")
-
The date when waste was first added to the container.[16]
-
Step 4: Waste Accumulation and Storage
Store the sealed waste container in a designated hazardous waste accumulation area.[15] This area must be:
-
Well-ventilated.
-
Away from sources of heat, sparks, or ignition.[1]
-
Segregated from incompatible materials.
Step 5: Professional Disposal
The final disposal of this compound must be handled by a licensed professional waste disposal company.
-
Request Pickup: Follow your institution's established procedure for hazardous waste collection, which typically involves submitting a formal request to the EHS department.[3]
-
Recommended Disposal Method: The most common and recommended method for organic nitro compounds is high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF).[6][15] This method ensures the complete destruction of the hazardous molecule.
Disposal Workflow Diagram
Caption: Disposal workflow for tert-Butyl 3-methyl-4-nitro-1H-pyrazole-1-carboxylate.
By adhering to this comprehensive guide, researchers and laboratory professionals can manage the disposal of tert-Butyl 3-methyl-4-nitro-1H-pyrazole-1-carboxylate in a manner that is safe, compliant, and environmentally responsible, fostering a culture of safety that extends beyond the product itself.
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Navigating the Safe Handling of tert-Butyl 3-methyl-4-nitro-1H-pyrazole-1-carboxylate: A Guide for Laboratory Professionals
For researchers and scientists in the dynamic field of drug development, the meticulous handling of novel chemical entities is paramount to both personal safety and experimental integrity. This guide provides essential, immediate safety and logistical information for the operational use and disposal of tert-Butyl 3-methyl-4-nitro-1H-pyrazole-1-carboxylate. The procedural guidance herein is synthesized from established safety protocols for structurally related compounds, ensuring a robust framework for risk mitigation in the absence of a specific Safety Data Sheet (SDS) for this molecule.
Hazard Profile: An Evidence-Based Assessment
Structurally similar compounds, such as methyl 1-methyl-5-nitro-1H-pyrazole-3-carboxylate, 3-methyl-4-nitro-1H-pyrazole, and various pyrazole derivatives, consistently exhibit the following hazard classifications:
-
Serious Eye Irritation: Causes serious eye irritation.[1][2][3]
-
Respiratory Irritation: May cause respiratory irritation.[1][2]
The presence of a nitro group on an aromatic ring suggests that this compound should be handled with the same caution as other aromatic nitro compounds, which can be rapidly absorbed through the skin.[5] While many nitro compounds are known for their explosive potential, particularly those with multiple nitro groups, this risk is considered lower for mono-nitro compounds but should not be entirely disregarded, especially under conditions of heat or shock.[6][7]
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is crucial for minimizing exposure. The following table outlines the recommended PPE for various laboratory operations involving tert-Butyl 3-methyl-4-nitro-1H-pyrazole-1-carboxylate.
| Operation | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing & Solids Handling | Chemical safety goggles | Double-gloving with nitrile gloves | Long-sleeved lab coat | N95 respirator if not in a fume hood |
| Solution Preparation | Chemical safety goggles and face shield | Double-gloving with nitrile gloves | Long-sleeved lab coat | Not required if in a fume hood |
| Reaction Setup & Monitoring | Chemical safety goggles | Double-gloving with nitrile gloves | Long-sleeved lab coat | Not required if in a fume hood |
| Spill Cleanup | Chemical safety goggles and face shield | Heavy-duty nitrile or butyl rubber gloves | Disposable gown over lab coat | N95 respirator or higher |
dot
Caption: PPE selection workflow for handling the target compound.
Safe Handling Procedures: A Step-by-Step Protocol
Adherence to a strict operational protocol is essential for mitigating the risks associated with tert-Butyl 3-methyl-4-nitro-1H-pyrazole-1-carboxylate.
Engineering Controls: All handling of this compound, including weighing, transfers, and use in reactions, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[8]
Step-by-Step Handling:
-
Preparation: Before handling, ensure the fume hood is operational and the sash is at the appropriate height. Don all required PPE as outlined in the table above.
-
Weighing:
-
Tare a clean, dry weighing vessel on an analytical balance inside the fume hood.
-
Carefully transfer the desired amount of the solid compound to the weighing vessel using a clean spatula.
-
Avoid generating dust. If dust is unavoidable, an N95 respirator is recommended even within the fume hood.[4]
-
-
Dissolution:
-
Add the solvent to the vessel containing the weighed compound.
-
Gently swirl or stir the mixture to dissolve the solid. Avoid splashing.
-
-
Reaction:
-
Slowly add the solution to the reaction vessel.
-
Monitor the reaction for any signs of exotherm or gas evolution.
-
-
Post-Handling:
-
Thoroughly clean all equipment that came into contact with the compound.
-
Wash hands thoroughly with soap and water after removing gloves.[1]
-
Spill and Waste Disposal Plan: Ensuring a Safe Environment
A proactive plan for managing spills and waste is a critical component of laboratory safety.
Spill Management:
-
Small Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite or sand.[9]
-
Carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Large Spills:
-
Evacuate the laboratory and alert your institution's environmental health and safety (EHS) department immediately.
-
Prevent entry into the affected area.
-
Waste Disposal:
-
Solid Waste: All solid waste contaminated with tert-Butyl 3-methyl-4-nitro-1H-pyrazole-1-carboxylate (e.g., used gloves, weighing paper, absorbent material) must be placed in a clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and reaction mixtures should be collected in a designated, labeled hazardous waste container. Do not pour this chemical down the drain.[6] Aromatic nitro compounds may require specialized disposal procedures; consult your institution's EHS department for specific guidance.[6] It is crucial to avoid mixing this waste with incompatible materials, such as strong oxidizing or reducing agents.[5][10]
dot
Caption: Workflow for safe handling and disposal of the target compound.
By integrating these safety measures and procedural steps into your laboratory workflow, you can confidently and safely advance your research while upholding the highest standards of laboratory safety.
References
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Aromatic halogenated amines and nitro-compounds. Croner-i. Available from: [Link]
-
HAZARDOUS CHEMICAL USED IN ANIMALS. Campus Operations. Available from: [Link]
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Handling and Care of Peroxide-Forming and Nitro Compounds. Environmental Health and Safety | Lyme Congregational Church Boston. Available from: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
